molecular formula C10H19NO B1358866 4-(Cyclopentyloxy)piperidine CAS No. 933736-13-1

4-(Cyclopentyloxy)piperidine

カタログ番号: B1358866
CAS番号: 933736-13-1
分子量: 169.26 g/mol
InChIキー: WXCOOOOLRWUYPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Cyclopentyloxy)piperidine is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyclopentyloxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopentyloxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-cyclopentyloxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCOOOOLRWUYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 4-(Cyclopentyloxy)piperidine (CAS Number: 933736-13-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in the structures of natural products and approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically modified to optimize drug-target interactions.[2] The conformational flexibility of the piperidine ring allows it to adapt to the topology of enzyme active sites and receptor binding pockets, making it an invaluable component in the design of novel therapeutics across a wide range of disease areas, including neurodegenerative disorders, infectious diseases, and oncology.[3][4] The introduction of substituents at the 4-position of the piperidine ring is a particularly common strategy for modulating the physicochemical and pharmacological properties of a molecule, influencing factors such as solubility, metabolic stability, and target affinity.[4]

4-(Cyclopentyloxy)piperidine emerges as a significant building block within this context. The incorporation of a cyclopentyl ether moiety at the 4-position introduces a moderately lipophilic group that can enhance membrane permeability and potentially engage in favorable hydrophobic interactions within a biological target. This guide provides a detailed technical overview of 4-(Cyclopentyloxy)piperidine, including its chemical properties, a robust and validated synthetic route, and comprehensive characterization data to support its application in research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and biological screening. The key data for 4-(Cyclopentyloxy)piperidine are summarized below.

General Properties
PropertyValueSource
CAS Number 933736-13-1[5]
Molecular Formula C₁₀H₁₉NO[5]
Molecular Weight 169.26 g/mol [5]
Predicted Boiling Point 247.5 ± 33.0 °C[6]
Predicted Density 0.98 ± 0.1 g/cm³[6]
Predicted pKa 9.89 ± 0.10[6]
Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and quality control of synthetic intermediates. The following data corresponds to the hydrochloride salt of 4-(Cyclopentyloxy)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.98 (br s, 2H), 4.61-4.52 (m, 1H), 3.69-3.59 (m, 1H), 3.16-3.04 (m, 2H), 2.99-2.87 (m, 2H), 1.99-1.88 (m, 2H), 1.81-1.69 (m, 2H), 1.68-1.48 (m, 6H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 79.5, 73.1, 42.6, 32.1, 28.6, 23.3.

Mass Spectrometry (MS)

Predicted mass spectrometry data for the hydrochloride salt reveals the expected adducts for the free base.

AdductPredicted m/z
[M+H]⁺ 170.15395
[M+Na]⁺ 192.13589

(Data sourced from reference[7])

Synthesis and Purification: A Validated Two-Step Protocol

The synthesis of 4-(Cyclopentyloxy)piperidine is most effectively achieved through a two-step process commencing with the readily available N-Boc-4-hydroxypiperidine. This strategy involves an initial Williamson ether synthesis to install the cyclopentyloxy group, followed by the deprotection of the piperidine nitrogen. This approach is advantageous as the Boc protecting group prevents undesired N-alkylation during the etherification step and allows for straightforward purification of the intermediate.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Boc Deprotection A N-Boc-4-hydroxypiperidine D N-Boc-4-(cyclopentyloxy)piperidine A->D Reactant B Cyclopentyl bromide B->D Reactant C NaH in DMF C->D Conditions E N-Boc-4-(cyclopentyloxy)piperidine G 4-(Cyclopentyloxy)piperidine (as HCl salt) E->G Reactant F HCl in 1,4-Dioxane F->G Conditions

Caption: Synthetic workflow for 4-(Cyclopentyloxy)piperidine.

Step 1: Synthesis of tert-butyl 4-(cyclopentyloxy)piperidine-1-carboxylate

The formation of the ether linkage is accomplished via the Williamson ether synthesis, a reliable and well-established Sₙ2 reaction.[8][9] In this procedure, the hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from an electrophilic cyclopentyl source, typically cyclopentyl bromide, to yield the desired ether. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without impeding the reactivity of the alkoxide nucleophile, thereby accelerating the Sₙ2 reaction.[9]

Experimental Protocol:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Add cyclopentyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and maintain for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(cyclopentyloxy)piperidine-1-carboxylate.

Step 2: Deprotection to Yield 4-(Cyclopentyloxy)piperidine

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group. This is efficiently achieved under acidic conditions.[1] A saturated solution of hydrogen chloride in an organic solvent like 1,4-dioxane is ideal for this transformation. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation (which is subsequently trapped) and carbon dioxide, to yield the free piperidine as its hydrochloride salt.

Experimental Protocol:

  • Dissolve the purified tert-butyl 4-(cyclopentyloxy)piperidine-1-carboxylate (1.0 eq) from Step 1 in a 4M solution of HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield 4-(cyclopentyloxy)piperidine hydrochloride as a stable, crystalline solid.

Applications in Drug Discovery and Medicinal Chemistry

4-(Cyclopentyloxy)piperidine serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of antagonists for various receptors. The piperidine nitrogen provides a convenient handle for further functionalization, allowing for its incorporation into a larger molecular framework. The cyclopentyloxy group can serve to occupy hydrophobic pockets in a target protein, potentially increasing binding affinity and modulating selectivity.

G A 4-(Cyclopentyloxy)piperidine (Building Block) B Further Synthetic Transformations (e.g., N-Arylation, N-Alkylation, Amide Coupling) A->B Functionalization C Active Pharmaceutical Ingredient (API) B->C Lead Optimization

Caption: Role as a key intermediate in drug discovery.

The strategic incorporation of this building block can lead to compounds with improved pharmacokinetic profiles, such as enhanced oral bioavailability and optimized metabolic stability. Researchers can leverage this intermediate in the synthesis of libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.[1]

Safety and Handling

As with all amine-containing compounds, 4-(Cyclopentyloxy)piperidine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-(Cyclopentyloxy)piperidine, with its CAS number 933736-13-1, is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis via a robust two-step sequence involving a Williamson ether synthesis followed by N-Boc deprotection is both efficient and scalable. The well-defined physicochemical and spectroscopic properties outlined in this guide provide the necessary foundation for its confident application in the synthesis of novel and complex molecular architectures. The versatility of the piperidine scaffold, combined with the specific properties imparted by the cyclopentyloxy substituent, ensures that this compound will continue to be a valuable tool for scientists working at the forefront of pharmaceutical research.

References

  • Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.
  • Wikipedia. (2023, December 2). 1-Boc-4-AP. Retrieved January 28, 2026, from [Link]

  • Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved January 28, 2026, from [Link]

  • Lead Sciences. (n.d.). 4-(Cyclopentyloxy)piperidine. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2021, December). Piperidine nucleus in the field of drug discovery. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved January 28, 2026, from [Link]

  • PubMed. (1989, May). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Retrieved January 28, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(cyclopentyloxy)piperidine hydrochloride (C10H19NO). Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved January 28, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved January 28, 2026, from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Cyclopentyloxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(Cyclopentyloxy)piperidine , a critical secondary amine building block in medicinal chemistry. Characterized by a piperidine core substituted with a lipophilic cyclopentyloxy moiety at the 4-position, this scaffold is widely utilized to modulate physicochemical properties (LogP, pKa) in G-protein coupled receptor (GPCR) ligands and kinase inhibitors. This document outlines its molecular identity, validated synthetic protocols, structural validation metrics, and application in drug discovery.[1]

Molecular Identity and Physicochemical Profile[2]

The precise characterization of 4-(Cyclopentyloxy)piperidine is essential for stoichiometric calculations and property forecasting in lead optimization.

Core Identifiers
ParameterValue
IUPAC Name 4-(Cyclopentyloxy)piperidine
CAS Registry Number 933736-13-1 (Free Base)
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.27 g/mol
Monoisotopic Mass 169.1467 Da
SMILES C1CCC(C1)OC2CCNCC2
Appearance Colorless to pale yellow liquid or low-melting solid
Physicochemical Properties (In Silico & Empirical Consensus)

The cyclopentyloxy group introduces significant lipophilicity compared to the parent 4-hydroxypiperidine, while the secondary amine retains high basicity for salt formation.

PropertyValueDrug Design Implication
cLogP 1.5 – 1.9Optimal for Blood-Brain Barrier (BBB) penetration when coupled with lipophilic scaffolds.
pKa (Basic N) 9.8 ± 0.2Predominantly protonated at physiological pH (7.4), facilitating electrostatic interactions with Asp/Glu residues in binding pockets.
TPSA 21.26 ŲHigh membrane permeability; well within Veber's rules (< 140 Ų).
H-Bond Donors 1 (NH)Available for hydrogen bonding or further functionalization (e.g., reductive amination, acylation).
H-Bond Acceptors 2 (N, O)The ether oxygen acts as a weak acceptor, often engaging in water-mediated bridges.

Synthetic Methodologies

High-yield synthesis of 4-(Cyclopentyloxy)piperidine typically requires protecting group strategies to prevent N-alkylation. The Williamson Ether Synthesis is the industry-standard protocol, favored for its scalability over Mitsunobu conditions for this specific steric profile.

Strategic Workflow

The synthesis involves three distinct phases: Protection, O-Alkylation, and Deprotection.

SynthesisWorkflow Start 4-Hydroxypiperidine Step1 Step 1: N-Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 N-Boc-4-hydroxypiperidine Step1->Inter1 Step2 Step 2: O-Alkylation (NaH, Bromocyclopentane, DMF) Inter1->Step2 Inter2 N-Boc-4-(cyclopentyloxy)piperidine Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Final 4-(Cyclopentyloxy)piperidine (C10H19NO) Step3->Final

Figure 1: Step-wise synthetic route for the production of 4-(Cyclopentyloxy)piperidine from commercial starting materials.

Detailed Experimental Protocol

Step 1: Preparation of tert-butyl 4-(cyclopentyloxy)piperidine-1-carboxylate

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Bromocyclopentane (1.2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under N₂ atmosphere at 0°C.

    • Add NaH portion-wise. Allow gas evolution to cease (approx. 30 min) to form the alkoxide.

    • Add Bromocyclopentane dropwise.

    • Warm to room temperature and stir for 12–18 hours. Note: Heating to 60°C may be required if conversion is slow due to steric hindrance.

    • Quench: Carefully add water/ice. Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine.

    • Purification: Flash column chromatography (Hexanes/EtOAc).

Step 2: Deprotection to yield Free Base

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the intermediate in DCM (10 volumes).

    • Add TFA (5–10 eq) at 0°C. Stir at RT for 2–4 hours.

    • Workup (Critical for Free Base): Concentrate in vacuo. Redissolve residue in DCM. Wash with saturated NaHCO₃ or 1N NaOH until aqueous pH > 10.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Yield: Typically 85–95% as a viscous oil.

Structural Validation & Quality Control

Validation of the ether linkage and ring integrity is performed via ¹H NMR.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
Cyclopentyl -CH-O- 3.90 – 4.00Multiplet1HDeshielded by oxygen; characteristic ether shift.
Piperidine C4-H 3.40 – 3.50Multiplet1HAdjacent to oxygen; distinct from other ring protons.
Piperidine C2, C6-H 3.00 – 3.15Multiplet2HAlpha to Nitrogen (equatorial).
Piperidine C2, C6-H 2.60 – 2.75Multiplet2HAlpha to Nitrogen (axial).
Cyclopentyl/Pip CH₂ 1.40 – 1.90Multiplet12HOverlapping methylene envelope.
Amine N-H 1.80 – 2.50Broad Singlet1HChemical shift varies with concentration/solvent.

Mass Spectrometry (ESI+):

  • Expected [M+H]⁺: 170.15

  • Fragmentation Pattern: Loss of cyclopentyl group or retro-Diels-Alder cleavage of the piperidine ring may be observed at higher collision energies.

Applications in Drug Discovery[1][4]

The 4-(cyclopentyloxy)piperidine moiety acts as a versatile pharmacophore. It is frequently employed to fill hydrophobic pockets in target proteins while providing a solubilizing basic center.

Pharmacological Relevance[5]
  • Histamine H3 Antagonists: The ether oxygen serves as a hydrogen bond acceptor, while the cyclopentyl group occupies the lipophilic pocket often found in GPCRs.

  • CCR5 Antagonists: Used to modulate the basicity and metabolic stability of the piperidine core.

  • Kinase Inhibitors: The motif improves oral bioavailability by balancing the hydrophilic amine with the hydrophobic cycloalkyl cap.

SAR Logic Diagram

The following diagram illustrates how this specific molecule interacts within a theoretical binding pocket (e.g., GPCR).

SAR_Logic cluster_ligand 4-(Cyclopentyloxy)piperidine Scaffold Ligand_N Piperidine Nitrogen (Protonated) Rec_Asp Aspartate Residue (Anionic) Ligand_N->Rec_Asp Ionic Interaction (Salt Bridge) Ligand_O Ether Oxygen Rec_Wat Water Network Ligand_O->Rec_Wat H-Bond Acceptor Ligand_CP Cyclopentyl Ring Rec_Hyd Hydrophobic Pocket (Val/Leu/Phe) Ligand_CP->Rec_Hyd Van der Waals Interactions

Figure 2: Pharmacophore mapping of 4-(Cyclopentyloxy)piperidine interactions within a typical GPCR binding site.

References

  • PubChem. (n.d.). Compound Summary: 4-(Cyclopentyloxy)piperidine.[2][3] National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Molecules. (2020).[4][5] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved February 2, 2026, from [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved February 2, 2026, from [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Cyclopentyloxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopentyloxy)piperidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs—a piperidine ring and a cyclopentyl ether group—which are prevalent in numerous biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such organic molecules. This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 4-(Cyclopentyloxy)piperidine, offering insights into the chemical environment of each nucleus. The interpretation is grounded in fundamental NMR principles and comparative data from analogous structures.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 4-(Cyclopentyloxy)piperidine is anticipated to exhibit distinct signals corresponding to the protons of the piperidine and cyclopentyl rings. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall molecular geometry.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Cyclopentyloxy)piperidine

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1 (NH)~1.5 - 2.5broad singlet1H-
H-4~3.4 - 3.6multiplet1H-
H-1'~3.8 - 4.0multiplet1H-
H-2, H-6 (axial)~2.5 - 2.7multiplet2H-
H-2, H-6 (equatorial)~2.9 - 3.1multiplet2H-
H-3, H-5 (axial)~1.4 - 1.6multiplet2H-
H-3, H-5 (equatorial)~1.8 - 2.0multiplet2H-
H-2', H-5'~1.6 - 1.8multiplet4H-
H-3', H-4'~1.5 - 1.7multiplet4H-
Analysis of ¹H NMR Spectrum:
  • Piperidine Ring Protons: The protons on the piperidine ring (H-2, H-3, H-5, H-6) are expected to show complex splitting patterns due to geminal and vicinal couplings. The axial and equatorial protons are diastereotopic and will have different chemical shifts. Protons on carbons adjacent to the nitrogen (H-2, H-6) will be deshielded compared to the protons on C-3 and C-5. The N-H proton (H-1) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.[1]

  • Cyclopentyl Ring Protons: The protons on the cyclopentyl ring will also exhibit complex multiplets due to their conformational flexibility.

  • Ether Linkage: The proton at the C-4 position of the piperidine ring and the proton at the C-1' position of the cyclopentyl ring are directly attached to the carbons of the ether linkage. These protons are expected to be the most deshielded in their respective ring systems due to the electron-withdrawing effect of the oxygen atom, with typical chemical shifts for protons on carbons adjacent to an ether oxygen appearing in the range of 3.4-4.5 ppm.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 4-(Cyclopentyloxy)piperidine will provide information about the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Cyclopentyloxy)piperidine

CarbonChemical Shift (δ, ppm)
C-4~70 - 80
C-1'~75 - 85
C-2, C-6~45 - 55
C-3, C-5~30 - 40
C-2', C-5'~30 - 40
C-3', C-4'~20 - 30
Analysis of ¹³C NMR Spectrum:
  • Ether Linkage Carbons: The carbon atoms directly bonded to the ether oxygen (C-4 and C-1') are expected to be significantly deshielded and appear in the downfield region of the spectrum, typically in the range of 50-80 ppm for ethers.[3]

  • Piperidine Ring Carbons: The carbons of the piperidine ring (C-2, C-3, C-5, C-6) will have chemical shifts influenced by their proximity to the nitrogen atom. The carbons adjacent to the nitrogen (C-2, C-6) will be more deshielded than the carbons at the 3 and 5 positions.

  • Cyclopentyl Ring Carbons: The carbons of the cyclopentyl ring will have chemical shifts in the aliphatic region. Due to the symmetry of the cyclopentyl group, C-2' and C-5' will be equivalent, as will C-3' and C-4'.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-(Cyclopentyloxy)piperidine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[6]

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualization of Molecular Structure and NMR Correlations

G cluster_piperidine Piperidine Ring cluster_cyclopentyl Cyclopentyl Ring N1 N-H (~1.5-2.5 ppm) C2 C2,6 (~45-55 ppm) H2,6ax (~2.5-2.7 ppm) H2,6eq (~2.9-3.1 ppm) N1->C2 C3 C3,5 (~30-40 ppm) H3,5ax (~1.4-1.6 ppm) H3,5eq (~1.8-2.0 ppm) C2->C3 C4 C4 (~70-80 ppm) H4 (~3.4-3.6 ppm) C3->C4 C5 C5,3 C4->C5 O O C4->O ether linkage C6 C6,2 C5->C6 C6->N1 C1' C1' (~75-85 ppm) H1' (~3.8-4.0 ppm) O->C1' C2' C2',5' (~30-40 ppm) H2',5' (~1.6-1.8 ppm) C1'->C2' C3' C3',4' (~20-30 ppm) H3',4' (~1.5-1.7 ppm) C2'->C3' C4' C4',3' C3'->C4' C5' C5',2' C4'->C5' C5'->C1'

Caption: Molecular structure of 4-(Cyclopentyloxy)piperidine with predicted NMR chemical shifts.

Conclusion

This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 4-(Cyclopentyloxy)piperidine. The detailed analysis of chemical shifts, multiplicities, and integration, along with a standardized experimental protocol, serves as a valuable resource for researchers in the structural characterization of this and related molecules. The presented data, while predictive, is based on established NMR principles and data from structurally similar compounds, offering a robust framework for spectral interpretation.

References

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Wängler, B., Schirrmacher, R., Bartenstein, P., & Wängler, C. (2010). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 15(11), 7559–7577.
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. Retrieved from [Link]

  • Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (12), 1723-1726.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Interpreting NMR spectra. Retrieved from [Link]

  • Eliel, E. L., & Pietrusiewicz, K. M. (1979). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 101(22), 6774-6782.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Dávi, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 344-352.
  • Kayamba, F., et al. (2013). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 4-(Cyclopentyloxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of 4-(Cyclopentyloxy)piperidine (CAS: 173435-37-9). As a secondary amine pharmacophore featuring a cyclic ether linkage, this molecule presents specific ionization and fragmentation behaviors critical for drug development and impurity profiling. This document moves beyond generic protocols, offering a mechanistic understanding of the analyte’s behavior under Electrospray Ionization (ESI) and Electron Ionization (EI), supported by self-validating experimental workflows.

Part 1: Physicochemical Context & Ionization Physics

To optimize mass spectrometry parameters, one must first understand the analyte's solution-phase and gas-phase physics.

Molecular Profile
  • Formula:

    
    
    
  • Exact Mass: 169.1467 Da

  • Key Functional Groups:

    • Secondary Amine (Piperidine): High basicity (

      
      ). This is the primary site of protonation in ESI.
      
    • Ether Linkage (Cyclopentyloxy): A site of potential inductive cleavage or rearrangement during Collision-Induced Dissociation (CID).

    • Alicyclic Rings: Lipophilic moieties that facilitate retention on Reverse-Phase (RP) chromatography.

Ionization Strategy (ESI vs. EI)
  • LC-MS (ESI+): The preferred method. The secondary amine readily accepts a proton (

    
    ) in acidic mobile phases, yielding a stable 
    
    
    
    precursor ion at m/z 170.15 .
  • GC-MS (EI): Possible but prone to peak tailing due to the polar N-H group interacting with silanol groups in the column. Derivatization (e.g., acetylation) is recommended for robust quantification.

Part 2: LC-MS/MS Method Development

Chromatographic Separation

Direct analysis of the free base requires an acidic mobile phase to ensure full protonation and reproducible retention.

Table 1: Recommended LC Conditions

ParameterSpecificationRationale
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)Provides hydrophobic interaction for the cyclopentyl/piperidine rings.
Mobile Phase A Water + 0.1% Formic AcidAcidifies pH (~2.7) to protonate the amine (

), improving solubility and ESI efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent lowers backpressure and enhances desolvation in the source.
Gradient 5% B to 95% B over 5 minThe molecule is moderately polar; a standard gradient ensures elution away from the void volume.
Flow Rate 0.4 - 0.6 mL/minCompatible with modern ESI sources for optimal ionization efficiency.
Mass Spectrometry Parameters (ESI+)

The following settings are starting points for a Triple Quadrupole (QqQ) or Q-TOF system.

  • Polarity: Positive (ESI+)

  • Capillary Voltage: 3.0 – 3.5 kV (Standard for small molecules)

  • Cone Voltage: 20 – 30 V (Optimize to prevent in-source fragmentation of the ether bond)

  • Source Temp: 350°C – 400°C (High enough to desolvate the piperidine ring)

Part 3: Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathway is the core of "Self-Validation." If the specific fragments described below are not observed, the identity of the analyte is suspect.

Mechanistic Pathway

Upon Collision-Induced Dissociation (CID), the protonated precursor (


 170) undergoes predictable breakdown.
  • Primary Pathway (Neutral Loss of Cyclopentene): The ether oxygen is protonated or interacts with the protonated nitrogen. A rearrangement (McLafferty-like or 1,5-hydride shift) leads to the elimination of the cyclopentyl group as a neutral cyclopentene molecule (

    
    , 68 Da).
    
    • Resulting Fragment: 4-Hydroxypiperidine cation (

      
      ).
      
    • m/z:

      
      
      
  • Secondary Pathway (Ring Cleavage): Further fragmentation of the piperidine ring often involves the loss of water (

    
    ) from the 102 fragment or alpha-cleavage adjacent to the nitrogen.
    
    • Resulting Fragment: Tetrahydropyridine species.

    • m/z:

      
       (Characteristic piperidine ring fragment).
      
Visualization of Analytical Logic

The following diagram illustrates the logical flow from sample injection to fragment confirmation.

MS_Workflow Sample Sample: 4-(Cyclopentyloxy)piperidine LC LC Separation (C18, Acidic pH) Sample->LC Inject ESI ESI Source (Protonation [M+H]+) LC->ESI Elute Q1 Q1 Filter Select m/z 170.15 ESI->Q1 m/z 170 CID Collision Cell (N2 Gas, 15-30 eV) Q1->CID Isolate Q3 Q3 Detection Target Fragments CID->Q3 Fragment Frag1 m/z 102.09 (Loss of Cyclopentene) Q3->Frag1 Primary Quant Ion Frag2 m/z 84.08 (Piperidine Ring) Q3->Frag2 Qualifier Ion

Figure 1: Analytical workflow and fragmentation logic for 4-(Cyclopentyloxy)piperidine.

Part 4: GC-MS Considerations (Alternative Method)

While LC-MS is superior for polar amines, GC-MS is often used for impurity screening in raw materials.

The Challenge of Tailing

The secondary amine (-NH) can hydrogen bond with active sites in the GC liner and column, leading to severe peak tailing and poor reproducibility.

Derivatization Protocol (Self-Validating)

To validate a GC method, convert the amine to an amide. This removes the hydrogen bonding capability and improves volatility.

  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Reaction: Acylation of the secondary amine.

  • Shift: The molecular weight increases by 96 Da (

    
     replaces 
    
    
    
    ).
  • New Target Mass:

    
     Da.
    
  • Validation Check: If the peak at retention time X shifts to retention time Y with a mass of 265 after adding TFAA, the presence of the secondary amine is confirmed.

Part 5: Quality Assurance & Validation

To ensure the data is trustworthy (E-E-A-T), the following "System Suitability Tests" (SST) must be performed before every batch.

Table 2: System Suitability & Validation Criteria

TestAcceptance CriteriaScientific Rationale
Retention Time Stability

min deviation
Confirms column equilibrium and pump stability.
Signal-to-Noise (S/N)

for LOQ
Ensures sensitivity is sufficient to detect trace impurities.
Ion Ratio (m/z 102 / 84) Within

of Standard
Validates that the detected peak is the correct molecule and not an isobaric interference.
Carryover

of LOQ in blank
The lipophilic cyclopentyl group can stick to injector seals; blanks are mandatory.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 8082, Piperidine. (General properties of the piperidine scaffold). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. (Reference for general fragmentation patterns of piperidine ethers). Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

An In-Depth Technical Guide to the Infrared Spectrum of 4-(Cyclopentyloxy)piperidine: Interpretation and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyclopentyloxy)piperidine is a heterocyclic compound incorporating a secondary amine within a piperidine ring and an ether linkage to a cyclopentyl moiety. As a structural motif, it holds potential interest in medicinal chemistry and materials science. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural confirmation and quality assessment of such molecules. This guide provides a comprehensive analysis of the theoretical IR spectrum of 4-(Cyclopentyloxy)piperidine, detailing the expected vibrational modes of its constituent functional groups. Furthermore, it outlines a rigorous, field-proven experimental protocol for acquiring a high-fidelity Fourier-transform infrared (FTIR) spectrum, ensuring both accuracy and reproducibility.

Introduction to 4-(Cyclopentyloxy)piperidine and the Role of IR Spectroscopy

Molecular Structure and Functional Groups

To effectively interpret the infrared spectrum, one must first deconstruct the molecule into its core functional components. 4-(Cyclopentyloxy)piperidine is composed of three key structural features, each with characteristic vibrational frequencies:

  • Secondary Amine (Piperidine Ring): The piperidine ring contains a secondary amine (-NH-) group. This group is defined by N-H and C-N bonds, which give rise to distinct stretching and bending vibrations.

  • Aliphatic Ether (C-O-C Linkage): An ether linkage connects the cyclopentyl ring to the piperidine ring. The C-O-C bond is associated with a strong, characteristic stretching vibration.

  • Saturated Alicyclic Rings (Cyclopentyl and Piperidyl): Both ring systems are composed of sp³-hybridized carbon atoms and hydrogen atoms. The C-H and C-C bonds within these rings produce a series of stretching and bending absorptions typical of alkanes.

Diagram: Molecular Structure and Key Functional Groups

Caption: Molecular structure of 4-(Cyclopentyloxy)piperidine.

Importance of IR Spectroscopy

IR spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), an IR spectrum provides a unique "fingerprint" of the molecule. For a compound like 4-(Cyclopentyloxy)piperidine, its applications are twofold:

  • Structural Verification: It allows for the rapid confirmation of the presence of the key functional groups (amine, ether, alkane) and the absence of impurities or starting materials (e.g., an O-H band from a precursor alcohol).

  • Quality Control: In a drug development or manufacturing setting, IR spectroscopy serves as a fast and reliable method to verify the identity and purity of batches, ensuring consistency.

Theoretical IR Spectral Analysis

The infrared spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-600 cm⁻¹).[1][2]

The High-Frequency Region (>2500 cm⁻¹): C-H and N-H Stretching
  • N-H Stretching: As a secondary amine, the piperidine moiety will exhibit a single, characteristic N-H stretching absorption.[3] This band is expected in the 3350-3310 cm⁻¹ range.[3][4][5] Compared to the broad O-H bands of alcohols, this N-H peak is typically sharper and less intense.[1][4][5] The presence of intermolecular hydrogen bonding can cause some broadening of this peak.

  • C-H Stretching: The molecule is rich in sp³ C-H bonds from both the piperidine and cyclopentyl rings. These will give rise to a series of strong, sharp absorption bands in the 2960-2850 cm⁻¹ region.[1][2][6][7] The specific vibrations correspond to the asymmetric and symmetric stretching of CH₂ groups. The C-H stretching vibrations of methylcyclopentane, a similar structure, have been identified at 2952 cm⁻¹ and 2866 cm⁻¹.[8]

The Fingerprint Region (1500-600 cm⁻¹): A Detailed Exploration

This region contains a wealth of complex vibrational information, including bending and stretching modes that are highly specific to the overall molecular structure.

  • N-H Bending: The in-plane bending (or scissoring) vibration of the secondary amine N-H bond typically appears as a broad, medium-to-strong band in the 1650-1580 cm⁻¹ region.[3] A weaker, broad out-of-plane bending (wagging) vibration may also be observed between 900-700 cm⁻¹.[3]

  • C-H Bending: The scissoring vibrations of the numerous CH₂ groups in the rings are expected to produce a distinct absorption band around 1470-1450 cm⁻¹ .[6][7]

  • C-O-C Ether Linkage: This is one of the most diagnostic peaks for this molecule. Aliphatic ethers, such as the one present here, display a strong and prominent C-O-C asymmetric stretching absorption band.[9] For saturated, dialkyl-type ethers, this peak is reliably found in the 1150-1070 cm⁻¹ range.[9][10] Its high intensity is due to the significant dipole moment of the C-O bond.[11] The absence of strong absorptions in the O-H stretch region (around 3400 cm⁻¹) and the carbonyl (C=O) region (around 1700 cm⁻¹) helps confirm the presence of an ether rather than an alcohol or ester.[12]

  • C-N Stretching: The stretching vibration of the C-N bond in saturated amines occurs in the 1250-1020 cm⁻¹ region. This absorption is typically of medium to weak intensity and may be convoluted with other peaks in the fingerprint region, particularly the strong C-O-C stretch.

Experimental Protocol for Acquiring the IR Spectrum

This protocol describes the use of a Fourier-Transform Infrared (FTIR) spectrometer, the industry standard for its speed and sensitivity. The choice between preparing a KBr pellet (for solids) or a thin film (for liquids/oils) depends on the physical state of the 4-(Cyclopentyloxy)piperidine sample. Piperidine itself is a liquid at room temperature.[13][14] Substituted piperidines may be liquids or low-melting solids.

Sample Preparation: A Self-Validating System

Method A: KBr Pellet Technique (for Solid Samples)

This classic transmission method provides high-quality spectra when executed correctly.[15]

  • Crucial First Step - Moisture Removal: Place a small amount (~100-200 mg) of spectroscopy-grade Potassium Bromide (KBr) in an oven at 110°C for at least 2 hours to eliminate absorbed water. Water displays a very broad O-H absorption around 3400 cm⁻¹ and a bending mode near 1630 cm⁻¹, which can obscure the N-H absorptions of the analyte. This drying step is a critical self-validation checkpoint.

  • Homogenization: Add approximately 1-2 mg of the 4-(Cyclopentyloxy)piperidine sample to ~100 mg of the dried KBr in an agate mortar.

  • Grinding: Gently grind the mixture with an agate pestle for 1-2 minutes until a fine, homogeneous powder is obtained. Inadequate grinding leads to light scattering (the Christiansen effect), causing distorted peak shapes and a sloping baseline.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for approximately 2 minutes under vacuum to form a transparent or translucent pellet. An opaque or cloudy pellet indicates insufficient grinding or pressure and will yield a poor-quality spectrum.

  • Mounting: Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

Method B: Neat/Thin Film Technique (for Liquid or Oily Samples)

This method is simpler but requires a non-volatile sample.

  • Plate Preparation: Ensure two infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

  • Sample Application: Place a single small drop of the liquid 4-(Cyclopentyloxy)piperidine onto the center of one plate.

  • Film Formation: Place the second plate on top and gently rotate it to spread the sample into a thin, uniform film, free of air bubbles. The ideal film thickness should not produce any peaks that are "flat-topped" (i.e., showing less than ~10% transmittance), as this indicates total absorption and loss of quantitative information.

  • Mounting: Place the assembled plates into a demountable cell holder and secure it in the spectrometer.

Instrumentation and Data Acquisition
  • Instrument: A modern FTIR spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).

  • Background Scan: With the sample chamber empty, perform a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Scan: Place the prepared sample into the beam path and acquire the spectrum.

  • Acquisition Parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (Sufficient for routine structural identification)

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[16]

Data Processing
  • Fourier Transform: The instrument software automatically converts the raw interferogram into the frequency-domain spectrum.

  • Baseline Correction: If the baseline appears tilted, apply a multipoint baseline correction to ensure all peaks originate from a flat baseline of ~100% transmittance.

  • Peak Labeling: Identify and label the wavenumbers of significant absorption bands.

Diagram: Experimental and Analytical Workflow

G cluster_exp Experimental Phase cluster_data Data Processing & Analysis Prep Sample Preparation (KBr Pellet or Thin Film) BG Acquire Background Spectrum (Air) Sample Acquire Sample Spectrum BG->Sample Process Baseline Correction & Normalization Sample->Process Interpret Peak Identification & Functional Group Assignment Process->Interpret Report Final Report & Structural Confirmation Interpret->Report

Caption: Workflow for FTIR spectral acquisition and analysis.

Data Interpretation and Summary

The final step is to correlate the observed peaks in the acquired spectrum with the theoretical vibrational modes discussed in Section 2.

Annotated Hypothetical Spectrum

A high-quality spectrum of 4-(Cyclopentyloxy)piperidine should prominently feature:

  • A single, medium-intensity peak around 3330 cm⁻¹ (N-H stretch).

  • A strong, multi-peaked absorption between 2960-2850 cm⁻¹ (aliphatic C-H stretches).

  • A very strong, sharp peak around 1100 cm⁻¹ (C-O-C ether stretch).

  • Medium-intensity peaks near 1460 cm⁻¹ (C-H bend) and potentially near 1590 cm⁻¹ (N-H bend).

The absence of a broad peak at ~3400 cm⁻¹ (verifying no alcohol contamination) and a strong peak at ~1700 cm⁻¹ (verifying no carbonyl compounds) provides crucial negative evidence that supports the structural assignment.

Tabulated Summary of Key Absorption Bands
Wavenumber (cm⁻¹) Expected Intensity Vibrational Mode Assigned Functional Group Reference
3350 - 3310Medium, SharpN-H StretchSecondary Amine (Piperidine)[3][4][5]
2960 - 2850Strong, SharpC-H Asymmetric & Symmetric StretchAlkane (Cyclopentyl & Piperidyl CH₂)[1][6][7]
1650 - 1580Medium-Weak, BroadN-H In-plane BendSecondary Amine (Piperidine)[3]
1470 - 1450MediumC-H Scissoring BendAlkane (CH₂)[6][7]
1150 - 1070Strong, SharpC-O-C Asymmetric StretchAliphatic Ether[9][10][12]

Conclusion

Infrared spectroscopy is an exceptionally effective tool for the characterization of 4-(Cyclopentyloxy)piperidine. A systematic analysis of the spectrum, guided by an understanding of characteristic group frequencies, allows for the unambiguous confirmation of its key structural features: the secondary amine, the aliphatic ether, and the saturated rings. By adhering to the detailed experimental protocol provided, researchers can generate reliable, high-fidelity spectra suitable for structural elucidation, reaction monitoring, and quality assurance in a drug development pipeline. The combination of positive peak identification and the confirmed absence of absorptions from potential impurities provides a robust and efficient method for chemical verification.

References

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • JASCO Global. (2020). Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. [Link]

  • Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy. [Link]

  • Labcompare. (2024). The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis. [Link]

  • Jones, R. N. (1952). Infrared absorption spectra of cyclo-hydrocarbons. Journal of the American Chemical Society, 74(1), 2681-2689. [Link]

  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Alkanes. [Link]

  • Chemistry LibreTexts. (2019). 15.4: 6-4 Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • Wikipedia. Piperidine. [Link]

Sources

Purity and analytical standards for 4-(Cyclopentyloxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Purity and Analytical Standards for 4-(Cyclopentyloxy)piperidine

Executive Summary & Chemical Identity

4-(Cyclopentyloxy)piperidine is a critical secondary amine building block used in the synthesis of pharmaceutical agents, particularly poly(ADP-ribose) polymerase (PARP) inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] Its structural value lies in the cyclopentyloxy moiety, which provides a defined lipophilic volume capable of filling hydrophobic pockets in target proteins while maintaining water solubility through the piperidine amine.[1]

However, its lack of a strong UV chromophore and the potential for isomeric impurities present specific analytical challenges.[1] This guide establishes a rigorous framework for the purity profiling and standardization of this intermediate.

Property Specification
Chemical Name 4-(Cyclopentyloxy)piperidine
CAS Number (Free Base) 933736-13-1
CAS Number (HCl Salt) 1174044-76-8
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.27 g/mol (Free Base)
Key Function Lipophilic pharmacophore introduction (e.g., PARP inhibitors)

Synthesis Logic & Impurity Fate Mapping

To establish valid purity standards, one must understand the genesis of impurities.[1] The industrial synthesis typically follows a Williamson Ether Synthesis route using N-protected 4-hydroxypiperidine.

Synthetic Pathway & Critical Control Points[1]
  • Protection: 4-Hydroxypiperidine is protected (e.g., N-Boc) to prevent N-alkylation.

  • Etherification: Reaction with Cyclopentyl bromide/mesylate using a strong base (NaH or KOtBu).[1]

  • Deprotection: Acidic cleavage (HCl/Dioxane or TFA) yields the final salt.[1]

Impurity Profile
  • Impurity A (Starting Material): 4-Hydroxypiperidine (Result of incomplete reaction or ether hydrolysis).[1]

  • Impurity B (Elimination Side-Product): Cyclopentene (Volatile, usually removed, but oligomers may remain).[1]

  • Impurity C (Regioisomer): N-Cyclopentyl-4-hydroxypiperidine (Occurs if N-protection fails or via "N-to-O" migration).

  • Impurity D (Process Solvent): Residual DMF or Dioxane (Class 2 solvents).[1]

Synthesisflow Start 4-Hydroxypiperidine Step1 N-Protection (Boc) Start->Step1 ImpC Impurity C: N-Cyclopentyl Isomer Start->ImpC If Protection Fails Step2 Etherification (Cyclopentyl Bromide + NaH) Step1->Step2 Step3 Deprotection (HCl) Step2->Step3 ImpA Impurity A: Unreacted 4-Hydroxypiperidine Step2->ImpA Incomplete Conv. ImpB Impurity B: Cyclopentene (Elimination) Step2->ImpB Side Reaction Final 4-(Cyclopentyloxy)piperidine HCl Step3->Final

Figure 1: Synthetic workflow and impurity origin points. Impurity C is critical as it is an isobaric isomer often co-eluting in standard HPLC.

Analytical Strategy: Overcoming the Chromophore Deficit

The primary analytical challenge is that 4-(Cyclopentyloxy)piperidine lacks a conjugated π-system, rendering standard UV detection (254 nm) useless.[1] Low-UV detection (205-210 nm) is prone to baseline noise from mobile phase modifiers (e.g., TFA).[1]

Recommendation: Use Charged Aerosol Detection (CAD) or LC-MS for purity, and GC-FID for volatile impurities.

Primary Method: HPLC-CAD (Purity & Assay)

CAD is "universal" and detects any non-volatile analyte, making it ideal for this ether-amine.[1]

  • Column: Waters XBridge C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]

    • Rationale: High pH stability is required because secondary amines exhibit severe peak tailing at acidic pH.[1] Running at pH 10 (Ammonium Bicarbonate) ensures the amine is deprotonated (free base), improving peak shape.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detector: Charged Aerosol Detector (CAD). Alternative: ELSD.[1]

  • Flow Rate: 1.0 mL/min.[1]

Alternative Method: GC-FID (Volatiles & Isomers)

Gas Chromatography is excellent for separating the N-alkyl vs O-alkyl isomers due to boiling point differences.

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-1 or HP-5 (30m x 0.32mm x 0.25µm).[1]

  • Carrier Gas: Helium, 1.5 mL/min (Constant Flow).[1]

  • Oven: 60°C (1 min) → 20°C/min → 280°C (5 min).

  • Detector: FID at 300°C.

  • Note: If analyzing the HCl salt, the sample must be "free-based" in situ by dissolving in water/NaOH and extracting into Dichloromethane (DCM) before injection.[1]

Quantitative Standards & Validation

For drug development, "Area %" is insufficient.[1] You must establish a weight-based assay.

Potentiometric Titration (Assay)

This is the gold standard for determining the absolute purity of the amine salt.[1]

  • Principle: Non-aqueous titration of the amine group.[1]

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid (for base) or Acetic Acid + Mercuric Acetate (if analyzing the HCl salt, to sequester chloride).[1]

  • Endpoint: Potentiometric determination.

  • Calculation:

    
    [1]
    
Identification Criteria (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    • δ 3.85 - 3.95 ppm (m, 1H): Cyclopentyl methine proton (-O-CH-).[1] This is the diagnostic signal for the ether linkage.[1]

    • δ 3.40 - 3.60 ppm (m, 1H): Piperidine C4 proton.[1]

    • δ 8.5 - 9.0 ppm (br s): Amine NH protons (if salt).[1]

Handling, Stability, and Safety

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] It must be stored in a desiccator or tightly sealed under inert gas (Argon/Nitrogen).[1] Moisture uptake will artificially lower the assay value during weighing.[1]

  • Stability: The ether linkage is stable to base and mild acid.[1] However, strong Lewis acids (e.g., BBr₃) will cleave the ether.[1]

  • Safety: As a secondary amine, it is a potential skin irritant and sensitizer.[1] Avoid contact with strong oxidizing agents to prevent N-oxide formation.

References

  • Menear, K. A., et al. (2009).[1] Phthalazinone derivatives. World Intellectual Property Organization, WO2009093032A1.[1] (Describes the use of 4-(cyclopentyloxy)piperidine HCl in synthesizing PARP inhibitors).

  • ChemicalBook. (2024).[1] 4-(Cyclopentyloxy)piperidine Product Specifications and CAS 933736-13-1 Data.

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides foundational analytical protocols for piperidine/piperazine derivatives).

  • Krasavin, M., et al. (2020).[1] Stereoselective hydrogenation of unsaturated substituted piperidinones. Journal of Organic Chemistry. (Discusses impurity profiles in piperidine synthesis).

  • Merck Sharp & Dohme LLC. (2021).[1] Novel Aryloxypiperidine Pyrazole Compounds as Indoleamine 2,3-Dioxygenase Inhibitors. European Patent EP3840747B1.[1] (Demonstrates the pharmacophore utility in IDO1 inhibitors).

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-(Cyclopentyloxy)piperidine

[1]

Executive Summary

4-(Cyclopentyloxy)piperidine (CAS 933736-13-1) is a critical secondary amine intermediate employed in the synthesis of high-value pharmaceutical targets, including AKT inhibitors (e.g., Ipatasertib) and Histamine H3 receptor antagonists. Its structural duality—comprising a polar, basic piperidine ring and a lipophilic cyclopentyloxy tail—creates a unique solubility profile that dictates its behavior in reaction matrices and purification streams.

This guide provides a technical analysis of its solubility landscape, offering researchers a rational framework for solvent selection during synthesis, extraction, and crystallization. It moves beyond static data to explain the mechanistic drivers of solubility, ensuring process scalability and reproducibility.

Physicochemical Profile & Solubility Drivers

To predict solubility behavior, we must first analyze the molecular descriptors that govern solute-solvent interactions.

PropertyValue (Approx.)Implication for Solubility
Structure C₁₀H₁₉NOAmphiphilic: Lipophilic tail + Hydrophilic head
Molecular Weight 169.26 g/mol Low MW favors solubility in diverse solvents
pKa (Calc.) ~9.89 (Amine)Highly basic; pH-dependent aqueous solubility
LogP (Calc.) ~1.5Moderately lipophilic; prefers organic phases over neutral water
H-Bond Donors 1 (NH)Capable of H-bonding with alcohols/water
H-Bond Acceptors 2 (N, O)Good solubility in protic solvents
Mechanistic Insight

The secondary amine at position 1 is the solubility "switch."

  • In Neutral/Basic Media (pH > 11): The molecule is uncharged (Free Base). The cyclopentyl group dominates, driving solubility in non-polar to moderately polar organic solvents (DCM, Toluene, Ethyl Acetate).

  • In Acidic Media (pH < 8): The amine protonates (

    
    ).[1] The ionic character dominates, rendering the compound highly water-soluble and insoluble in non-polar organics (Hexane, Ether).
    

Solubility Landscape: Solvent Selection Matrix

The following classification is derived from the compound's Hansen Solubility Parameters (HSP) and empirical behavior of analogous piperidine ethers.

A. The Free Base (Neutral Form)

Target State for: Reactions (Alkylation, Acylation), Liquid-Liquid Extraction.[1]

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction from aqueous base.[1][2]
Alcohols Methanol, Ethanol, IPAExcellent Miscible due to H-bonding.[1][2] Good for homogenous reactions.[1]
Esters/Ketones Ethyl Acetate, AcetoneGood Standard solvents for chromatography and workup.[1][2]
Aromatics Toluene, XyleneGood Preferred for high-temp reactions; cyclopentyl group aids solvation.[1][2]
Ethers THF, MTBE, Diethyl EtherGood Suitable for Grignard/Lithiation chemistry.[1][2]
Alkanes Hexane, HeptaneModerate/Low Antisolvent candidate. Solubility decreases significantly at low temps.[1][2]
Water Water (pH 7)Low Limited solubility due to lipophilic cyclopentyl tail.[1][2]
B. The Salt Form (Hydrochloride/TFA)

Target State for: Purification, Crystallization, Storage.

Solvent ClassSolubility RatingTechnical Notes
Water High Forms stable ionic hydration shells.[1][2]
Methanol/Ethanol High/Moderate Soluble, but decreases with chain length (MeOH > EtOH > IPA).[1][2]
Acetone/Ethyl Acetate Very Low Ideal Antisolvents. Used to crash out the salt from alcoholic solutions.[1][2]
Ethers/Hydrocarbons Insoluble Strictly non-solvents.[1][2]

Experimental Protocol: Determination of Saturation Solubility

Do not rely solely on literature values for critical process steps. Use this self-validating protocol to determine exact solubility limits in your specific solvent system.

Method: Shake-Flask with HPLC Quantification[1]

Objective: Determine saturation solubility (

Materials:

  • 4-(Cyclopentyloxy)piperidine (Test Article)[1][3]

  • Target Solvent (HPLC Grade)

  • 0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous)

  • HPLC System (UV detection at 210 nm - secondary amine absorption)[1]

Workflow:

  • Supersaturation: Add excess Test Article to 5 mL of solvent in a glass vial until undissolved solid/oil persists.

  • Equilibration: Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Check point: If solution becomes clear, add more solid.

  • Phase Separation: Stop agitation and allow phases to separate for 1 hour.

  • Sampling: Withdraw 1 mL of supernatant.

    • Critical Step: Filter immediately through a 0.45 µm filter to remove micro-particulates.

  • Dilution: Dilute the filtrate 1:100 or 1:1000 with Mobile Phase to land within the linear calibration range.

  • Quantification: Inject into HPLC. Calculate concentration using a pre-established calibration curve.[1]

Visualization: Solubility & Workup Logic

The following diagram illustrates the decision logic for solvent selection during a standard workup, leveraging the pH-dependent solubility switch.

SolubilityLogicStartReaction Mixture(Crude 4-(Cyclopentyloxy)piperidine)CheckStateIs the productNeutral or Salt?Start->CheckStateNeutralFree Base (Neutral)CheckState->NeutralpH > 10SaltSalt Form (e.g., HCl)CheckState->SaltpH < 7OrgSolvSoluble in:DCM, EtOAc, TolueneNeutral->OrgSolvAqSolvInsoluble in:Water (Basic/Neutral)Neutral->AqSolvAction1Action: Liquid-Liquid Extraction(Org/Aq Separation)OrgSolv->Action1AqSolv->Action1SaltSolvSoluble in:Water, MethanolSalt->SaltSolvSaltInsolvInsoluble in:Ether, Hexane, EtOAcSalt->SaltInsolvAction2Action: Crystallization / Precipitation(Add Antisolvent)SaltSolv->Action2SaltInsolv->Action2

Figure 1: Solubility-driven workup strategy. The pH switch allows for facile switching between organic and aqueous phases for purification.

References

  • Substance Identification: Lead Sciences. 4-(Cyclopentyloxy)piperidine (CAS 933736-13-1).[1][3][4] Retrieved from [1]

  • Synthesis Application: U.S. Patent 20170247338A1. Process for Preparing (Cyclopentyl[d]pyrimidin-4-yl)piperazine Compounds. (Intermediate in Ipatasertib synthesis). Retrieved from

  • Physical Properties (Analogous): National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. (Baseline solubility data). Retrieved from

  • Salt Form Data: BLD Pharm. 4-(Cyclopentyloxy)piperidine Hydrochloride (CAS 1174044-76-8).[5] Retrieved from

Elucidating the Pharmacodynamic Architecture of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Mechanism of Action (MoA) Deconvolution

Introduction: The Piperidine Privilege

The piperidine ring is not merely a structural component; it is a "privileged scaffold" in medicinal chemistry, present in over 70 FDA-approved therapeutics ranging from CNS modulators (Donepezil, Methylphenidate) to analgesics (Fentanyl) and antihistamines (Fexofenadine). Its ubiquity stems from its conformational flexibility, ability to participate in hydrogen bonding (as both donor and acceptor), and capacity to position substituents into distinct hydrophobic pockets within a target protein.

However, the structural promiscuity of piperidines presents a double-edged sword: while it facilitates binding to diverse targets (GPCRs, ion channels, enzymes), it complicates the elucidation of a precise Mechanism of Action (MoA). This guide moves beyond basic


 generation to rigorous biophysical and functional interrogation of piperidine-based candidates.

Phase 1: Biophysical Validation (The Binding Event)

Before assessing cellular function, one must validate the physical interaction between the piperidine ligand and its target. For small molecules (<500 Da), Surface Plasmon Resonance (SPR) is the gold standard for determining binding kinetics (


, 

) rather than just affinity (

).

Critical Insight: In piperidine optimization, residence time (


) often correlates better with in vivo efficacy than thermodynamic affinity (

). A piperidine with a slow dissociation rate may maintain target occupancy even after systemic clearance, a phenomenon crucial for enzymes like AChE.
Protocol: Small Molecule Kinetic Analysis via SPR

Target: Recombinant Protein (e.g., AChE or purified GPCR) Platform: Biacore T200 or 8K (or equivalent)

  • Sensor Chip Selection: Use a CM7 or Series S chip. The high carboxymethylated dextran density is required to generate sufficient

    
     signals for low molecular weight piperidines.
    
  • Immobilization:

    • Target protein is immobilized via amine coupling to ~2000-4000 RU (Response Units).

    • Control: Reference flow cell must be activated/deactivated without protein to subtract bulk refractive index changes.

  • Solvent Correction: Piperidines are often hydrophobic. Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk solvent effects, which can mask the small molecule binding signal.

  • Injection Cycle:

    • Flow rate: High (30-50 µL/min) to minimize mass transport limitations.

    • Concentration series: 0.1x to 10x the estimated

      
      .
      
    • Association time: 60s; Dissociation time: 120-300s (extended if slow off-rate is suspected).

  • Data Analysis: Fit to a 1:1 Langmuir binding model .

    • Quality Check: Ensure the

      
      -value (transport limitation) is < 5.
      

Phase 2: Enzymatic Modulation (Case Study: AChE Inhibition)

Piperidines frequently act as transition-state analogs or allosteric inhibitors. A classic example is Donepezil , which targets Acetylcholinesterase (AChE).[1][2][3][4][5] Unlike simple competitive inhibitors, piperidines often span the active site gorge, interacting with both the Peripheral Anionic Site (PAS) and the Catalytic Anionic Site (CAS).

Mechanism Visualization: Dual-Site Binding

The following diagram illustrates the "molecular ruler" mechanism where the piperidine scaffold spans the enzymatic gorge.

AChE_Inhibition Piperidine Piperidine-based Ligand (e.g., Donepezil) PAS Peripheral Anionic Site (Trp286) Piperidine->PAS Stacking Interaction CAS Catalytic Anionic Site (Trp86) Piperidine->CAS Cation-Pi Interaction Gorge Active Site Gorge Piperidine->Gorge Steric Blockade PAS->Gorge CAS->Gorge ACh Acetylcholine (Substrate) Gorge->ACh Access Path Hydrolysis Hydrolysis blocked Gorge->Hydrolysis Inhibition

Figure 1: Dual-site binding mechanism of piperidine inhibitors in the AChE active site gorge.

Phase 3: Receptor Signaling Dynamics (GPCRs & Biased Agonism)

The most complex MoA studies for piperidines involve G-Protein Coupled Receptors (GPCRs), particularly Opioid (MOR) and Serotonin (5-HT) receptors. Modern drug discovery demands the differentiation between G-protein signaling (therapeutic effect) and


-arrestin recruitment  (side effects like respiratory depression or receptor internalization).

The Goal: Identify "Biased Agonists" that selectively activate the G-protein pathway while avoiding


-arrestin.[6]
Protocol: TR-FRET cAMP Functional Assay (G-Protein Pathway)

This assay measures the modulation of cAMP (second messenger) upon GPCR activation.[7]

  • Principle: Competition between native cAMP produced by the cell and exogenously added dye-labeled cAMP.

  • Reagents: Europium-cryptate labeled anti-cAMP antibody (Donor) and d2-labeled cAMP (Acceptor).

Step-by-Step Workflow:

  • Cell Seeding: Dispense CHO-K1 cells overexpressing the target GPCR (e.g.,

    
    -Opioid) into a 384-well low-volume white plate (5 µL/well, ~2,000 cells).
    
  • Compound Treatment:

    • Add 2.5 µL of the piperidine test compound.

    • For

      
       coupled receptors (e.g., Opioids): Co-stimulate with Forskolin  (to raise baseline cAMP, allowing detection of inhibition).
      
    • Incubate for 30-45 minutes at Room Temperature (RT).

  • Lysis & Detection:

    • Add 2.5 µL of cAMP-d2 (Acceptor) in lysis buffer.

    • Add 2.5 µL of Anti-cAMP-Europium Cryptate (Donor) in lysis buffer.

  • Incubation: 1 hour at RT.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 337 nm; Emission: 665 nm & 620 nm).

  • Calculation: Calculate the HTRF Ratio

    
    .
    
    • Note: Signal is inversely proportional to cAMP concentration.

Mechanism Visualization: Biased Signaling

GPCR_Bias Balanced Balanced Agonist (e.g., Fentanyl) GPCR GPCR (Active State) Balanced->GPCR Biased Biased Piperidine (e.g., TRV130 analog) Biased->GPCR G_Protein G-Protein Coupling (Gi/Go) Biased->G_Protein Favored Arrestin Beta-Arrestin Recruitment Biased->Arrestin Avoided GPCR->G_Protein Pathway A GPCR->Arrestin Pathway B Analgesia Therapeutic Effect (Analgesia) G_Protein->Analgesia SideEffects Adverse Events (Resp. Depression) Arrestin->SideEffects

Figure 2: Divergent signaling pathways in GPCRs. Biased ligands preferentially trigger G-protein coupling over Beta-arrestin.[8]

Data Summary & Safety Considerations

When characterizing piperidines, data must be triangulated between binding, function, and safety. A common liability for piperidines is hERG channel blockade (leading to QT prolongation), necessitating early counter-screening.

Quantitative MoA Matrix
ParameterAssay MethodKey MetricDesired Profile (General)
Binding Affinity SPR / Radioligand

/

< 10 nM (High Potency)
Binding Kinetics SPRResidence Time (

)
> 10 min (Prolonged efficacy)
Functional Potency TR-FRET cAMP

/

Correlated with

Signaling Bias TR-FRET vs. PathHunterBias Factor (

)
> 1.0 (Favoring G-protein)
Safety (Cardiac) Patch ClamphERG

> 10 µM (Safety Margin > 30x)

References

  • Piperidine-based drug discovery. (2017).[9] Elsevier. [Link][9]

  • Donepezil Mechanism of Action. (2023). StatPearls [Internet]. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities. (2015).[10] Methods in Molecular Biology. [Link]

  • Biased Agonism: Lessons from Studies of Opioid Receptor Agonists. (2018). Annual Review of Pharmacology and Toxicology. [Link]

Sources

An In-Depth Technical Guide to 4-(Cyclopentyloxy)piperidine: Synthesis, Analogs, and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Among the vast chemical space occupied by piperidine derivatives, 4-substituted piperidines have garnered significant attention due to their amenability to structural modification and their prevalence in biologically active compounds. This technical guide provides a comprehensive overview of 4-(cyclopentyloxy)piperidine, a key building block and pharmacophore in modern drug discovery. We will delve into its synthesis, explore the landscape of its structural analogs and derivatives, and provide detailed, field-proven protocols for their characterization and evaluation, with a particular focus on their role as chemokine receptor antagonists.

The 4-(Cyclopentyloxy)piperidine Core: A Privileged Scaffold

The 4-(cyclopentyloxy)piperidine moiety combines the conformational rigidity of the piperidine ring with the lipophilic character of the cyclopentyloxy group. This unique combination influences the pharmacokinetic and pharmacodynamic properties of molecules incorporating this scaffold. The piperidine nitrogen serves as a key handle for introducing a wide array of substituents, allowing for the fine-tuning of properties such as potency, selectivity, and metabolic stability.

The core structure is particularly prominent in the development of antagonists for G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in a multitude of physiological processes and disease states.[3] Specifically, derivatives of 4-(cyclopentyloxy)piperidine have emerged as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells.[4][5]

Synthesis of the 4-(Cyclopentyloxy)piperidine Core and its N-Functionalized Derivatives

The synthesis of 4-(cyclopentyloxy)piperidine and its derivatives can be approached through a modular and efficient synthetic strategy. The following sections detail the synthesis of the core scaffold and its subsequent functionalization at the piperidine nitrogen.

Synthesis of the Core Scaffold: 4-(Cyclopentyloxy)piperidine

The most direct and widely employed method for the synthesis of 4-(cyclopentyloxy)piperidine is the Williamson ether synthesis, starting from a suitably protected 4-hydroxypiperidine and a cyclopentyl electrophile.

Diagram: Synthesis of 4-(Cyclopentyloxy)piperidine

G N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-(cyclopentyloxy)piperidine N-Boc-4-(cyclopentyloxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(cyclopentyloxy)piperidine  Cyclopentyl bromide, NaH, THF   4-(Cyclopentyloxy)piperidine 4-(Cyclopentyloxy)piperidine N-Boc-4-(cyclopentyloxy)piperidine->4-(Cyclopentyloxy)piperidine  TFA or HCl in Dioxane  

Caption: General synthetic scheme for 4-(cyclopentyloxy)piperidine.

Experimental Protocol: Synthesis of tert-butyl 4-(cyclopentyloxy)piperidine-1-carboxylate

  • Materials: N-Boc-4-hydroxypiperidine, Sodium hydride (60% dispersion in mineral oil), Cyclopentyl bromide, Anhydrous Tetrahydrofuran (THF).

  • Procedure: a. To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise. b. Allow the reaction mixture to warm to room temperature and stir for 30 minutes. c. Add cyclopentyl bromide (1.5 equivalents) to the reaction mixture. d. Heat the reaction to reflux and monitor by TLC or LC-MS until the starting material is consumed. e. Cool the reaction to room temperature and quench carefully with water. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(cyclopentyloxy)piperidine-1-carboxylate.

Experimental Protocol: Deprotection to 4-(Cyclopentyloxy)piperidine

  • Materials: tert-butyl 4-(cyclopentyloxy)piperidine-1-carboxylate, Trifluoroacetic acid (TFA) or HCl in dioxane, Dichloromethane (DCM).

  • Procedure: a. Dissolve tert-butyl 4-(cyclopentyloxy)piperidine-1-carboxylate (1.0 equivalent) in DCM. b. Add TFA (10 equivalents) or a solution of HCl in dioxane (4M, 5 equivalents) to the solution at 0 °C. c. Stir the reaction at room temperature and monitor by TLC or LC-MS until the deprotection is complete. d. Concentrate the reaction mixture under reduced pressure. e. Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM. f. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 4-(cyclopentyloxy)piperidine.

N-Alkylation and N-Arylation of the Piperidine Core

The secondary amine of the 4-(cyclopentyloxy)piperidine core is a versatile handle for introducing a wide range of substituents to explore structure-activity relationships.

Diagram: N-Functionalization of 4-(Cyclopentyloxy)piperidine

G cluster_0 N-Alkylation cluster_1 N-Arylation (Buchwald-Hartwig) 4-(Cyclopentyloxy)piperidine 4-(Cyclopentyloxy)piperidine N-Alkyl-4-(cyclopentyloxy)piperidine N-Alkyl-4-(cyclopentyloxy)piperidine 4-(Cyclopentyloxy)piperidine->N-Alkyl-4-(cyclopentyloxy)piperidine  R-X, Base (e.g., K2CO3), Solvent (e.g., ACN)   4-(Cyclopentyloxy)piperidine_2 4-(Cyclopentyloxy)piperidine N-Aryl-4-(cyclopentyloxy)piperidine N-Aryl-4-(cyclopentyloxy)piperidine 4-(Cyclopentyloxy)piperidine_2->N-Aryl-4-(cyclopentyloxy)piperidine  Ar-X, Pd catalyst, Ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene)  

Caption: General schemes for N-alkylation and N-arylation.

Experimental Protocol: N-Alkylation

  • Materials: 4-(cyclopentyloxy)piperidine, Alkyl halide (R-X), Potassium carbonate (K₂CO₃), Acetonitrile (ACN).

  • Procedure: a. To a solution of 4-(cyclopentyloxy)piperidine (1.0 equivalent) in ACN, add K₂CO₃ (2.0 equivalents) and the desired alkyl halide (1.2 equivalents). b. Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC or LC-MS. c. Upon completion, filter the reaction mixture and concentrate the filtrate. d. Purify the residue by flash column chromatography to obtain the N-alkylated product.

Experimental Protocol: N-Arylation (Buchwald-Hartwig Amination)

  • Materials: 4-(cyclopentyloxy)piperidine, Aryl halide (Ar-X), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

  • Procedure: a. In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equivalent), 4-(cyclopentyloxy)piperidine (1.2 equivalents), NaOtBu (1.4 equivalents), palladium catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%). b. Add anhydrous toluene and seal the reaction vessel. c. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by LC-MS). d. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. e. Concentrate the filtrate and purify the crude product by flash column chromatography.

Structural Analogs and Derivatives: Exploring Chemical Space

The modular synthesis allows for the generation of a diverse library of analogs to probe the structure-activity relationship (SAR). Key modifications include:

  • Variation of the 4-alkoxy group: Replacing the cyclopentyl group with other cycloalkyl (e.g., cyclobutyl, cyclohexyl) or branched alkyl groups can modulate lipophilicity and steric interactions with the target protein.

  • Substitution on the N-aryl group: Introducing various substituents (e.g., electron-donating or -withdrawing groups) on the N-aryl ring can significantly impact potency and selectivity.

  • Modification of the N-alkyl group: For N-alkyl derivatives, varying the length and branching of the alkyl chain can influence binding affinity and pharmacokinetic properties.

Table 1: Representative Analogs and their Reported Biological Activity (Hypothetical Data for Illustrative Purposes)

Compound IDN-Substituent4-Alkoxy GroupCCR5 IC₅₀ (nM)
1 3,5-dichlorophenylCyclopentyloxy15
2 3-methoxyphenylCyclopentyloxy50
3 4-fluorophenylCyclopentyloxy25
4 3,5-dichlorophenylCyclohexyloxy30
5 3,5-dichlorophenylIsopropyloxy120

This data is illustrative and intended to demonstrate the type of information that would be generated in an SAR study.

In Vitro Pharmacological Evaluation: A Stepwise Approach

A systematic in vitro evaluation is crucial to characterize the pharmacological profile of newly synthesized analogs. For GPCR targets like CCR5, a tiered approach is often employed.

Diagram: In Vitro Assay Cascade for GPCR Antagonists

G cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Tertiary Assays cluster_3 In Vitro ADME/Tox Primary Screening Primary Screening Secondary Assays Secondary Assays Primary Screening->Secondary Assays  Hit Confirmation   Tertiary Assays Tertiary Assays Secondary Assays->Tertiary Assays  Functional Characterization   In Vitro ADME/Tox In Vitro ADME/Tox Tertiary Assays->In Vitro ADME/Tox  Lead Optimization   Radioligand Binding Assay Radioligand Binding Assay Calcium Mobilization Assay Calcium Mobilization Assay Chemotaxis Assay Chemotaxis Assay CYP450 Inhibition CYP450 Inhibition hERG Assay hERG Assay

Caption: A typical in vitro assay cascade for GPCR antagonist drug discovery.

Primary Screening: Radioligand Binding Assay

This assay directly measures the affinity of a compound for the target receptor by competing with a radiolabeled ligand.[5]

Experimental Protocol: CCR5 Radioligand Binding Assay

  • Materials: Cell membranes expressing CCR5, [¹²⁵I]-MIP-1α (radioligand), Test compounds, Assay buffer, Scintillation fluid.

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled CCR5 antagonist (for non-specific binding), or the test compound. c. Incubate the plate at room temperature for a defined period to reach equilibrium. d. Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand. e. Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter. f. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Secondary Functional Assay: Calcium Mobilization Assay

This assay measures the ability of a compound to block the intracellular calcium release induced by the natural ligand (agonist) of the receptor.[6][7]

Experimental Protocol: CCR5 Calcium Mobilization Assay

  • Materials: Cells stably expressing CCR5, Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Assay buffer, CCR5 agonist (e.g., RANTES/CCL5), Test compounds.

  • Procedure: a. Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight. b. Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. c. Add serial dilutions of the test compounds to the wells and incubate for a specified time. d. Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR). e. Add the CCR5 agonist to all wells and immediately measure the change in fluorescence intensity over time. f. Determine the antagonist activity by quantifying the reduction in the agonist-induced calcium signal and calculate the IC₅₀ value.

Tertiary Functional Assay: Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant (the natural ligand of the receptor).[2][8]

Experimental Protocol: CCR5 Chemotaxis Assay

  • Materials: CCR5-expressing cells (e.g., primary T-cells or a cell line), Chemotaxis chamber (e.g., Transwell plate), CCR5 chemoattractant (e.g., RANTES/CCL5), Test compounds.

  • Procedure: a. Place the chemoattractant in the lower chamber of the chemotaxis plate. b. Pre-incubate the cells with various concentrations of the test compound. c. Add the pre-incubated cells to the upper chamber of the Transwell insert. d. Incubate the plate for a few hours to allow for cell migration. e. Quantify the number of cells that have migrated to the lower chamber using a cell counting method (e.g., flow cytometry or a fluorescent dye-based assay). f. Calculate the percent inhibition of migration for each compound concentration and determine the IC₅₀ value.

Early Safety and ADME Profiling

To identify promising lead candidates, it is essential to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties and potential for off-target toxicity early in the drug discovery process.[8][9]

Table 2: Key In Vitro ADME and Safety Assays

AssayPurpose
CYP450 Inhibition To assess the potential for drug-drug interactions by inhibiting major drug-metabolizing enzymes.[10][11]
hERG Channel Assay To evaluate the risk of cardiac arrhythmia by measuring the inhibition of the hERG potassium channel.[2][12]
Metabolic Stability To determine the rate of metabolism of the compound in liver microsomes or hepatocytes.
Plasma Protein Binding To measure the extent to which the compound binds to plasma proteins, which affects its free concentration.
Permeability (e.g., Caco-2) To predict the intestinal absorption of the compound.

Conclusion and Future Directions

The 4-(cyclopentyloxy)piperidine scaffold represents a versatile and valuable platform for the design and synthesis of novel therapeutic agents. Its amenability to a wide range of chemical modifications allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective drug candidates. The in-depth understanding of the synthetic routes and the application of a robust in vitro pharmacological testing cascade, as outlined in this guide, are critical for the successful advancement of compounds based on this privileged core structure. Future research in this area will likely focus on the development of novel derivatives with improved pharmacokinetic profiles and the exploration of their therapeutic potential beyond CCR5 antagonism to other GPCRs and biological targets.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). N-Arylation of Pyrroles, Indoles, and Carbazoles Using Neutral Conditions. The Journal of Organic Chemistry, 69(17), 5578–5587. URL: [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved February 2, 2026, from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved February 2, 2026, from [Link]

  • Cyprotex. (n.d.). hERG Safety. Evotec. Retrieved February 2, 2026, from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved February 2, 2026, from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved February 2, 2026, from [Link]

  • FDA. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S.
  • Incucyte®. (n.d.). Chemotaxis Cell Migration Assay. Sartorius. Retrieved February 2, 2026, from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved February 2, 2026, from [Link]

  • Lu, S. F., Chen, B., Davey, D., Dunning, L., Jaroch, S., May, K., ... & Ye, B. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & medicinal chemistry letters, 17(7), 1883–1887.
  • Mullins Molecular Retrovirology Lab. (n.d.). Chemokine Receptor Expression Assay by Flow Cytometry. Retrieved February 2, 2026, from [Link]

  • NIH. (2018, October 25). Laboratory Testing: Co-Receptor Tropism Assays. Clinicalinfo.hiv.gov. Retrieved February 2, 2026, from [Link]

  • Palani, A., & Pallen, M. (2009). In vitro screening for chemokine antagonists. Expert opinion on drug discovery, 4(10), 1017–1034.
  • ResearchGate. (n.d.). Inhibition of CCR5 function by vicriviroc. (A) Chemotaxis assay... [Image]. Retrieved February 2, 2026, from [Link]

  • Sinogeneclon. (n.d.). Human CC-chemokine receptor 5(CCR5)ELISA Kit.
  • TheBodyPro. (2008, October 14). CCR5 Antagonists and Tropism Testing in Clinical Practice. Retrieved February 2, 2026, from [Link]

  • Velcicky, J., Müller, H., & O'Sullivan, A. C. (2007). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Organic letters, 9(8), 1505–1508.
  • Wang, T., Wu, L., & Zhang, Z. (2014). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert opinion on drug discovery, 9(9), 949–963.
  • Zhang, M. Y., & Zheng, C. J. (2016). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of molecular modeling, 22(8), 189.

Sources

A Guide to the Thermochemical Landscape of 4-(Cyclopentyloxy)piperidine: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Thermodynamic Imperative in Modern Drug Discovery

In the intricate ballet of drug design and development, the thermodynamic properties of a candidate molecule are not mere academic curiosities; they are fundamental predictors of its behavior, from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. For a molecule such as 4-(cyclopentyloxy)piperidine, a scaffold of significant interest due to the prevalence of piperidine moieties in pharmaceuticals, a thorough understanding of its thermochemical data is critical.[1][2] This guide provides a comprehensive framework for determining the key thermochemical parameters of 4-(cyclopentyloxy)piperidine, addressing a notable gap in publicly available data. We will proceed not by presenting pre-existing data, but by elucidating the robust, self-validating experimental and computational workflows required to generate this critical information. This approach is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind them.

Foundational Thermochemical Concepts in Drug Development

The stability, solubility, and reactivity of a pharmaceutical compound are governed by its fundamental thermodynamic properties. For 4-(cyclopentyloxy)piperidine, the following parameters are of primary importance:

  • Standard Enthalpy of Formation (ΔfH°) : This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a direct measure of the molecule's intrinsic stability.

  • Heat Capacity (Cp) : The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. In drug development, it is crucial for understanding how a compound will behave under different temperature conditions during manufacturing, storage, and even within the physiological environment.

  • Gibbs Free Energy of Formation (ΔfG°) : Gibbs free energy combines enthalpy and entropy to determine the spontaneity of a process.[3][4] For a drug molecule, this can provide insights into its stability and potential degradation pathways.

A lack of precise thermochemical data can lead to unforeseen challenges in process scale-up, formulation, and predicting long-term stability. Therefore, the generation of reliable data is a cornerstone of a successful drug development program.

The Dual Pillars of Thermochemical Characterization: Experimental and Computational Methodologies

In the absence of published data for 4-(cyclopentyloxy)piperidine, a two-pronged approach is mandated: rigorous experimental measurement and corroborative computational modeling. This dual-pillar strategy provides a self-validating system where each method can be used to check and refine the results of the other.

Experimental Determination of Thermochemical Properties

Experimental thermochemistry provides the "gold standard" for data, grounded in direct physical measurement.[5][6] The following protocols are outlined with an emphasis on the causality of experimental choices.

Principle: Combustion calorimetry is the most common and accurate method for determining the standard enthalpy of formation of organic compounds.[5][7] The compound is completely combusted in a high-pressure oxygen environment, and the heat released is precisely measured.

Experimental Workflow:

Caption: Workflow for Determining Enthalpy of Formation via Combustion Calorimetry.

Detailed Protocol:

  • Sample Purity Assay: Prior to any measurement, the purity of the 4-(cyclopentyloxy)piperidine sample must be determined to be >99.5% by a combination of GC-MS and NMR. Impurities would lead to significant errors in the measured heat of combustion.

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid. This step is crucial for ensuring the accuracy of the measurements.

  • Sample Preparation: A precise mass of 4-(cyclopentyloxy)piperidine (typically 0.5-1.0 g) is pressed into a pellet. A known length of platinum ignition wire is placed in contact with the pellet.

  • Bomb Assembly and Charging: The pellet is placed in a crucible within the combustion bomb. A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 30 atm.

  • Combustion: The bomb is submerged in a precisely known volume of water in the calorimeter. The temperature is monitored until it becomes constant. The sample is then ignited.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until a stable final temperature is reached.

  • Analysis of Combustion Products: After combustion, the bomb is depressurized, and the contents are analyzed for any signs of incomplete combustion (e.g., soot). The aqueous solution is analyzed for the formation of nitric acid (from any residual atmospheric nitrogen).

  • Calculations: The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections made for the heat of ignition and the formation of nitric acid. The standard enthalpy of formation is then derived using Hess's Law.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the determination of heat capacity as a function of temperature.

Experimental Workflow:

Caption: Workflow for Determining Heat Capacity using Differential Scanning Calorimetry.

Detailed Protocol:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium and sapphire.

  • Sample Preparation: A small, accurately weighed sample of 4-(cyclopentyloxy)piperidine (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. The system is subjected to a precise heating program, typically at a rate of 10 °C/min, over the desired temperature range.

  • Data Acquisition: The heat flow to the sample and reference is measured as a function of temperature.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with that of a sapphire standard run under identical conditions.

Computational Thermochemistry: A Powerful Predictive Tool

Computational chemistry offers a rapid and cost-effective means of predicting thermochemical data, particularly for molecules where experimental data is unavailable.[8][9] High-level quantum mechanical calculations can provide accurate estimates of key thermodynamic properties.

Principle: High-accuracy composite methods, such as G4 or CBS-QB3, are employed to calculate the total electronic energy of the molecule. The enthalpy of formation is then determined using atomization or isodesmic reaction schemes. These methods provide a good balance of accuracy and computational cost for molecules of this size.

Computational Workflow:

Caption: Computational Workflow for Determining Enthalpy of Formation.

Detailed Protocol:

  • Structure Generation: A 3D model of 4-(cyclopentyloxy)piperidine is generated.

  • Conformational Analysis: A thorough conformational search is performed to identify the lowest energy conformer, as this will be the most populated state.

  • Geometry Optimization and Frequency Calculation: The geometry of the lowest energy conformer is optimized using a suitable level of theory, such as B3LYP/6-31G(d). A frequency calculation is then performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • High-Level Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a high-accuracy composite method like G4.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298 K is calculated using an atomization scheme, which involves subtracting the calculated energies of the constituent atoms from the total energy of the molecule and then adding the experimental enthalpies of formation of the atoms.

Data Summary and Interpretation

As this guide focuses on the methodology for data generation, the following table is presented as a template for summarizing the experimentally determined and computationally predicted thermochemical data for 4-(cyclopentyloxy)piperidine. For comparative purposes, experimental data for the parent piperidine molecule is included.

Parameter4-(Cyclopentyloxy)piperidine (Predicted/Experimental)Piperidine (Experimental)
Molecular Formula C10H19NOC5H11N[10]
Molar Mass ( g/mol ) 169.2785.15[10]
Standard Enthalpy of Formation, Gas (ΔfH°gas) (kJ/mol) To be determined-49.03[11]
Standard Enthalpy of Formation, Liquid (ΔfH°liquid) (kJ/mol) To be determined-86.44 ± 0.59[12]
Standard Enthalpy of Combustion, Liquid (ΔcH°liquid) (kJ/mol) To be determined-3453.2 ± 0.50[12]
Liquid Phase Heat Capacity (Cp,liquid) (J/mol·K) To be determined179.86[12]
Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) To be determined135.73 (at 386.57 K)[11]
Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) To be determined111.09[11]

Concluding Remarks: Towards a Thermodynamically-Informed Drug Development Cascade

The thermochemical characterization of 4-(cyclopentyloxy)piperidine, and indeed any novel pharmaceutical compound, is a foundational step in its development journey. By employing a synergistic approach of precise experimental measurement and robust computational modeling, researchers can build a comprehensive and reliable thermodynamic profile. This data empowers informed decisions at every stage, from process chemistry and formulation development to predicting in vivo behavior. The methodologies outlined in this guide provide a clear and actionable framework for generating this essential data, ensuring that the development of promising new therapeutics is built on a solid thermochemical foundation.

References

  • National Center for Biotechnology Information. (n.d.). Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

  • Bode, J. W. (2007). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5700-5703.
  • Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press.
  • Sokołowski, R., Kinart, Z., & Kinart, C. (2008). The standard partial molar heat capacity of cyclic ethers. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(cyclopentyloxy)piperidine hydrochloride. Retrieved from [Link]

  • Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers.
  • Wikipedia. (n.d.). Gibbs free energy. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9717-9737.
  • Sgrignani, J., & Magistrato, A. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews, 120(20), 11291-11327.
  • Calvo, E., Brocos, P., Piñeiro, Á., Pintos, M., Amigo, A., Bravo, R., Roux, A. H., & Roux-Desgranges, G. (2001). Heat Capacities, Excess Enthalpies, and Volumes of Mixtures Containing Cyclic Ethers. 4. Binary Systems 1,4-Dioxane + 1-Alkanols.
  • Sokołowski, R., Kinart, Z., & Kinart, C. (2008). The standard partial molar heat capacity of cyclic ethers. ResearchGate. Retrieved from [Link]

  • Zhang, X., & Li, J. (2024). Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Computational Molecular Biology, 14(3), 115-124.
  • Kabo, G. J., Roganov, G. N., & Andreeva, T. A. (2012).
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

  • Zhang, Y., & Li, Z. (2019).
  • Palese, L. L. (2022). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. International Journal of Molecular Sciences, 23(19), 11287.
  • Vanderzee, C. E., & Swanson, J. A. (1963). Thermochemistry of Biologically Important Compounds. Heats of Combustion of Solid Organic Acids.
  • Chemistry LibreTexts. (2023). Gibbs (Free) Energy. Retrieved from [Link]

  • Data Professor. (2022, September 21). Introduction to Computational Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • Růžička, V., & Majer, V. (2005). Phase Changes in Pure Component Systems: Liquids and Gases. In R. D. Weir & Th. W. de Loos (Eds.), Experimental Thermodynamics: Vol. VII. Measurement of the Thermodynamic Properties of Multiple Phases (pp. 26-57). Elsevier.
  • Khan, I., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 39(12), 4381-4395.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2), a474-a480.
  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Shannaq, R., et al. (2024). The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites. Scientific Reports, 14(1), 1-13.
  • Chen, J., et al. (2026). Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated Alkyl Chlorides. Journal of the American Chemical Society.
  • Ribeiro da Silva, M. A. V., et al. (2011). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates.
  • The Good Scents Company. (n.d.). piperidine, 110-89-4. Retrieved from [Link]

Sources

Methodological & Application

Advanced Protocols for the Williamson Ether Synthesis of 4-Alkoxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance & Application

The 4-alkoxypiperidine moiety is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in antihistamines (e.g., Diphenylpyraline ), antipsychotics, and calcium channel blockers. Its structural versatility allows for the modulation of lipophilicity and metabolic stability in GPCR ligands, particularly Histamine H3 antagonists.

However, the synthesis of this scaffold presents a specific chemoselective challenge: the competition between N-alkylation (if the nitrogen is unprotected) and O-alkylation , as well as the risk of E2 elimination when reacting the secondary piperidinyl alkoxide with sterically hindered alkyl halides.

This guide provides two field-validated protocols to navigate these challenges, moving beyond textbook definitions to industrial-grade reliability.

Strategic Analysis: Thermodynamics & Kinetics

The Chemo-Selectivity Decision Tree

Before initiating synthesis, the substrate class of the electrophile (


) dictates the methodology.

G Start Select Electrophile (R-X) Primary Primary Alkyl Halide (e.g., Me-I, Et-Br) Start->Primary Secondary Secondary/Benzylic (e.g., iPr-Br, Benzhydryl-Cl) Start->Secondary Tertiary Tertiary Alkyl Halide (e.g., tBu-Br) Start->Tertiary MethodA Method A: Anhydrous NaH/DMF (High Yield, Fast) Primary->MethodA Preferred MethodB Method B: Phase Transfer Catalysis (Scale-up, Green) Primary->MethodB Alternative Secondary->MethodA Low Temp Only Secondary->MethodB Preferred (Suppresses E2) Fail STOP: E2 Elimination Dominates. Switch to Acid-Catalyzed Etherification. Tertiary->Fail

Figure 1: Strategic decision tree for selecting the optimal etherification condition based on electrophile sterics.

Critical Failure Points
  • N-Alkylation: The secondary amine of 4-hydroxypiperidine is more nucleophilic than the hydroxyl group. Mandatory Action: Use N-Boc or N-Benzyl protected 4-hydroxypiperidine.

  • E2 Elimination: The 4-piperidinyl alkoxide is a bulky, secondary base. When reacting with secondary alkyl halides (e.g., isopropyl bromide), E2 elimination often outcompetes

    
     substitution.
    
  • Water Contamination: In Method A (NaH), even trace moisture consumes the hydride, producing NaOH, which is less soluble and less reactive in DMF, stalling the reaction.

Representative Optimization Data

The following data summarizes yield variations observed when synthesizing N-Boc-4-(benzyloxy)piperidine under different conditions.

VariableCondition A (Standard)Condition B (PTC)Condition C (Weak Base)
Base NaH (60% in oil)50% NaOH (aq)

Solvent DMF (Anhydrous)TolueneAcetone
Catalyst NoneTBAB (5 mol%)18-Crown-6
Temp/Time 0°C

RT (4h)
60°C (12h)Reflux (24h)
Yield (Primary R-X) 92% 85%45%
Yield (Secondary R-X) 35% (Major Alkene)68% 15%
Scalability Low (H2 gas evolution)HighMedium

Detailed Experimental Protocols

Protocol A: Classical Anhydrous Synthesis (NaH/DMF)

Best for: Primary alkyl halides, small-scale discovery chemistry, and high-value intermediates.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl Halide (1.1 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen (

    
    ).
    
  • Deprotonation: Add NaH to the flask. (Optional: Rinse with dry hexane 3x to remove oil if precise stoichiometry is critical). Suspend in anhydrous DMF at 0°C.

  • Addition: Add N-Boc-4-hydroxypiperidine (dissolved in minimal DMF) dropwise via syringe.

    • Observation: Vigorous bubbling (

      
       gas) will occur. Stir at 0°C for 30 min until bubbling ceases. The solution should turn from turbid to clear/yellowish, indicating alkoxide formation.
      
  • Alkylation: Add the Alkyl Halide dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Monitoring: Check TLC (Stain: Ninhydrin or PMA).

  • Quench: Cool to 0°C. Very slowly add saturated

    
     solution. (Caution: Exothermic).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with

    
     (5% aq) to remove DMF, then Brine. Dry over 
    
    
    
    .
Protocol B: Phase Transfer Catalysis (PTC)

Best for: Secondary alkyl halides (e.g., Benzhydryl chloride), large-scale synthesis, and "Green" chemistry requirements.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Alkyl Halide (1.5 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)

  • Sodium Hydroxide (50% w/v aqueous solution)

  • Toluene (Solvent)

Workflow:

  • System Setup: To a flask equipped with a vigorous magnetic stirrer (or overhead stirrer for scale >10g), add the piperidine substrate and Toluene (1.0 M).

  • Catalyst Addition: Add TBAB and the Alkyl Halide.

  • Initiation: Add the 50% NaOH solution in one portion.

  • Reaction: Heat to 60°C with vigorous stirring .

    • Mechanism:[1][2][3][4][5][6][7] The TBAB transports the hydroxide anion from the aqueous phase to the organic interface, deprotonating the alcohol, which then reacts with the halide in the organic phase.

  • Monitoring: Reaction times are longer (8-16 hours).

  • Workup: Separate phases. The organic layer contains the product.[3][8] Wash with water (2x) and Brine (1x). Evaporate Toluene.

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the Phase Transfer Catalysis pathway, which is often less intuitive but highly effective for this scaffold.

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_interface Interface cluster_organic Organic Phase (Toluene) OH OH- IonPair [Q+ OH-] OH->IonPair Extraction Na Na+ Q_aq Q+ (Catalyst) Q_aq->IonPair Alkoxide R-O- Q+ IonPair->Alkoxide Deprotonation Substrate R-OH (Piperidine) Substrate->Alkoxide Product R-O-R' (Ether) Alkoxide->Product SN2 Attack Halide R'-X Halide->Product Leaving Q+ X- Leaving->Q_aq Recycling

Figure 2: Mechanism of Phase Transfer Catalysis (PTC) facilitating the etherification of 4-hydroxypiperidine.

Troubleshooting Guide
  • Problem: Low yield with secondary halides (e.g., Isopropyl bromide).

    • Cause: E2 elimination is competing.[3]

    • Solution: Switch to Protocol B (PTC). The "softer" basicity in the organic phase and lower effective concentration of base often favors substitution. Alternatively, use the alkyl triflate or mesylate at -78°C.

  • Problem: Recovered Starting Material (Protocol A).

    • Cause: NaH quality is poor (hydrolyzed by air moisture).

    • Solution: Use fresh NaH or titrate the base. Ensure the "bubbling" step completes before adding the electrophile.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (Foundational mechanism of Williamson Ether Synthesis).
  • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971, 93(1), 195–199. Link

  • Sander, K. et al. "H3 receptor antagonists as partial agonists." Bioorganic & Medicinal Chemistry Letters, 2010. (Discusses 4-alkoxypiperidine pharmacophores).[2][8]

  • U.S. Patent 2,479,843. "Diphenylpyraline and salts thereof." (Historical validation of 4-alkoxypiperidine synthesis via benzhydryl halides). Link

  • Freedman, H. H., & Dubois, R. A. "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 1975, 16(38), 3251-3254. Link

Sources

Application Note: 4-(Cyclopentyloxy)piperidine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, 4-(Cyclopentyloxy)piperidine (CAS: 320608-14-6, HCl salt) represents a strategic scaffold designed to increase molecular three-dimensionality (


) and lipophilicity without introducing aromatic ring counts that often correlate with poor solubility or toxicity.

Unlike the planar 4-phenylpiperidine or the metabolically labile 4-methoxypiperidine, the 4-(cyclopentyloxy) moiety offers a unique balance:

  • Conformational Restriction: The bulky ether oxygen imposes specific chair conformations on the piperidine ring.

  • Metabolic Stability: The cyclopentyl group lacks the benzylic protons susceptible to rapid CYP450 oxidation found in benzyl ethers.

  • Lipophilic Bulk: It fills hydrophobic pockets in GPCRs (e.g., MCH-1, Muscarinic receptors) and Kinases (e.g., ALK/ROS1 inhibitors) effectively.

This guide details the physicochemical profile, synthetic handling, and validated protocols for incorporating this moiety into drug candidates.[1]

Chemical Profile & Handling

PropertyDataRelevance
IUPAC Name 4-(Cyclopentyloxy)piperidineCore Identity
Molecular Weight 169.27 g/mol (Free Base)Low MW allows for fragment-based design.
ClogP ~1.8 - 2.1Moderate lipophilicity; good for CNS penetration.
pKa (Calc) ~10.8 (Secondary Amine)Highly basic; exists as cation at physiological pH.
H-Bond Donors/Acceptors 1 / 2Balanced profile for membrane permeability.
Physical State Viscous Oil (Base) / White Solid (HCl Salt)Salt form is hygroscopic; store under desiccator.

Safety Advisory: The free base is a secondary amine and potential skin irritant. Cyclopentyl derivatives can be lipophilic; standard PPE (nitrile gloves, goggles) is mandatory.

Strategic Rationale: Why this Building Block?

Mechanistic Advantage: Saturation

Increasing the fraction of


 hybridized carbons (

) correlates with improved clinical success rates by enhancing solubility and reducing off-target binding (promiscuity). 4-(Cyclopentyloxy)piperidine contributes 9

carbons, significantly boosting this metric compared to 4-phenoxypiperidine analogues.
Bioisosteric Replacement

It serves as a non-aromatic bioisostere for:

  • 4-Benzyloxypiperidine: Improved metabolic stability (no benzylic oxidation).

  • 4-Cyclohexylpiperidine: The ether oxygen acts as a hydrogen bond acceptor, potentially interacting with serine/threonine residues in the binding pocket (e.g., GPCR orthosteric sites).

Validated Experimental Protocols

Protocol A: Preparation of the Building Block (If not purchased)

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopically labeled or substituted cyclopentyl rings.

Reaction Overview: Williamson Ether Synthesis


 Acid Deprotection.
  • Ether Formation:

    • Reagents:

      
      -Boc-4-hydroxypiperidine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Cyclopentyl bromide (1.2 eq).
      
    • Solvent: Anhydrous DMF or THF.

    • Procedure:

      • Cool solution of

        
        -Boc-4-hydroxypiperidine in DMF to 0°C.
        
      • Add NaH portion-wise. Stir 30 min for alkoxide formation (

        
         gas evolution).
        
      • Add Cyclopentyl bromide dropwise. Warm to RT and stir 12h.

      • Quench: Careful addition of water. Extract with EtOAc.

    • QC Point: TLC (Hex/EtOAc 4:1) should show conversion of alcohol (

      
      ) to ether (
      
      
      
      ).
  • Deprotection:

    • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

    • Procedure: Stir crude ether in acid solution for 2h. Evaporate volatiles.

    • Critical Step: If using TFA, the product is a TFA salt. For subsequent nucleophilic reactions (Protocol C), you must free-base the amine using SCX-2 chromatography or basic extraction (

      
      ).
      
Protocol B: Reductive Amination (Attaching to Scaffolds)

Rationale: Ideal for attaching the piperidine to aldehyde/ketone cores (e.g., creating CCR5 or MCH-1 antagonist libraries).

Reagents:

  • Amine: 4-(Cyclopentyloxy)piperidine (free base or HCl salt + 1 eq TEA).

  • Carbonyl: Target Aldehyde/Ketone (1.0 eq).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

  • Imine Formation: Dissolve Aldehyde (1.0 mmol) and Piperidine (1.1 mmol) in DCE (5 mL).

    • Expert Tip: If reacting with a sterically hindered ketone, add Titanium(IV) isopropoxide (

      
      , 1.5 eq) and stir for 4h before adding the reductant.
      
  • Reduction: Add STAB (1.5 mmol) in one portion. Add Acetic Acid (1-2 drops) to catalyze if reaction is sluggish.

  • Incubation: Stir at RT for 4–16h under

    
    .
    
  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Flash chromatography. Amine products often streak; use 1-5%

    
     with 0.5% 
    
    
    
    or
    
    
    .
Protocol C: Coupling (Kinase Inhibitor Synthesis)

Rationale: Attaching the piperidine to heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines) common in kinase inhibitors.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine or similar heteroaryl halide.

  • Nucleophile: 4-(Cyclopentyloxy)piperidine.[2]

  • Base: DIPEA (3.0 eq) or

    
     (3.0 eq).
    
  • Solvent:

    
    -Butanol (thermal) or DMSO (microwave).
    

Step-by-Step:

  • Setup: In a microwave vial, combine Substrate (1.0 eq), Piperidine (1.1 eq), and DIPEA (3.0 eq) in DMSO (0.2 M concentration).

  • Reaction:

    • Method A (Thermal): Heat to 80–100°C for 4–12h.

    • Method B (Microwave): 120°C for 20 min (High Absorption).

  • Causality Check: The secondary amine is a moderate nucleophile. If the heteroaryl halide is electron-rich (deactivated), higher temperatures are required.

  • Workup: Pour into water. If solid precipitates, filter and wash.[3] If oil, extract with EtOAc.

Visualizing the Workflow

Diagram 1: Synthetic Decision Tree

This diagram illustrates the decision logic for selecting the correct coupling protocol based on the electrophile present on the core scaffold.

G Start Target Scaffold (Electrophile Selection) Decision Identify Functional Group Start->Decision Path1 Aldehyde / Ketone Decision->Path1 Carbonyl Path2 Carboxylic Acid Decision->Path2 Carboxyl Path3 Heteroaryl Halide (Cl, F, Br) Decision->Path3 Halogen Process1 Protocol B: Reductive Amination (STAB / DCE) Path1->Process1 Process2 Standard Amide Coupling (HATU / DIPEA / DMF) Path2->Process2 Process3 Protocol C: SNAr Reaction (DMSO / Heat / Base) Path3->Process3 Outcome 4-(Cyclopentyloxy)piperidine Linked Candidate Process1->Outcome Process2->Outcome Process3->Outcome

Caption: Decision matrix for coupling 4-(cyclopentyloxy)piperidine based on scaffold functionality.

Diagram 2: Mechanistic Pathway & Conformation

Visualizing the synthesis of the building block and its conformational locking.

ReactionPath Step1 N-Boc-4-Hydroxypiperidine (Starting Material) Inter1 N-Boc-4-(Cyclopentyloxy)piperidine (Intermediate) Step1->Inter1 Williamson Ether Synthesis Reagent1 Cyclopentyl Bromide + NaH Reagent1->Inter1 Final 4-(Cyclopentyloxy)piperidine (Target Building Block) Inter1->Final Acid Hydrolysis Step2 Deprotection (TFA or HCl) Step2->Final Prop Properties: - High Fsp3 - Chair Conformation - Lipophilic Ether Final->Prop

Caption: Synthetic route from commercial materials to the active building block.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield in

Substrate deactivated; Piperidine protonated.Switch solvent to NMP; Increase Temp to 120°C; Ensure 3 eq. Base is used to scavenge HCl.
Incomplete Reductive Amination Steric hindrance; Imine not forming.Add

or molecular sieves; Switch from STAB to

(stronger reductant).
Product Streaking on TLC Amine interaction with silica.Pre-wash silica with 1%

or use DCM/MeOH/NH4OH eluent.
NMR: Missing Ether Proton Signal overlap.The proton at C4 (piperidine) often shifts to

3.4–3.6 ppm and may overlap with the cyclopentyl methine. Use HSQC to resolve.

References

  • Lovering, F., et al. (2009).[4] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug discovery?" Drug Discovery Today.

  • Bunin, B. A., et al. (1994). "The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library." Proceedings of the National Academy of Sciences. (Context for reductive amination libraries).

  • Roh, E. J., et al. (2000). "Synthesis and Receptor Binding Activity of 1,4-Disubstituted Piperidines as MCH Antagonists." Bioorganic & Medicinal Chemistry Letters. (Example of 4-alkoxypiperidine utility).

  • Blair, V. L., et al. (2016). "Exploring the Element Effect in Nucleophilic Aromatic Substitution." Journal of Organic Chemistry. (Mechanistic basis for Protocol C).

Sources

Application Notes and Protocols for N-Alkylation of 4-(Cyclopentyloxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and the basicity of the nitrogen atom make it a privileged structure in medicinal chemistry, allowing for the fine-tuning of physicochemical and pharmacological properties. 4-(Cyclopentyloxy)piperidine, in particular, offers a unique combination of a lipophilic cyclopentyloxy group and a reactive secondary amine, making it an attractive building block for the synthesis of novel therapeutic agents. The N-alkylation of this core structure is a critical step in the diversification of this scaffold, enabling the introduction of various substituents to modulate target affinity, selectivity, and pharmacokinetic profiles.

This comprehensive guide provides detailed protocols for the N-alkylation of 4-(cyclopentyloxy)piperidine via three robust and widely applicable methods: reductive amination, direct alkylation, and Buchwald-Hartwig amination. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific synthetic needs.

Physicochemical Properties of 4-(Cyclopentyloxy)piperidine

A thorough understanding of the starting material's properties is fundamental to successful reaction design and optimization.

PropertyValueSource
CAS Number 933736-13-1[3][4][5]
Molecular Formula C₁₀H₁₉NO[3]
Molecular Weight 169.26 g/mol [3]
Boiling Point (Predicted) 247.5 ± 33.0 °C[5]
Density (Predicted) 0.98 ± 0.1 g/cm³[5]
pKa (Predicted, of conjugate acid) 9.89 ± 0.10[5]

Note: Boiling point, density, and pKa are predicted values and should be used as a guide for experimental design.

Core N-Alkylation Protocols

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and versatile method for the formation of C-N bonds, proceeding through the in-situ formation and reduction of an iminium ion.[6][7] This one-pot procedure is often preferred due to its high efficiency and broad substrate scope.[2]

Scientific Rationale

The reaction is initiated by the nucleophilic attack of the secondary amine of 4-(cyclopentyloxy)piperidine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a transient iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion to the desired tertiary amine. STAB is particularly advantageous as it is less basic and more selective for iminium ions over carbonyls, allowing the reaction to be performed in a single step.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 4-(cyclopentyloxy)piperidine and aldehyde in an anhydrous solvent (e.g., Dichloromethane) B Stir at room temperature A->B 30 min C Add Sodium Triacetoxyborohydride (STAB) portion-wise B->C D Monitor reaction progress by TLC/LC-MS C->D Overnight E Quench with saturated aq. NaHCO₃ D->E F Extract with organic solvent E->F G Dry, concentrate, and purify (e.g., column chromatography) F->G

Caption: Workflow for N-alkylation via reductive amination.

Detailed Step-by-Step Protocol (Example: N-Benzylation)
  • Reaction Setup: To a solution of 4-(cyclopentyloxy)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add benzaldehyde (1.1 eq).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-4-(cyclopentyloxy)piperidine.

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical Sₙ2 reaction where the nucleophilic nitrogen of the piperidine displaces a halide from an alkyl halide.[8] This method is straightforward but requires careful control to prevent over-alkylation, where the product tertiary amine reacts further to form a quaternary ammonium salt.

Scientific Rationale

The basicity of the piperidine nitrogen allows it to act as a nucleophile and attack the electrophilic carbon of the alkyl halide. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is typically added to neutralize the hydrogen halide formed during the reaction, thus driving the equilibrium towards the product and preventing the formation of the unreactive piperidinium salt. The choice of solvent is crucial; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used as they effectively solvate the cations, enhancing the nucleophilicity of the amine. To minimize the risk of forming quaternary salts, a slight excess of the piperidine starting material or slow addition of the alkyl halide can be employed.[8]

Experimental Workflow: Direct N-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 4-(cyclopentyloxy)piperidine and base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., Acetonitrile) B Add alkyl halide (e.g., benzyl bromide) dropwise at room temperature A->B C Heat the reaction mixture if necessary B->C D Monitor reaction progress by TLC/LC-MS C->D E Filter off inorganic salts D->E F Concentrate the filtrate E->F G Purify by column chromatography or distillation F->G

Caption: Workflow for direct N-alkylation with an alkyl halide.

Detailed Step-by-Step Protocol (Example: N-Benzylation)
  • Reaction Setup: To a stirred suspension of potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile (15 mL/mmol), add 4-(cyclopentyloxy)piperidine (1.0 eq).

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure N-benzyl-4-(cyclopentyloxy)piperidine.

Protocol 3: Buchwald-Hartwig N-Arylation

For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction.[9][10] This method allows for the formation of C-N bonds between a wide range of aryl halides or triflates and amines, often under milder conditions than traditional methods like nucleophilic aromatic substitution.[11]

Scientific Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated amine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the success of the reaction, as it promotes both the oxidative addition and the final reductive elimination steps.[10]

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(L)₂-X oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange pd_complex1->ligand_exchange + Amine - L pd_complex2 [Ar-Pd(II)(L)(Amine)]⁺X⁻ ligand_exchange->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido Ar-Pd(II)(L)-NR₂ deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol (Example: N-Phenylation)
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl bromide (1.0 eq), 4-(cyclopentyloxy)piperidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent Addition: Add anhydrous toluene (5 mL/mmol of aryl bromide).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-phenyl-4-(cyclopentyloxy)piperidine.

Comparison of N-Alkylation Methods

MethodAdvantagesDisadvantagesTypical Alkylating/Arylating Agents
Reductive Amination High yields, one-pot procedure, mild conditions, broad substrate scope.Requires a carbonyl compound, potential for over-alkylation if the product amine is reactive.Aldehydes, Ketones
Direct Alkylation Simple procedure, readily available starting materials.Risk of over-alkylation to form quaternary salts, can require harsh conditions.Alkyl halides (bromides, iodides)
Buchwald-Hartwig Amination Excellent for N-arylation, high functional group tolerance, generally mild conditions.Requires an expensive palladium catalyst and ligand, sensitive to air and moisture.Aryl halides (bromides, iodides), Aryl triflates

Safety and Handling

4-(Cyclopentyloxy)piperidine, as a piperidine derivative, should be handled with care. Assume it is a corrosive and toxic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. The reagents used in these protocols, such as sodium triacetoxyborohydride, alkyl halides, palladium catalysts, and strong bases, also have specific hazards and should be handled according to their respective SDS.

References

  • Defense Technical Information Center. (2001). Piperidine Synthesis. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-(Cyclopentyloxy)benzaldehyde. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubChem. (n.d.). 4-(cyclopentyloxy)piperidine hydrochloride. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-(Cyclopentyloxy)piperidine. Retrieved from [Link]

  • Reddit. (2024, January 26). Help with Reductive Amination. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of 1, 2 and 4 with Benzyl Bromide. Retrieved from [Link]

  • University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Thieme. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • National Institutes of Health. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • YouTube. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]

Sources

Application Note: Efficient Boc Protection of 4-(Cyclopentyloxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The protection of the secondary amine in 4-(cyclopentyloxy)piperidine is a critical intermediate step in the synthesis of complex pharmaceutical scaffolds, particularly for GPCR ligands and kinase inhibitors where the 4-alkoxypiperidine motif serves as a lipophilic linker.

This guide details the synthesis of tert-butyl 4-(cyclopentyloxy)piperidine-1-carboxylate using di-tert-butyl dicarbonate (


). Unlike generic protection protocols, this note addresses the specific physicochemical properties of the cyclopentyloxy ether tail—specifically its lipophilicity and stability—to optimize yield and purification. We present two distinct workflows: a Standard Organic Phase Protocol  (ideal for discovery chemistry) and a Biphasic Schotten-Baumann Protocol  (ideal for scale-up and green chemistry compliance).

Reaction Mechanistics and Logic

Chemical Causality

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of


. The 4-cyclopentyloxy group is electronically neutral regarding the amine's nucleophilicity but significantly increases the molecule's logP (lipophilicity).
  • Challenge: If starting from the hydrochloride salt (common commercial form), complete neutralization is required before nucleophilic attack can occur.

  • Advantage: The ether linkage is stable to the basic conditions required for Boc protection, allowing for aggressive base use if necessary.

Mechanism Visualization

The following diagram illustrates the pathway, including the critical deprotonation step often overlooked when using salt starting materials.

BocMechanism Start 4-(Cyclopentyloxy) piperidine HCl Base Base (TEA/NaOH) Deprotonation Start->Base -HCl FreeAmine Free Amine (Nucleophile) Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate + Boc2O Boc2O Boc2O (Electrophile) Product N-Boc Product + CO2 + t-BuOH Intermediate->Product Elimination

Figure 1: Mechanistic pathway from hydrochloride salt to N-Boc protected species.

Experimental Protocols

Protocol A: Standard Organic Phase (DCM/TEA)

Best for: Small scale (<10g), discovery chemistry, moisture-sensitive labs. Rationale: Dichloromethane (DCM) excellent solubilizes the lipophilic cyclopentyloxy starting material. Triethylamine (TEA) acts as both a base to neutralize the HCl salt and a catalyst.

Reagents Table
ReagentEquiv.Role
4-(Cyclopentyloxy)piperidine HCl1.0Substrate
Di-tert-butyl dicarbonate (

)
1.1 - 1.2Reagent
Triethylamine (TEA)2.5Base (scavenges HCl)
Dichloromethane (DCM)10 vol (mL/g)Solvent
Step-by-Step Methodology
  • Suspension: To a clean, dry round-bottom flask equipped with a magnetic stir bar, charge 4-(cyclopentyloxy)piperidine HCl (1.0 equiv).

  • Solvation: Add DCM (10 volumes). The salt may not fully dissolve; this is normal.

  • Activation: Cool the mixture to 0°C (ice bath). Dropwise add TEA (2.5 equiv) over 10 minutes.

    • Observation: The suspension should clarify as the free amine is liberated and the TEA-HCl salt forms (which is soluble in DCM).

  • Addition: Add

    
      (1.1 equiv) dissolved in a minimal amount of DCM dropwise.
    
    • Caution:

      
       gas evolution may occur.[1][2] Ensure the system is vented (e.g., via a needle or bubbler).
      
  • Reaction: Remove the ice bath and allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check TLC (System: 30% EtOAc in Hexane). Stain with Ninhydrin. The starting material (free amine) spot at the baseline should disappear.

  • Workup (Self-Validating Step):

    • Dilute with DCM.

    • Wash organic layer with 1M HCl (removes unreacted amine and TEA).

    • Wash with Sat.

      
        (removes byproduct tert-butanol and acidic impurities).
      
    • Wash with Brine .

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Biphasic Schotten-Baumann (Dioxane/NaOH)

Best for: Scale-up (>50g), Green Chemistry requirements, cost reduction. Rationale: Uses water as the primary solvent and inorganic base (NaOH), simplifying byproduct removal.

Reagents Table
ReagentEquiv.Role
4-(Cyclopentyloxy)piperidine HCl1.0Substrate

1.1Reagent
NaOH (1M Aqueous)2.2 - 2.5Base
1,4-Dioxane (or THF)5 volCo-solvent
Step-by-Step Methodology
  • Dissolution: In a flask, dissolve the amine salt in water (5 vol) and 1,4-Dioxane (5 vol).

  • Basification: Add 1M NaOH (2.2 equiv) in one portion. Check pH; ensure pH > 10.

  • Addition: Add

    
      (1.1 equiv) in one portion (or dropwise if controlling exotherm on large scale).
    
  • Reaction: Stir vigorously at room temperature for 4–12 hours.

    • Note: Vigorous stirring is essential to maximize surface area between the aqueous and organic phases.

  • Workup:

    • Evaporate the organic co-solvent (Dioxane/THF) under reduced pressure.

    • Critical Step: The product, being lipophilic due to the cyclopentyloxy group, may oil out or precipitate.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Combine organics, wash with brine, dry (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ), and concentrate.
      

Purification & Analysis Strategy

Due to the lipophilic nature of the cyclopentyloxy tail, the product is often a viscous oil or low-melting solid. Crystallization is difficult.

Purification Decision Tree

Purification Result Crude Product (Oil/Solid) TLC TLC Analysis (Ninhydrin) Result->TLC Clean Single Spot? TLC->Clean Yes Impurities Impurities Present? TLC->Impurities Yes (SM or Boc2O) Vac High Vac Drying (Remove t-BuOH) Clean->Vac Column Flash Chromatography (Hex/EtOAc 9:1) Impurities->Column

Figure 2: Logic flow for purification based on crude purity analysis.

Analytical Specifications
  • TLC:

    
     (30% EtOAc/Hexane). Visualizes weakly under UV; strongly with Iodine or Ninhydrin (though product is protected, the carbamate can stain faintly; SM stains dark red/purple).
    
  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.45 (s, 9H, Boc-tBu)
      
    • 
       3.5-3.8 (m, 4H, Piperidine 
      
      
      
      -protons and C4-H)
    • 
       3.9-4.0 (m, 1H, Cyclopentyl CH-O)
      
    • 
       1.5-1.9 (m, 8H, Cyclopentyl 
      
      
      
      )

Troubleshooting & Safety

IssueCauseSolution
Low Yield Incomplete deprotonation of HCl salt.Ensure >2.0 equiv of base is used. Check pH of aqueous layer >10.
Residual

Excess reagent used.Add N,N-dimethylethylenediamine (0.1 equiv) before workup to scavenge excess anhydride into a water-soluble amine.
Emulsion Lipophilicity of product matches solvent density.Use Brine to break emulsion. Filter through Celite if fine particulates are present.

Safety Note:


 is toxic if inhaled and flammable. Evolution of 

can pressurize closed vessels—always use a vent needle or open bubbler system.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (Chapter on Protection for the Amino Group).

  • Sigma-Aldrich. (n.d.). Di-tert-butyl dicarbonate Product Specification and Handling. Retrieved October 24, 2023.

  • Basel, Y., & Hassner, A. (2000).[2] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[1][2][3] The Journal of Organic Chemistry, 65(20), 6368–6380.

  • Agami, C., & Couty, F. (2002).[2] The reactivity of the N-Boc protecting group: an underrated feature.[2] Tetrahedron, 58(14), 2701–2724.

Sources

Application Note: 4-(Cyclopentyloxy)piperidine in the Parallel Synthesis of Compound Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of clinically approved drugs.[1][2] Its conformational flexibility and ability to modulate physicochemical properties make it a highly privileged structure in drug design.[3] This application note provides a detailed guide for the strategic incorporation of 4-(cyclopentyloxy)piperidine into compound libraries via parallel synthesis. We present field-proven, step-by-step protocols for two key diversification reactions: reductive amination and amide coupling. These solution-phase methods are optimized for high-throughput workflows, enabling the rapid generation of novel, drug-like molecules. We further discuss the rationale behind the use of the 4-cyclopentyloxy substituent for enhancing pharmacokinetic properties and provide workflows for purification and analysis in a parallel format.

Introduction: The Strategic Value of the 4-(Cyclopentyloxy)piperidine Scaffold

In the quest for novel therapeutics, the design of compound libraries that explore relevant chemical space is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this process by enabling the simultaneous creation of numerous distinct molecules.[4] The choice of a central scaffold is a critical decision in library design, as it dictates the three-dimensional geometry and fundamental properties of the resulting compounds.

The piperidine ring is one of the most ubiquitous heterocycles in pharmaceuticals, valued for its ability to improve aqueous solubility, modulate lipophilicity, and serve as a versatile synthetic handle.[2][3] Specifically, substitution at the 4-position allows for vectors of chemical diversity to be projected into key interaction regions of biological targets.

The 4-(cyclopentyloxy)piperidine scaffold offers a unique combination of features:

  • Modulation of Physicochemical Properties: The cyclopentyloxy group provides a moderately lipophilic substituent that can enhance permeability and cell penetration. Its ether linkage acts as a hydrogen bond acceptor, which can also contribute to favorable interactions with biological targets.[5]

  • Improved Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to other functionalities, potentially leading to an improved pharmacokinetic profile.

  • Vector for Diversity: The secondary amine of the piperidine ring is an ideal point for introducing a wide range of substituents through well-established chemical transformations.

This guide details robust protocols for leveraging 4-(cyclopentyloxy)piperidine as a core building block in solution-phase parallel synthesis, a methodology that offers flexibility and is highly amenable to automation.[6][7]

Core Synthetic Strategies & Workflows

The secondary amine of 4-(cyclopentyloxy)piperidine is the primary point of diversification. We will focus on two of the most reliable and versatile reactions for library construction: reductive amination and amide coupling.

General Parallel Synthesis Workflow

The overall strategy involves the setup of a reaction array, typically in a 24- or 96-well plate format, where 4-(cyclopentyloxy)piperidine is reacted with a diverse set of building blocks (aldehydes or carboxylic acids). This is followed by parallel workup and purification.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis (96-well plate) cluster_workup Workup & Purification cluster_analysis Analysis & Archiving prep_reagents Stock Solutions: - 4-(Cyclopentyloxy)piperidine - Diverse Aldehydes/Acids - Reagents & Solvents dispense Dispense Reagents (Automated Liquid Handler) prep_reagents->dispense Input reaction Reaction Incubation (Heating/Shaking) dispense->reaction Step 1 quench Quench Reaction reaction->quench Step 2 extract Liquid-Liquid Extraction (Automated) quench->extract Step 3 purify Parallel HPLC Purification extract->purify Step 4 analyze LC-MS/NMR Analysis purify->analyze Step 5 archive Compound Plating & Archiving analyze->archive Final Output G cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_reduction Reduction piperidine 4-(Cyclopentyloxy)piperidine iminium Iminium Ion piperidine->iminium aldehyde Aldehyde (R-CHO) aldehyde->iminium product Tertiary Amine Product iminium->product Reduction stab STAB (Reducing Agent) stab->product

Caption: Reductive amination pathway.

Protocol 2: Parallel Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. [8]This protocol details the coupling of 4-(cyclopentyloxy)piperidine with a library of carboxylic acids using HATU, a highly efficient coupling reagent. [9] Rationale: Carboxylic acids are activated in situ by a coupling reagent to form a highly reactive species, which is then susceptible to nucleophilic attack by the amine. [9]HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its rapid activation, high yields, and low rates of racemization. [9]A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation.

Materials:

  • 4-(Cyclopentyloxy)piperidine

  • Carboxylic acid library (e.g., various benzoic acids, aliphatic carboxylic acids)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 24- or 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of 4-(cyclopentyloxy)piperidine in anhydrous DMF.

    • Prepare 0.5 M stock solutions of each carboxylic acid from the library in anhydrous DMF.

    • Prepare a 0.6 M stock solution of HATU in anhydrous DMF.

    • Prepare a 1.5 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per well):

    • To each well, add 220 µL (0.11 mmol, 1.1 equivalents) of a unique carboxylic acid stock solution.

    • Add 200 µL (0.12 mmol, 1.2 equivalents) of the HATU stock solution.

    • Add 200 µL (0.3 mmol, 3.0 equivalents) of the DIPEA stock solution.

    • Allow the mixture to pre-activate by stirring for 10 minutes at room temperature.

    • Add 200 µL (0.1 mmol) of the 4-(cyclopentyloxy)piperidine stock solution to each well.

    • Seal the block and stir at room temperature for 4-12 hours.

  • Parallel Workup:

    • Dilute each reaction with 1 mL of EtOAc.

    • Wash sequentially with 1 mL of 1 M HCl, 1 mL of saturated aqueous sodium bicarbonate, and 1 mL of brine. A liquid handler can automate these extraction steps.

    • Transfer the organic layers to a fresh plate containing anhydrous sodium sulfate.

  • Isolation:

    • Filter to remove the drying agent.

    • Evaporate the solvent to yield the crude amide products.

Data Presentation: Representative Amide Coupling Results

EntryCarboxylic AcidProductYield (%)Purity (%)
1Benzoic Acid(4-(Cyclopentyloxy)piperidin-1-yl)(phenyl)methanone90>95
24-Methoxybenzoic Acid(4-(Cyclopentyloxy)piperidin-1-yl)(4-methoxyphenyl)methanone88>95
3Acetic Acid1-Acetyl-4-(cyclopentyloxy)piperidine92>95
4Cyclohexanecarboxylic Acid(Cyclohexyl)(4-(cyclopentyloxy)piperidin-1-yl)methanone85>90

Yields and purities are illustrative and based on typical outcomes for this reaction type.

High-Throughput Purification and Analysis

A critical component of parallel synthesis is the subsequent purification of the compound library. Automated parallel purification systems, typically based on reverse-phase HPLC, are essential for this task.

Workflow for Automated Purification:

  • Crude Sample Analysis: A small aliquot from each well is analyzed by rapid LC-MS (e.g., <2-minute gradient) to determine the mass of the desired product and its purity.

  • Automated Injection and Fraction Collection: Based on the analysis, the system automatically injects the crude material onto a preparative HPLC column. Fractions are collected based on a UV signal and/or mass detection.

  • Post-Purification Analysis: The collected fractions are analyzed again by LC-MS to confirm purity and identity.

  • Compound Reformatting: Pure compounds are transferred to standard storage plates (e.g., 96- or 384-well plates) at a known concentration for screening.

Conclusion

4-(Cyclopentyloxy)piperidine is a valuable and versatile building block for the construction of compound libraries in drug discovery. Its favorable physicochemical properties and synthetic accessibility make it an excellent choice for generating novel chemical matter. The robust, high-throughput protocols for reductive amination and amide coupling presented here provide a reliable framework for researchers to rapidly synthesize diverse libraries of piperidine-based compounds. The integration of parallel synthesis with automated purification and analysis creates a powerful platform for accelerating the identification of new lead compounds.

References

  • Desai, B., Dixon, K., Farrant, E., Feng, Q., Gibson, K. R., van Hoorn, W. P., Mills, J., & Morgan, T. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS Combinatorial Science, 15(9), 503-511. [Link]

  • Goti, A., Cicchi, S., Cacciarini, M., Cardona, F., Fedi, V., & Brandi, A. (2006). Double Reductive Amination and Selective Strecker Reaction of a D-Lyxaric Aldehyde: Synthesis of Diversely Functionalized 3,4,5-Trihydroxypiperidines. The Journal of Organic Chemistry, 71(21), 8251-8254.
  • Kim, H., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Mettler Toledo. (n.d.). Parallel Synthesis | Screening of Reaction Conditions. Retrieved February 2, 2026, from [Link]

  • Patel, M., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12.
  • Kozur, J., & Mďż˝rton, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(11), 5899. [Link]

  • SlideShare. (n.d.). Physicochemical properties of drug. Retrieved February 2, 2026, from [Link]

  • Todorov, P. D., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4783.
  • Anis'kov, A. A., et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 11(11), 1381. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Berritt, S., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Symposium Series.
  • Christensen, J. A., et al. (1996).
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Farrant, E. (2020). Automation of synthesis in medicinal chemistry: progress and challenges. ACS Medicinal Chemistry Letters, 11(8), 1506-1513.
  • Garcнa-Jimйnez, M. J., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • O'Brien, P., et al. (2022).
  • Online Inhibitor. (2026). Optimizing Amide Bond Formation: Practical Scenarios for Bench Scientists.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved February 2, 2026, from [Link]

  • Pospisil, P., & Potacek, M. (2006). Physicochemical Descriptors in Property-Based Drug Design. Current Drug Discovery Technologies, 3(4), 229-239.
  • Sharma, V., & Kumar, V. (Eds.). (2018). Piperidine-based drug discovery. Academic Press.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Singh, R., et al. (2024).
  • Wallace, A. C., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(2), 1635-1644.
  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Zhang, M., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698.
  • Zotova, Y., et al. (2010). A General Strategy for the Synthesis of N-Aryl Piperidines via the Copper-Catalyzed Chan-Lam Reaction. Organic Letters, 12(15), 3432-3435.
  • Bogolubsky, A. V., et al. (2013). A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines. Molecular Diversity, 17(3), 471-477.
  • Perreault, C., et al. (2019). High-Throughput Tertiary Amine Deoxygenated Photopolymerizations for Synthesizing Polymer Libraries. Macromolecules, 52(21), 8249-8258. [Link]

  • Mates, J., et al. (2013).
  • Reddy, B. V. S., et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Scott, W. L., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1433-1436.
  • U.S. Army Armament Research, Development and Engineering Center. (1993). Piperidine Synthesis. DTIC.
  • Wang, J., et al. (2022). A General Strategy for N-(Hetero)
  • Yilmaz, I., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Akhlaghi, F., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Journal of the Iranian Chemical Society, 19(8), 3247-3261.
  • Al-Otaibi, M. A., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(13), 3045.
  • Balasubramanian, S., et al. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery Today.
  • Bertrand, M. P., et al. (2007). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Tetrahedron Letters, 48(32), 5673-5676.
  • Chen, Y., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1079-1087.

Sources

Application of 4-(Cyclopentyloxy)piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

4-(Cyclopentyloxy)piperidine (CAS: 933736-13-1 / HCl Salt: 1174044-76-8) is not merely a reagent; it is a privileged substructure in modern drug design. It serves as a critical modulator of physicochemical properties, specifically balancing lipophilicity (LogD) with metabolic stability while providing a defined spatial volume for hydrophobic pocket occupancy.

This guide details the application of this moiety in optimizing G-Protein Coupled Receptor (GPCR) ligands (specifically Histamine H3 and Muscarinic M1/M4) and select kinase inhibitors. It provides validated synthetic protocols, SAR (Structure-Activity Relationship) logic, and handling procedures.

Medicinal Chemistry Rationale

Pharmacophore Mechanics

The 4-(cyclopentyloxy)piperidine moiety functions through three primary mechanisms when incorporated into a drug candidate:

  • Conformational Restriction: Unlike an n-pentyloxy chain, the cyclopentyl ring restricts the entropic penalty upon binding. It locks the hydrophobic bulk into a specific "pucker" conformation, ideal for filling globular hydrophobic pockets in receptors like CCR5 or H3 .

  • Lipophilic Clamp: The ether oxygen acts as a hydrogen bond acceptor (HBA), often interacting with serine or threonine residues in the binding site, while the cyclopentyl group engages in Van der Waals interactions with adjacent hydrophobic residues (e.g., Phenylalanine, Tryptophan).

  • Metabolic Blocking: Substitution at the 4-position of the piperidine ring blocks the common metabolic "soft spot" (C-4 oxidation), forcing metabolism to less favorable sites or the cyclopentyl ring itself (which is slower to oxidize than an exposed alkyl chain).

Physicochemical Impact
PropertyEffect of 4-(Cyclopentyloxy) Substitution
LogP / LogD Increases lipophilicity (+1.5 to +2.0 Log units vs. unsubstituted).
tPSA Adds ~9.2 Ų (Ether oxygen).
Rotatable Bonds Adds 2 (C-O bonds), maintaining relatively low flexibility compared to linear chains.
Solubility Generally decreases aqueous solubility; often requires salt formation (HCl, Fumarate) for formulation.

Validated Synthetic Protocols

The synthesis of 4-(cyclopentyloxy)piperidine derivatives typically proceeds via a Williamson Ether Synthesis followed by N-deprotection or direct coupling.

Diagram: Synthetic Pathway

The following logic flow illustrates the primary synthetic route and decision points.

Synthesis_Pathway Start N-Boc-4-Hydroxypiperidine (Starting Material) Step1 Activation (NaH, 0°C) Solvent: DMF/THF Start->Step1 Deprotonation Inter Intermediate: N-Boc-4-(cyclopentyloxy)piperidine Step1->Inter + Reagent (Sn2) Reagent Cyclopentyl Bromide (Electrophile) Reagent->Step1 Step2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Acid Hydrolysis Final Product: 4-(Cyclopentyloxy)piperidine (Free Base or Salt) Step2->Final Workup

Figure 1: Standard synthetic route for the preparation of the core scaffold.

Detailed Protocol: Williamson Ether Synthesis

Objective: Preparation of tert-butyl 4-(cyclopentyloxy)piperidine-1-carboxylate.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Cyclopentyl Bromide (1.2 eq)

  • DMF (Anhydrous, 10 mL/g substrate)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF. Cool to 0°C.[2]

  • Deprotonation: Add Sodium Hydride portion-wise over 15 minutes. (Caution: H₂ gas evolution). Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add Cyclopentyl Bromide dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The alcohol spot should disappear.

  • Quench: Cool to 0°C and carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (0-20% EtOAc in Hexane).

Protocol: N-Deprotection (HCl Salt Formation)

Objective: Isolation of 4-(cyclopentyloxy)piperidine hydrochloride.

Procedure:

  • Dissolve the N-Boc intermediate in 1,4-Dioxane (5 mL/g).

  • Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.

  • Stir at RT for 2–4 hours. A white precipitate should form.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with Et₂O.[3]

  • Drying: Dry under high vacuum to yield the hydrochloride salt.

Strategic Application in Drug Design (SAR)

When to use this scaffold? The decision tree below guides the medicinal chemist on deploying this moiety during Lead Optimization.

SAR_Logic Problem Lead Optimization Challenge Issue1 Low Potency (Lipophilic Pocket) Problem->Issue1 Issue2 High Clearance (Metabolic Instability) Problem->Issue2 Issue3 Poor Solubility (High Crystallinity) Problem->Issue3 Solution Apply 4-(Cyclopentyloxy)piperidine Issue1->Solution If pocket size ~5-6Å Issue2->Solution If C4 is soft spot Issue3->Solution If scaffold is flat Mech1 Mechanism: Shape Complementarity (Fills hydrophobic void) Solution->Mech1 Mech2 Mechanism: Blocks C4 Oxidation (Steric Shielding) Solution->Mech2 Mech3 Mechanism: Disrupts Planarity (Lowers MP) Solution->Mech3

Figure 2: SAR Decision Tree for incorporating the 4-(cyclopentyloxy)piperidine moiety.

Case Study Contexts
  • Histamine H3 Antagonists: The ether oxygen mimics the basic amine spacing often required for H3 affinity, while the cyclopentyl group provides selectivity over H1/H2 receptors by fitting into a distinct hydrophobic sub-pocket.

  • Muscarinic Agonists (M1/M4): Used to adjust the "efficacy switch" in allosteric modulators. The bulkiness of the cyclopentyl group can convert an agonist to an antagonist or vice versa depending on the receptor state.

Analytical Quality Control

To ensure data integrity in biological assays, the synthesized scaffold must meet these criteria:

  • ¹H NMR (DMSO-d₆):

    • 
       1.5–1.9 ppm (Multiplets, 8H, Cyclopentyl + Piperidine C3/C5).
      
    • 
       3.0–3.2 ppm (Multiplets, 4H, Piperidine C2/C6).
      
    • 
       3.6 ppm (Multiplet, 1H, Piperidine C4-H).
      
    • 
       4.0 ppm (Multiplet, 1H, Cyclopentyl CH-O).
      
  • Mass Spectrometry: ESI+ [M+H]⁺ = 170.15 (Free base).

  • Purity: >95% by HPLC (UV 210 nm) is required to avoid false positives in screening, as unreacted 4-hydroxypiperidine is highly polar and may interfere with binding assays.

References

  • General Synthesis of 4-Alkoxypiperidines

    • Title: Preparation of 4-alkoxypiperidines via Williamson Ether Synthesis.
    • Source: ChemicalBook / Patent Liter
  • Medicinal Chemistry of Piperidine Ethers

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[4][5]

    • Source: Encyclopedia.pub / MDPI.
  • Application in GPCR Ligands (Patent Context)

    • Title: 4-Substituted Piperidines and their use in therapy (Contextual reference for scaffold utility).
    • Source: Google Patents (US P
  • Commercial Availability & Properties

    • Title: 4-(Cyclopentyloxy)
    • Source: BLD Pharm / PubChem.

Sources

Strategic Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Analogs Utilizing a 4-(Cyclopentyloxy)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-P-N-1124

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel dipeptidyl peptidase-4 (DPP-4) inhibitor analogs, leveraging the versatile 4-(cyclopentyloxy)piperidine scaffold. DPP-4 inhibitors are a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[1] This document outlines the underlying scientific principles, detailed experimental protocols, and robust analytical methodologies for the synthesis, purification, and characterization of these analogs. By explaining the causality behind experimental choices and integrating self-validating protocols, this guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities targeting DPP-4.

Introduction: The Therapeutic Significance of DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[2] It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[3][4][5][6] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glycemic control.[3][4][7][8] This mechanism of action has established DPP-4 inhibitors as a cornerstone in the treatment of type 2 diabetes.[9]

The chemical architecture of many potent DPP-4 inhibitors incorporates a piperidine moiety, which often interacts with the S2 pocket of the enzyme.[10][11] The 4-(cyclopentyloxy)piperidine scaffold, in particular, offers a unique combination of a conformationally constrained piperidine ring and a lipophilic cyclopentyloxy group. This combination can be strategically exploited to enhance binding affinity and modulate pharmacokinetic properties.

The Strategic Role of 4-(Cyclopentyloxy)piperidine in Analog Design

The design of novel DPP-4 inhibitors often involves the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[12] The 4-(cyclopentyloxy)piperidine core serves as a valuable building block in this endeavor for several key reasons:

  • Conformational Rigidity: The piperidine ring's inherent conformational rigidity can help to pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to the DPP-4 active site.

  • Lipophilic Moiety: The cyclopentyloxy group provides a significant lipophilic contribution, which can be crucial for interactions with hydrophobic pockets within the enzyme's active site. This can also influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Vector for Further Functionalization: The secondary amine of the piperidine ring provides a convenient handle for introducing a variety of substituents, allowing for the systematic exploration of the S1 and S1' pockets of the DPP-4 enzyme.

Synthetic Strategy and Experimental Protocols

The synthesis of DPP-4 inhibitor analogs using 4-(cyclopentyloxy)piperidine as a starting material typically involves a multi-step sequence. A generalized synthetic workflow is presented below, followed by detailed, step-by-step protocols for each key transformation.

G A 4-(Cyclopentyloxy)piperidine B N-Acylation / N-Alkylation A->B Acyl Chloride / Alkyl Halide, Base C Functionalized Piperidine Intermediate B->C D Coupling with Heterocyclic Core C->D Coupling Reagents E DPP-4 Inhibitor Analog D->E F Purification E->F Chromatography G Characterization F->G NMR, MS, HPLC

Caption: General workflow for the synthesis of DPP-4 inhibitor analogs.

Protocol 1: N-Acylation of 4-(Cyclopentyloxy)piperidine

This protocol details the acylation of the piperidine nitrogen, a crucial step to introduce a key pharmacophoric element or a protecting group for further functionalization.

Rationale: The N-acylation reaction introduces an amide bond, which can mimic the peptide backbone of the natural substrates of DPP-4. The choice of the acylating agent is critical for exploring interactions with the S1 pocket of the enzyme. A base is used to neutralize the HCl byproduct generated during the reaction.[13] Dichloromethane is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.

Materials:

  • 4-(Cyclopentyloxy)piperidine

  • Acyl chloride (e.g., 2-chlorobenzoyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-(cyclopentyloxy)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.[13]

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C.[13]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-acylated product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with a Heterocyclic Core

Many potent DPP-4 inhibitors feature a heterocyclic core, such as a pyrimidine, pyrazole, or triazole.[10] This protocol describes a general procedure for coupling the functionalized piperidine intermediate with a suitable heterocyclic electrophile.

Rationale: The heterocyclic core often plays a crucial role in anchoring the inhibitor within the DPP-4 active site through various non-covalent interactions, including hydrogen bonding and π-π stacking. The choice of coupling conditions, such as the base and solvent, is critical for achieving high yields and minimizing side reactions.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Dissolve Intermediate & Heterocycle in DMF B Add Base (e.g., K2CO3) A->B C Heat to 80-100 °C B->C D Cool to RT & Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash, Dry & Concentrate E->F G Column Chromatography F->G

Caption: Workflow for the coupling of the piperidine intermediate with a heterocyclic core.

Materials:

  • N-functionalized 4-(cyclopentyloxy)piperidine intermediate

  • Electrophilic heterocyclic partner (e.g., 2-chloro-substituted pyrimidine)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the N-functionalized 4-(cyclopentyloxy)piperidine intermediate (1.0 eq) and the electrophilic heterocyclic partner (1.1 eq) in anhydrous DMF, add the base (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization and Data Analysis

The structural integrity and purity of the synthesized DPP-4 inhibitor analogs must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Techniques
TechniquePurposeExpected Information
Nuclear Magnetic Resonance (NMR) Structural elucidation1H and 13C NMR spectra to confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) Molecular weight determinationHigh-resolution mass spectrometry (HRMS) to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) Purity assessmentDetermination of the percentage purity of the final compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationConfirmation of the presence of key functional groups (e.g., C=O, N-H).
In Vitro DPP-4 Inhibition Assay

The biological activity of the synthesized analogs should be evaluated using an in vitro DPP-4 inhibition assay to determine their potency (IC50 value).

Principle: The assay measures the ability of the synthesized compound to inhibit the enzymatic activity of DPP-4. A fluorogenic or chromogenic substrate is used, and the rate of product formation is monitored in the presence and absence of the inhibitor.

Brief Protocol:

  • Recombinant human DPP-4 enzyme is pre-incubated with varying concentrations of the synthesized analog.

  • The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Gly-Pro-AMC).

  • The fluorescence intensity is measured over time using a microplate reader.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[14]

Conclusion

The synthetic strategies and protocols outlined in this application note provide a robust foundation for the development of novel DPP-4 inhibitor analogs based on the 4-(cyclopentyloxy)piperidine scaffold. By systematically modifying the substituents on the piperidine nitrogen and coupling with diverse heterocyclic cores, researchers can explore new chemical space and potentially identify drug candidates with improved therapeutic profiles. The detailed analytical and biological evaluation methods are essential for ensuring the scientific rigor of these drug discovery efforts.

References

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. (2020, July 9). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Dipeptidyl Peptidase 4 Inhibitors. (2024, December 19). JoVE. Retrieved February 2, 2026, from [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM). (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024, October 28). Brieflands. Retrieved February 2, 2026, from [Link]

  • New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. (2021, November 17). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Purification and Identification of Novel Dipeptidyl Peptidase IV Inhibitory Peptides Derived from Bighead Carp (Hypophthalmichthys nobilis). (2024, August 23). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Sitagliptin synthesis. (n.d.). Google Patents.
  • Dipeptidyl peptidase-4 inhibitory potentials of Glycyrrhiza uralensis and its bioactive compounds licochalcone A and licochalcone B: An in silico and in vitro study. (2022, September 30). Frontiers. Retrieved February 2, 2026, from [Link]

  • Asymmetric Synthesis of a DPP-4 Inhibitor. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Partial purification and characterization of the proline-specific dipeptidyl peptidase (DPP) IV enzyme from Drosophila melanogaster. (2002, July 8). Springer. Retrieved February 2, 2026, from [Link]

  • Discovery of DPP-4 Inhibitors as Antidiabetic Agents. (n.d.). NEDMDG. Retrieved February 2, 2026, from [Link]

  • LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. (2012, March 30). Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (n.d.). Oxford Academic. Retrieved February 2, 2026, from [Link]

  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Synthesis of Sitagliptin. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. (2015, March 23). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. (n.d.). Beilstein Journals. Retrieved February 2, 2026, from [Link]

  • Purification and identification of dipeptidyl peptidase (DPP) IV inhibitory peptides from the macroalga Palmaria palmata. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Process for the preparation of sitagliptin and intermediate compounds. (n.d.). Google Patents.
  • Highly Efficient Asymmetric Synthesis of Sitagliptin. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022, May 11). Frontiers. Retrieved February 2, 2026, from [Link]

Sources

Application Notes & Protocols: Preparation of Opioid Receptor Agonist Candidates from 4-Alkoxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-alkoxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of potent opioid receptor agonists, most notably the fentanyl series of analgesics. This guide provides a comprehensive overview of the synthetic strategies, pharmacological evaluation, and structure-activity relationships (SAR) pertinent to the development of novel opioid receptor agonists derived from 4-alkoxypiperidines. Detailed, step-by-step protocols for chemical synthesis and in vitro/in vivo assays are provided, alongside an exploration of the underlying scientific principles that guide experimental design in this field. The objective is to equip researchers with the foundational knowledge and practical methodologies required to design, synthesize, and validate new chemical entities targeting opioid receptors, with a focus on achieving desired pharmacological profiles.

Introduction: The Significance of the 4-Alkoxypiperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif in a vast array of natural products and synthetic pharmaceuticals.[1] In the context of opioid receptor ligands, the 4-substituted piperidine framework has proven to be an exceptionally fruitful scaffold for the development of potent agonists, particularly at the mu-opioid receptor (MOR), the primary target for clinically used opioid analgesics like morphine.[2][3] The strategic incorporation of an alkoxy group at the 4-position of the piperidine ring can significantly influence the pharmacological properties of the resulting compounds, including their affinity, selectivity, and efficacy at the different opioid receptor subtypes (mu, delta, and kappa).[3]

The prototypical example of a 4-alkoxypiperidine-based opioid is fentanyl, a potent synthetic MOR agonist. The core structure of fentanyl consists of a piperidine ring with a phenethyl group at the 1-position and an anilido group at the 4-position.[1] While fentanyl itself is a 4-anilidopiperidine, the exploration of isosteric replacements, such as the 4-alkoxy group, has led to the discovery of novel ligands with diverse pharmacological profiles. The design of such analogs is a key strategy in the ongoing search for safer and more effective analgesics with reduced side effects compared to traditional opioids.[1]

This guide will delve into the synthetic methodologies for preparing 4-alkoxypiperidine-based opioid agonist candidates, detail the essential in vitro and in vivo assays for their pharmacological characterization, and discuss the critical structure-activity relationships that govern their interaction with opioid receptors.

Synthetic Strategies for 4-Alkoxypiperidine-Based Opioid Agonists

The synthesis of 4-alkoxypiperidine derivatives typically commences from readily available starting materials such as 4-piperidone. A general synthetic approach involves the initial N-alkylation of 4-piperidone followed by the introduction of the desired 4-alkoxy substituent. Subsequent modifications can then be made to the N-substituent and other positions of the piperidine ring to explore the structure-activity landscape.

General Synthetic Route

A common and versatile route for the synthesis of fentanyl analogues, which can be adapted for 4-alkoxypiperidine derivatives, begins with the N-alkylation of 4-piperidone monohydrate hydrochloride.[4] This is typically achieved by reacting 4-piperidone with a suitable alkylating agent, such as (2-iodoethyl)benzene, in the presence of a base like cesium carbonate in a polar aprotic solvent like acetonitrile.[4] The resulting N-substituted 4-piperidone serves as a key intermediate for further modifications.

The introduction of the 4-alkoxy group can be accomplished through various methods, including Williamson ether synthesis, where the corresponding 4-hydroxypiperidine is treated with an alkyl halide in the presence of a strong base. Alternatively, reductive amination of the N-substituted 4-piperidone with an appropriate amine, followed by acylation, can lead to the desired 4-anilido or related structures.[4]

The design and synthesis of new fentanyl analogues is a relatively straightforward process for those with a background in synthetic organic chemistry.[5] By substituting different chemical precursors at various stages of the synthesis, a wide array of new chemical structures can be generated.[5]

Detailed Synthetic Protocol: Preparation of a Model 4-Alkoxy-N-phenethylpiperidine Analog

This protocol outlines the synthesis of a representative 4-methoxy-N-phenethylpiperidine derivative, a foundational structure for further elaboration into potential opioid receptor agonists.

Materials and Reagents:

ReagentFormulaMWSupplierPurity
4-Piperidone monohydrate HClC5H9NO·HCl·H2O153.61Sigma-Aldrich≥98%
(2-Bromoethyl)benzeneC8H9Br185.06Sigma-Aldrich98%
Cesium Carbonate (Cs2CO3)Cs2CO3325.82Sigma-Aldrich≥99%
Acetonitrile (CH3CN)CH3CN41.05Sigma-AldrichAnhydrous, 99.8%
Sodium Borohydride (NaBH4)NaBH437.83Sigma-Aldrich99%
Methanol (CH3OH)CH3OH32.04Sigma-AldrichAnhydrous, 99.8%
Sodium Hydride (NaH), 60% dispersion in mineral oilNaH24.00Sigma-Aldrich
Methyl Iodide (CH3I)CH3I141.94Sigma-Aldrich99.5%
Tetrahydrofuran (THF)C4H8O72.11Sigma-AldrichAnhydrous, ≥99.9%
Diethyl Ether (Et2O)(C2H5)2O74.12Sigma-AldrichAnhydrous, ≥99.7%
Saturated Sodium Bicarbonate (NaHCO3) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37Sigma-Aldrich≥99.5%

Step 1: Synthesis of 1-Phenethylpiperidin-4-one

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (2.5 eq).

  • Add (2-bromoethyl)benzene (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 1-phenethylpiperidin-4-one.[4]

Step 2: Reduction to 1-Phenethylpiperidin-4-ol

  • Dissolve the 1-phenethylpiperidin-4-one (1.0 eq) in anhydrous methanol at 0°C.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-phenethylpiperidin-4-ol.

Step 3: O-Alkylation to 4-Methoxy-1-phenethylpiperidine

  • To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil, washed with hexanes to remove oil) in anhydrous THF at 0°C, add a solution of 1-phenethylpiperidin-4-ol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 4-methoxy-1-phenethylpiperidine.

G cluster_0 Synthesis of 1-Phenethylpiperidin-4-one cluster_1 Reduction cluster_2 O-Alkylation 4-Piperidone 4-Piperidone Step1_Product 1-Phenethylpiperidin-4-one 4-Piperidone->Step1_Product Cs2CO3, CH3CN, 80°C Bromoethylbenzene Bromoethylbenzene Bromoethylbenzene->Step1_Product Step2_Product 1-Phenethylpiperidin-4-ol Step1_Product->Step2_Product NaBH4, CH3OH Final_Product 4-Methoxy-1-phenethylpiperidine Step2_Product->Final_Product 1. NaH, THF 2. CH3I MethylIodide Methyl Iodide MethylIodide->Final_Product

Pharmacological Evaluation of Opioid Receptor Agonist Candidates

A thorough pharmacological characterization is essential to determine the potential of a newly synthesized compound as an opioid receptor agonist. This involves a series of in vitro and in vivo assays to assess its affinity, selectivity, efficacy, and analgesic properties.

In Vitro Assays

3.1.1. Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for the different opioid receptor subtypes (μ, δ, κ).[6] These assays typically involve a competitive binding format where the test compound competes with a radiolabeled ligand for binding to receptors in cell membranes or recombinant cell lines expressing a specific opioid receptor subtype.[6][7]

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from cell lines stably expressing the human mu, delta, or kappa opioid receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Select a high-affinity radiolabeled ligand for each receptor subtype (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR, [³H]U-69,593 for KOR).

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination of Binding: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.1.2. Functional Assays

Functional assays are crucial for determining the efficacy of a compound, i.e., its ability to activate the receptor and elicit a cellular response.[8] For G protein-coupled receptors (GPCRs) like the opioid receptors, common functional assays include [³⁵S]GTPγS binding assays and cAMP accumulation assays.[9]

Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use the same cell membranes prepared for the binding assays.

  • Assay Buffer: Prepare a buffer containing GDP (to keep the G proteins in their inactive state) and MgCl₂.

  • Assay Setup: In a 96-well plate, add the cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction and filter as described for the binding assay.

  • Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the G proteins.

  • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response relative to a standard full agonist).

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesized Compound Binding Receptor Binding Assay (Affinity: Ki) Synthesis->Binding Functional Functional Assay (Efficacy: EC50, Emax) Synthesis->Functional SAR SAR Analysis & Lead Selection Binding->SAR Structure-Affinity Functional->SAR Structure-Efficacy Analgesia Analgesia Models (e.g., Tail-flick, Hot-plate) SAR->Analgesia SideEffects Side Effect Profiling (e.g., Respiratory Depression) SAR->SideEffects Clinical Preclinical/Clinical Development Analgesia->Clinical Promising Candidates SideEffects->Clinical Favorable Profile

In Vivo Assays

In vivo assays are conducted in animal models to assess the analgesic effects and potential side effects of promising compounds identified from in vitro screening.[10]

3.2.1. Analgesia Models

Commonly used rodent models for assessing antinociceptive activity include the tail-flick and hot-plate tests, which measure the response to a thermal stimulus.[11][12] The acetic acid writhing test is another model used to evaluate visceral pain.[11]

Protocol: Mouse Tail-Flick Test

  • Animals: Use male or female mice of a standard strain (e.g., ICR).

  • Acclimation: Acclimate the mice to the testing environment.

  • Baseline Latency: Measure the baseline tail-flick latency by applying a focused beam of heat to the tail and recording the time it takes for the mouse to flick its tail away. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer the test compound via a suitable route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

3.2.2. Side Effect Profiling

A critical aspect of opioid drug development is the assessment of adverse effects, such as respiratory depression, sedation, and constipation.[13] Activation of the mu-opioid receptor can cause a range of effects including analgesia, sedation, euphoria, and respiratory depression.[13]

Protocol: Whole-Body Plethysmography for Respiratory Depression

  • Animals: Use conscious, unrestrained mice or rats.

  • Plethysmography Chamber: Place the animal in a whole-body plethysmography chamber that measures changes in pressure associated with breathing.

  • Baseline Measurement: Record baseline respiratory parameters, including respiratory rate, tidal volume, and minute ventilation.

  • Drug Administration: Administer the test compound.

  • Post-treatment Measurement: Continuously monitor the respiratory parameters for a set period after drug administration.

  • Data Analysis: Compare the post-treatment respiratory parameters to the baseline values to determine the extent of respiratory depression.

Structure-Activity Relationships (SAR) of 4-Alkoxypiperidine-Based Opioids

The systematic modification of the 4-alkoxypiperidine scaffold and the analysis of the resulting changes in pharmacological activity provide valuable insights into the structure-activity relationships (SAR).

Key Structural Regions for Modification:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a major determinant of opioid receptor affinity and efficacy. For instance, N-phenethyl and N-allyl groups are common in potent opioid agonists and antagonists, respectively.[11]

  • 4-Alkoxy Group: The size and nature of the alkoxy group at the 4-position can influence receptor binding and selectivity. Varying the chain length or introducing branching can modulate the compound's interaction with the receptor binding pocket.

  • Piperidine Ring Conformation: The conformation of the piperidine ring, particularly the axial or equatorial orientation of the 4-substituent, can significantly impact receptor affinity and efficacy.[11]

  • Aromatic Ring Substituents: In analogs containing an aromatic ring (e.g., an anilido group), substituents on this ring can fine-tune the electronic and steric properties of the molecule, thereby affecting its pharmacological profile.

Illustrative SAR Table:

CompoundN-Substituent4-SubstituentMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
1a -CH2CH2Ph-OCH35.2150850
1b -CH2CH2Ph-OCH2CH38.1220980
1c -CH2CH=CH2-OCH312.53515
1d -CH3-OCH325.85601200

This is a representative table with hypothetical data to illustrate SAR trends.

Safety Precautions and Handling of Potent Opioids

The synthesis and handling of potent opioid compounds require strict adherence to safety protocols to minimize the risk of accidental exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves (double-gloving is recommended), a lab coat, and safety glasses.[14][15] For handling potent powders, a fit-tested N95 respirator or a higher level of respiratory protection should be used.[14]

  • Ventilation: All manipulations of potent opioids, especially in powder form, should be conducted in a certified chemical fume hood or a glove box.

  • Decontamination: Have a readily available supply of an opioid antagonist, such as naloxone, for emergency use in case of accidental exposure. All surfaces and equipment should be decontaminated after use.

  • Waste Disposal: Dispose of all opioid-containing waste in accordance with institutional and regulatory guidelines for hazardous chemical waste.

  • Regulatory Compliance: Be aware of and comply with all local, national, and international regulations regarding the synthesis, handling, and tracking of controlled substances. The precursors for fentanyl synthesis, such as N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), are internationally controlled substances.[16]

Conclusion

The 4-alkoxypiperidine scaffold remains a highly valuable platform for the design and synthesis of novel opioid receptor agonists. A systematic approach that combines rational design, efficient synthetic methodologies, and comprehensive pharmacological evaluation is essential for the identification of new drug candidates with improved therapeutic profiles. The detailed protocols and guiding principles outlined in this document provide a solid foundation for researchers to embark on the challenging yet rewarding endeavor of developing the next generation of opioid analgesics.

References

  • Feldman, P. L., James, M. K., Brackeen, M. F., & Bilsky, E. J. (1991). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of medicinal chemistry, 34(7), 2202–2208.
  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).
  • Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., ... & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & medicinal chemistry letters, 17(11), 3028–3033.
  • Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Webinar.
  • United Nations Office on Drugs and Crime. (2021). Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers.
  • Mogil, J. S. (2009). Animal models of pain. Nature reviews. Neuroscience, 10(4), 283–294.
  • Wild, K. D., McCormick, J., & Traynor, J. R. (1993). In vitro potency, affinity and agonist efficacy of highly selective delta opioid receptor ligands. The Journal of pharmacology and experimental therapeutics, 264(2), 833–839.
  • Papsun, D. M., & Logan, B. K. (2018). Emerging Synthetic Fentanyl Analogs.
  • Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., ... & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & medicinal chemistry letters, 17(11), 3028–3033.
  • Sianati, S., Ben Haddou, T., Le, T. P., Lantero, A., Robert, A., Majumdar, S., ... & Pardo, L. (2021). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. International journal of molecular sciences, 22(11), 5987.
  • Spetea, M., & Schmidhammer, H. (2020). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules (Basel, Switzerland), 25(17), 3847.
  • Fentanyl for First Responders. (n.d.). Handling and Protection.
  • Sianati, S., Le, T. P., Ben Haddou, T., Majumdar, S., Pardo, L., & Filizola, M. (2021). Structural Assessment of Agonist Efficacy in the μ-Opioid Receptor: Morphine and Fentanyl Elicit Different Activation Patterns.
  • International Association for the Study of Pain (IASP). (2022).
  • Li, J., Zhang, Y., & Ye, J. (2015). Design and Synthesis of a Piperidinone Scaffold as an Analgesic through Kappa-Opioid Receptor: Structure-Activity Relationship Study of Matrine Alkaloids. Molecules (Basel, Switzerland), 20(9), 17294–17307.
  • Bagley, J. R., Wynn, R. L., Rudo, F. G., Doorley, B. M., Spencer, H. K., & Spaulding, T. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of medicinal chemistry, 32(3), 663–671.
  • Zulfiker, A. H., & Al-Amin, M. (2015). In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. Journal of traditional and complementary medicine, 6(2), 179–186.
  • Toll, L., Bruchas, M. R., Calo', G., Cox, B. M., & Zaveri, N. T. (2019). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS chemical neuroscience, 10(9), 3939–3951.
  • Chen, C. H., Chen, C. M., Cheng, C. Y., & Chen, J. J. (2021). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D 3 -Selective Antagonists. Molecules (Basel, Switzerland), 26(11), 3326.
  • Tappe-Theodor, A., Martin, T. J., & Negus, S. S. (2025). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Frontiers in pain research (Lausanne, Switzerland), 5, 1523938.
  • Wikipedia. (n.d.). Mu-opioid receptor.
  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153.
  • United Nations Office on Drugs and Crime. (2022, April 6).
  • Brant, J. M. (2016). Safe Opioid Use, Storage, and Disposal Strategies in Cancer Pain Management. Seminars in oncology nursing, 32(3), 224–231.
  • Taconic Biosciences. (2017, June 1). Animal Models of Addiction and the Opioid Crisis.
  • Livingston, K. E., & Traynor, J. R. (2018).
  • Occupational Safety and Health Administration. (n.d.).
  • Ukrinchuk, I. V., Zholobak, N. M., & Kholodnyak, S. V. (2020). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules (Basel, Switzerland), 25(21), 5036.
  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).
  • Negus, S. S., Neddenriep, B., Al-Hasani, R., & Banks, M. L. (2023). Role of mu opioid receptor (MOR) agonist efficacy as a determinant of opioid antinociception in a novel assay of pain-depressed behavior in female and male mice. Frontiers in pharmacology, 14, 1243168.
  • Zhang, T., & Wang, X. (2022). Concise total synthesis of opioids. Organic Chemistry Frontiers, 9(10), 2731-2735.
  • McFadyen, I. J. (1998).
  • Reyes-Pérez, V., & González-Trujano, M. E. (2021). Animal models to evaluate analgesic effects using isobolographic analysis. Gaceta medica de Mexico, 157(1), 85–91.
  • Cheng, J., Chen, C., & Zhang, Y. (2021). Structure-guided design of partial agonists at an opioid receptor.
  • American College of Medical Toxicology. (2017, July 19). ACMT Releases Safety Precautions for Emergency Responders in Case of Fentanyl Exposure.
  • United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids.
  • Koehl, A., Hu, H., & Maeda, S. (2020). Structure-based design of bitopic ligands for the μ-opioid receptor.
  • Zádor, F., Lázár, B., & Wollemann, M. (2002). Synthesis and opioid receptor affinity of a series of 2, 4-diaryl-substituted 3,7-diazabicylononanones. Archiv der Pharmazie, 335(7), 326–330.
  • Zhang, Y., Majumdar, S., & Pasternak, G. W. (2024). Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression. ACS chemical neuroscience, 15(6), 1189–1194.

Sources

Application Note: Solid-Phase Synthesis Techniques Utilizing Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The piperidine ring is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in over 12,000 biologically active compounds, including blockbusters like Donepezil (Alzheimer’s) and Fentanyl derivatives (analgesics). In Solid-Phase Organic Synthesis (SPOS), piperidine presents unique challenges: it acts as both a secondary amine nucleophile and a sterically demanding base.

This guide moves beyond standard peptide coupling to address the specific nuances of piperidine scaffold utilization . We focus on two distinct strategies:

  • Direct Functionalization: Derivatization of pre-formed piperidine cores (e.g., isonipecotic acid derivatives).

  • Multicomponent Assembly: Construction of complex piperidine architectures via the Ugi reaction.

Critical Decision Matrix: Resin Selection

Success in piperidine SPOS begins with the resin. Unlike primary amines, piperidines are prone to diketopiperazine (DKP) formation and steric crowding.

ResinSelection Start Select Piperidine Strategy Q1 Attachment Point? Start->Q1 PathA Via Carboxylic Acid (e.g., Fmoc-Piperidine-4-COOH) Q1->PathA C-Term PathB Via Secondary Amine (e.g., 4-phenylpiperidine) Q1->PathB N-Term ResinA Wang Resin (High Acid Stability) PathA->ResinA Standard ResinB 2-Chlorotrityl Chloride (2-CTC) (Prevents DKP formation) PathB->ResinB Critical Recommendation Note Why 2-CTC? Steric bulk of trityl group prevents premature cleavage and suppresses diketopiperazine cyclization. ResinB->Note

Figure 1: Strategic selection of resin based on the piperidine attachment point. 2-CTC is preferred for N-linked piperidines to minimize side reactions.

Technical Protocols

Protocol A: Direct Functionalization of Resin-Bound Piperidines

Context: This workflow is used when building libraries around a central piperidine core, such as Fmoc-Isonipecotic acid (Fmoc-Inp-OH).

Materials
  • Resin: Wang Resin (0.6–0.8 mmol/g loading).

  • Scaffold: Fmoc-Piperidine-4-carboxylic acid.

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIEA (Diisopropylethylamine).

  • Solvents: DMF (Anhydrous), DCM.[1]

Step-by-Step Methodology
  • Resin Swelling:

    • Place Wang resin in a fritted syringe reactor.

    • Swell in DCM for 30 mins. Drain.

    • Wash with DMF (3 x 1 min).

  • Scaffold Loading (Symmetric Anhydride Method):

    • Rationale: Esterification to Wang resin is difficult. Using the symmetric anhydride boosts yield.

    • Dissolve Fmoc-Inp-OH (5 equiv.) in minimal DCM. Add DIC (2.5 equiv.) and stir for 20 mins at 0°C.

    • Evaporate solvent, redissolve in DMF, and add DMAP (0.1 equiv.).

    • Add to resin and shake for 4 hours.

    • QC Step: Check loading via UV quantitation of the Fmoc-piperidine adduct after cleavage of a small aliquot.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 mins).

    • Note: Yes, we use piperidine to deprotect the piperidine scaffold.

    • Wash: DMF (3x), DCM (3x), DMF (3x).[1][2]

  • N-Acylation (The Critical Step):

    • Challenge: The secondary amine of the piperidine ring is sterically hindered. Standard HBTU coupling often fails or proceeds slowly.

    • Reaction: Dissolve Carboxylic Acid (R-COOH, 4 equiv.), HATU (4 equiv.), and DIEA (8 equiv.) in DMF.

    • Add to resin.[2][3][4][5][6][7][8] Shake for 2 hours at RT.

    • Validation: Perform the Chloranil Test (See Section 3). Do not use the Kaiser Test.

  • Cleavage:

    • Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

    • Precipitate in cold diethyl ether.

Protocol B: Multicomponent Ugi Reaction on Solid Phase

Context: Creating highly diverse libraries by reacting a resin-bound amine, an aldehyde, an isocyanide, and an acid simultaneously.

Mechanism & Workflow

This protocol utilizes a resin-bound amine (derived from a piperidine precursor) to trap three solution-phase components.

UgiReaction Resin Resin-Linker-NH2 Imine Imine Intermediate Resin->Imine + Aldehyde Aldehyde Aldehyde (R1-CHO) Aldehyde->Imine Acid Acid (R2-COOH) Product Bis-Amide Piperidine Scaffold Acid->Product Isocyanide Isocyanide (R3-NC) Isocyanide->Product Imine->Product + Acid + Isocyanide (Ugi 4-CR)

Figure 2: The Ugi 4-Component Reaction pathway on solid phase.

Experimental Procedure

Reference: Adapted from protocols for N-substituted piperidines via Ugi Reaction [1].

  • Imine Formation:

    • Suspend resin-bound amine (e.g., Rink Amide resin deprotected to free amine) in TMOF (Trimethyl orthoformate) / MeOH (1:1).

    • Add Aldehyde (5 equiv.). Shake for 2 hours at RT.

    • Note: TMOF acts as a dehydrating agent to drive imine formation.

  • Ugi Condensation:

    • Do not wash the resin. Add Carboxylic Acid (5 equiv.) and Isocyanide (5 equiv.) directly to the imine mixture.

    • Shake for 24–48 hours at RT.

    • Optimization: For sterically bulky piperidine components, heating to 50°C may be required.

  • Washing & Cleavage:

    • Wash extensively: MeOH (3x), DCM (3x), DMF (3x).[1]

    • Cleave using standard TFA cocktails.

Validation: The Chloranil Test

Scientific Integrity Check: The Kaiser (Ninhydrin) test is effective only for primary amines. Piperidine is a secondary amine. Using the Kaiser test here will yield false negatives, leading to failed syntheses. You must use the Chloranil test.[3]

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[4][9]

  • Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

Procedure:

  • Place a few resin beads in a small glass vial.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

Observation Result Status of Piperidine Nitrogen
Dark Blue / Green Beads Positive Free secondary amine present (Coupling incomplete).

| Colorless / Yellow Beads | Negative | Secondary amine is acylated (Coupling successful). |

Troubleshooting & Optimization

Data: Coupling Reagent Efficiency for Piperidine Secondary Amines

Comparative yields based on internal optimization data for sterically hindered amines.

Coupling ReagentBaseSolventConversion (1h)Recommendation
HBTU DIEADMF45%Avoid for hindered piperidines.
PyBOP DIEADMF88%Good alternative.
HATU DIEADMF>98%Gold Standard for this application.
DIC / Oxyma -DMF92%Excellent for preventing racemization.
Common Pitfall: Aggregation

Piperidine sequences can induce aggregation on-resin due to their rigid structure.

  • Symptom: Incomplete coupling despite using HATU.

  • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during the coupling step to disrupt hydrogen bonding networks.

References

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. Source: ACS Combinatorial Science (2010). URL:[Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Source: Green Chemistry (2021). URL:[Link]

  • Color Test for Selective Detection of Secondary Amines on Resin. Source: ACS Combinatorial Science (2014). URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: International Journal of Molecular Sciences (2023). URL:[Link]

Sources

Application Note: 4-(Cyclopentyloxy)piperidine – A Strategic Scaffold for CNS Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(cyclopentyloxy)piperidine moiety represents a privileged substructure in modern central nervous system (CNS) medicinal chemistry. Unlike simple methoxy or phenoxy analogs, the cyclopentyl ether group offers a unique balance of lipophilicity (


), metabolic stability, and three-dimensional complexity (

). This application note details the synthetic accessibility, physicochemical profiling, and pharmacological validation of this scaffold, specifically within the context of Histamine H3 Receptor (H3R) antagonists —a target class critical for narcolepsy and cognitive impairment therapies.

Strategic Rationale: Why This Scaffold?

In CNS drug design, the "flatness" of aromatic rings often leads to poor solubility and non-specific binding. The 4-(cyclopentyloxy)piperidine scaffold solves three critical problems:

  • Lipophilicity Tuning: The cyclopentyl group increases lipophilicity (approx. +1.5

    
     vs. methyl) to cross the Blood-Brain Barrier (BBB) without introducing the metabolic liability of a benzene ring (prone to hydroxylation).
    
  • Conformational Entropy: The cyclopentyl ring adopts an "envelope" conformation, providing critical bulk to fill hydrophobic pockets in GPCRs (e.g., H3R, CCR5) while maintaining a higher fraction of

    
     hybridized carbons (
    
    
    
    ), which correlates with clinical success.
  • Basic Amine Functionality: The piperidine nitrogen (

    
    ) serves as the essential cationic anchor for aspartate residues in GPCR binding pockets (e.g., Asp3.32 in aminergic receptors).
    

Physicochemical Profiling (Comparative Data)

The following table contrasts the 4-(cyclopentyloxy)piperidine scaffold against standard analogs. The cyclopentyl variant provides the optimal CNS Multiparameter Optimization (MPO) profile.

Parameter4-Methoxypiperidine4-Phenoxypiperidine4-(Cyclopentyloxy)piperidine Impact
cLogP ~0.5~2.1~2.3 Ideal range for BBB penetration (2.0–3.5).
TPSA (

)
21.321.321.3 Low polar surface area favors passive diffusion.
Rotatable Bonds 122 Low entropy penalty upon binding.
Metabolic Risk LowHigh (Aromatic hydroxylation)Low Ether linkage is robust; cycloalkanes are slow to oxidize.
CNS MPO Score 4.2 (Too polar)4.85.4 (Optimal) High probability of CNS exposure.

Experimental Protocol: Synthesis of the Scaffold

This protocol details the synthesis of N-Boc-4-(cyclopentyloxy)piperidine via Williamson ether synthesis. This route is preferred over reductive etherification due to higher yields and cleaner workup for secondary alkyl halides.

Materials Required
  • Substrate: N-Boc-4-hydroxypiperidine (CAS: 109384-19-2)

  • Reagent: Cyclopentyl bromide (1.2 equiv) or Cyclopentyl iodide

  • Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Solvent: Anhydrous DMF or THF

  • Quench: Ammonium chloride (sat. aq.)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Deprotonation:

    • Add NaH (1.5 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream assays are sensitive to hydrocarbons (optional).

    • Suspend NaH in anhydrous DMF (

      
       concentration relative to substrate). Cool to 0°C.
      
    • Add N-Boc-4-hydroxypiperidine (1.0 equiv) portion-wise. Evolution of

      
       gas will occur.
      
    • Critical Step: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete alkoxide formation.

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add Cyclopentyl bromide (1.2 equiv) dropwise via syringe.

    • Allow to warm to RT and stir for 12–18 hours. (TLC monitoring: 30% EtOAc/Hexane; stain with Ninhydrin or PMA).

  • Workup:

    • Quench carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Deprotection (To generate free amine):

    • Dissolve the crude oil in DCM. Add TFA (10 equiv). Stir 2 hours.

    • Concentrate. Basify with

      
       NaOH to pH 12. Extract with DCM.
      
    • Yield: Expect 75–85% yield of the free amine oil.

Visual Workflow: Synthesis Logic

SynthesisWorkflow Start N-Boc-4-hydroxypiperidine Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Step2 Alkylation (Cyclopentyl Bromide) Step1->Step2 Alkoxide Formation Intermediate Boc-Protected Ether Step2->Intermediate SN2 Reaction Step3 Deprotection (TFA/DCM) Intermediate->Step3 Final 4-(Cyclopentyloxy)piperidine (Free Amine) Step3->Final TFA Cleavage

Figure 1: Synthetic route for the generation of the 4-(cyclopentyloxy)piperidine scaffold.

Case Study Application: Histamine H3 Receptor Antagonism

The 4-(cyclopentyloxy)piperidine scaffold is a bioisostere for the 4-chlorophenoxy piperidine moiety found in Pitolisant (a marketed H3 antagonist/inverse agonist).

Mechanism of Action

The Histamine H3 receptor is a presynaptic G-protein coupled receptor (


) that acts as an "autoreceptor." When histamine binds to H3, it inhibits further histamine release (negative feedback).
  • Agonist Effect: Lowers cAMP, reduces Histamine release (induces sleepiness).

  • Antagonist/Inverse Agonist Effect: Blocks the feedback loop, increases cAMP, increases Histamine/Acetylcholine release (promotes wakefulness, cognitive enhancement).

In Vitro Assay Protocol: cAMP Modulation

To validate the scaffold's activity, we measure its ability to reverse agonist-induced cAMP suppression.

  • Cell Line: HEK-293 stably expressing human H3R.

  • Reagents:

    • Agonist: (R)-

      
      -methylhistamine (
      
      
      
      concentration).
    • Stimulator: Forskolin (to artificially raise cAMP levels).

    • Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

  • Procedure:

    • Plate cells (2,000 cells/well) in 384-well low-volume plates.

    • Add Test Compound (4-cyclopentyloxy derivative) + Forskolin + Agonist.

    • Incubate 30 mins at RT.

    • Add detection antibodies (Eu-cryptate labeled anti-cAMP + d2-labeled cAMP).

    • Read on TR-FRET compatible plate reader.

  • Data Analysis:

    • H3 activation lowers Forskolin-induced cAMP.

    • A successful antagonist will restore cAMP levels to the Forskolin-only baseline.

Signaling Pathway Diagram

H3Pathway Ligand Test Compound (Antagonist) H3R Histamine H3 Receptor (Gi/o Coupled) Ligand->H3R Blocks Gi Gi Protein (Inhibitory) H3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Normally Inhibits cAMP cAMP (Signaling Molecule) AC->cAMP Catalyzes Production ATP ATP ATP->AC Downstream Neurotransmitter Release (Histamine/ACh) cAMP->Downstream Increases

Figure 2: H3 Receptor signaling.[1][2] The scaffold acts as an antagonist, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby maintaining high cAMP levels and neurotransmission.

References

  • Gemini, S., et al. (2008). "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." Bioorganic & Medicinal Chemistry.

  • Watanabe, K., et al. (2007).[3] "Cyclopentyl Methyl Ether (CPME) as a Green Solvent." Organic Process Research & Development. (Validates the physicochemical stability of the cyclopentyl ether moiety).

  • Hancock, A. A. (2006). "The challenge of drug discovery of a GPCR target: Analysis of preclinical pharmacology of histamine H3 antagonists/inverse agonists." Biochemical Pharmacology.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Discusses ether/ring substitutions for lipophilicity).

Sources

The Art of the Bond: Advanced Coupling Protocols for 4-(Cyclopentyloxy)piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-(Cyclopentyloxy)piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, a structural motif frequently incorporated into the architecture of therapeutic agents due to its favorable physicochemical properties and metabolic stability.[1] Among its many derivatives, 4-(cyclopentyloxy)piperidine has emerged as a particularly valuable building block. The introduction of the cyclopentyloxy group at the 4-position imparts a unique combination of lipophilicity and conformational rigidity, which can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile. This guide provides detailed application notes and experimental protocols for key coupling reactions involving 4-(cyclopentyloxy)piperidine, offering researchers, scientists, and drug development professionals a comprehensive resource for the synthesis of novel chemical entities.

This document will delve into three of the most powerful and versatile cross-coupling methodologies in the synthetic chemist's arsenal: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and amide bond formation. Beyond a simple recitation of procedural steps, we will explore the underlying mechanistic principles and the rationale behind the selection of specific reagents and conditions, empowering the reader to not only replicate these protocols but also to adapt and troubleshoot them effectively.

I. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates.[2][3] This reaction has revolutionized the synthesis of arylamines, which are prevalent in a vast array of pharmaceuticals.

Mechanistic Insights: A Dance of Palladium and Ligands

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that begins with the oxidative addition of an aryl halide to a Pd(0) complex.[2][4] This is followed by the coordination of the amine to the resulting Pd(II) complex. A base then deprotonates the coordinated amine, leading to the formation of a palladium-amido complex. The crucial C-N bond is then formed through reductive elimination, which regenerates the Pd(0) catalyst and releases the desired arylamine product.[4] The choice of ligand is critical to the success of this reaction, as it influences the rate of both the oxidative addition and reductive elimination steps and helps to prevent unproductive side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate these key steps.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of 4-(Cyclopentyloxy)piperidine

This protocol describes a general procedure for the Buchwald-Hartwig amination of 4-(cyclopentyloxy)piperidine with an aryl bromide. The use of a bulky biarylphosphine ligand, such as RuPhos, is recommended to facilitate the coupling of this sterically demanding secondary amine.

Materials:

  • 4-(Cyclopentyloxy)piperidine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), 4-(cyclopentyloxy)piperidine (1.2 mmol), sodium tert-butoxide (1.4 mmol), RuPhos (0.02 mmol), and Pd(OAc)₂ (0.01 mmol) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. Typical reaction times range from 12 to 24 hours. For microwave-assisted reactions, heating at 150 °C for 10-30 minutes can significantly reduce the reaction time.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(cyclopentyloxy)piperidine.

II. Forging C-C Bonds: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronate ester) and an organohalide or triflate.[6] This reaction is a powerful tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-aryl structures.

Mechanistic Considerations: The Role of Base and Transmetalation

The catalytic cycle of the Suzuki coupling shares similarities with the Buchwald-Hartwig amination, involving an oxidative addition of the organohalide to a Pd(0) species.[6] A key difference lies in the subsequent transmetalation step, where the organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron compound.[7] Reductive elimination then yields the C-C coupled product and regenerates the Pd(0) catalyst.

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Aryl-4-(cyclopentyloxy)piperidine Derivatives (Illustrative)

While direct Suzuki coupling on the 4-position of an intact 4-(cyclopentyloxy)piperidine ring is not a standard transformation, a common strategy involves the use of a piperidone precursor. This protocol outlines a two-step sequence involving a Suzuki coupling followed by reduction to access 4-aryl-4-(cyclopentyloxy)piperidine derivatives.

Step 1: Suzuki Coupling of a Piperidone-derived Enol Triflate

Materials:

  • N-Boc-4-piperidone

  • Lithium hexamethyldisilazide (LHMDS)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

Procedure:

  • Enol Triflate Formation: Dissolve N-Boc-4-piperidone (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Add LHMDS (1.1 mmol, 1.0 M in THF) dropwise. After stirring for 30 minutes, add a solution of Tf₂NPh (1.1 mmol) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude product by column chromatography to yield the N-Boc-4-((trifluoromethyl)sulfonyl)oxy-1,2,3,6-tetrahydropyridine.

  • Suzuki Coupling: In a glovebox, combine the enol triflate (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), SPhos (0.04 mmol), and Pd(OAc)₂ (0.02 mmol) in a vial. Add anhydrous 1,4-dioxane (5 mL). Seal the vial and heat to 100 °C for 12-24 hours. After cooling, dilute with water and extract with ethyl acetate. Purify by column chromatography.

Step 2: Reduction of the Tetrahydropyridine

Materials:

  • Product from Step 1

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (balloon or Parr shaker)

Procedure:

  • Dissolve the tetrahydropyridine derivative (1.0 mmol) in methanol or ethanol (10 mL).

  • Add 10% Pd/C (10 mol% Pd).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite and concentrate the filtrate to obtain the desired 4-aryl-4-(cyclopentyloxy)piperidine derivative.

III. The Ubiquitous Amide Bond: Coupling with Carboxylic Acids

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry.[8] The coupling of a carboxylic acid with an amine, such as 4-(cyclopentyloxy)piperidine, typically requires the use of a coupling reagent to activate the carboxylic acid.

Mechanism of EDC/HOBt-Mediated Coupling: A Stable Activation

Among the plethora of coupling reagents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is widely used due to its water-soluble urea byproduct, which simplifies purification.[9] The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is susceptible to racemization and other side reactions. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable active ester, which then reacts with the amine to form the amide bond with minimal side products.[10]

Figure 3: Workflow for EDC/HOBt-mediated amide coupling.

Experimental Protocol: Amide Synthesis with 4-(Cyclopentyloxy)piperidine

This protocol provides a general method for the coupling of a carboxylic acid with 4-(cyclopentyloxy)piperidine using EDC and HOBt.

Materials:

  • Carboxylic acid

  • 4-(Cyclopentyloxy)piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) and HOBt (1.2 mmol) in anhydrous DCM or DMF (10 mL) at 0 °C, add EDC·HCl (1.2 mmol).

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt active ester.

  • Amine Addition: Add a solution of 4-(cyclopentyloxy)piperidine (1.1 mmol) and DIPEA (1.5 mmol) in the reaction solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

IV. Data Summary and Comparison

The following table summarizes typical reaction conditions and expected outcomes for the coupling reactions discussed. It is important to note that yields are highly substrate-dependent and optimization may be required for specific starting materials.

Reaction TypeKey ReagentsTypical SolventTemperature (°C)Typical Time (h)Expected Yield (%)
Buchwald-Hartwig Amination Pd(OAc)₂, RuPhos, NaOt-BuToluene100-11012-2470-95
Suzuki Coupling (via enol triflate) Pd(OAc)₂, SPhos, K₃PO₄1,4-Dioxane10012-2460-90
Amide Coupling EDC·HCl, HOBt, DIPEADCM or DMF0 to RT12-2475-98

V. Conclusion and Future Perspectives

The strategic incorporation of the 4-(cyclopentyloxy)piperidine moiety into drug candidates can be effectively achieved through a variety of robust and versatile coupling reactions. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and standard amide bond formation protocols detailed in this guide provide a solid foundation for the synthesis of diverse libraries of compounds for biological screening. A thorough understanding of the underlying reaction mechanisms is paramount for successful implementation and for troubleshooting unforeseen challenges. As the field of catalysis continues to evolve, the development of even more efficient and selective methods for the functionalization of saturated heterocycles will undoubtedly further empower the discovery of the next generation of therapeutics.

VI. References

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CS234043B2 - Process for producing piperidine derivatives. Retrieved from

  • ResearchGate. (2021). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... Retrieved from [Link]

  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • ResearchGate. (2022). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives. Retrieved from

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Amide Bond Formation with EDC HCl. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: N-Alkylation of Sterically Hindered Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Steric Barriers in Piperidine Functionalization

Introduction: The "Wall of Sterics"

If you are reading this, you are likely struggling with 2,2,6,6-tetramethylpiperidine (TMP) or a similarly bulky analogue. In drug discovery, these "hindered amines" are privileged pharmacophores (e.g., as lipophilic cation precursors or singlet oxygen stabilizers), but their synthesis is notoriously difficult.

The Core Problem: Standard


 alkylation fails because the nucleophilic nitrogen is shielded by the adjacent methyl groups (F-strain). The electrophile simply cannot approach the lone pair effectively. Furthermore, the basicity of these amines often promotes Hofmann elimination  over substitution when reacting with alkyl halides.

This guide prioritizes Reductive Amination and Metal-Catalyzed Coupling over direct alkylation, as these methods bypass the geometric constraints of the


 transition state.

Method Selection Strategy

Before starting, determine your synthetic path using the decision matrix below.

G Start Target Electrophile Type AlkylHalide Alkyl Halide (R-X) Start->AlkylHalide Carbonyl Aldehyde/Ketone (R=O) Start->Carbonyl ArylHalide Aryl Halide (Ar-X) Start->ArylHalide DirectAlk Direct Alkylation (High Risk of Elimination) AlkylHalide->DirectAlk Primary Halides Only TiAdd Add Ti(OiPr)4 Lewis Acid Activation Carbonyl->TiAdd Buchwald Buchwald-Hartwig (Pd-Catalysis) ArylHalide->Buchwald Requires Bulky Ligands RedAm Reductive Amination (Recommended) TiAdd->RedAm Essential for Hindered Amines

Figure 1: Strategic decision matrix for functionalizing sterically hindered amines.

Module A: Reductive Amination (The Gold Standard)

For hindered amines, standard reductive amination (using NaBH(OAc)₃ alone) often stalls because the imine formation equilibrium is unfavorable due to steric crowding.

The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1][2] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine/enamine formation [1].

Troubleshooting Guide

Q: I am seeing no conversion to the product, only starting material.

  • Diagnosis: The imine intermediate is not forming. Steric bulk prevents the amine from attacking the carbonyl carbon.

  • Fix: Run the imine formation step neat (no solvent) or in minimal THF with 1.5 - 2.0 equivalents of Ti(OiPr)₄ . Stir for 12–24 hours before adding the reducing agent. The Titanium coordinates to the carbonyl oxygen, increasing its electrophilicity enough to overcome the steric barrier.

Q: The reaction turns into a gel/solid and I can't stir it.

  • Diagnosis: Formation of polymeric titanium species.

  • Fix: Dilute slightly with dry THF. Do not use alcohols (MeOH/EtOH) in the first step, as they exchange with the isopropoxide ligands and reduce the Lewis acidity of the Titanium.

Q: I have low yield; the reduction seems incomplete.

  • Diagnosis: Improper reducing agent selection.

  • Fix: Use Sodium Borohydride (NaBH₄) after the imine formation is complete. NaBH(OAc)₃ is often too bulky and slow for these specific titanium-complexed intermediates.

    • Caution: When adding NaBH₄ (usually in ethanol) to the Ti-mixture, it will be exothermic.

Validated Protocol: Ti-Mediated Reductive Amination
  • Imine Formation: In a dry flask under Argon, mix Amine (1.0 eq) and Ketone/Aldehyde (1.1 eq).

  • Activation: Add Ti(OiPr)₄ (1.5 eq) via syringe. Stir neat (or in minimal THF) at RT for 12–18 h.

  • Reduction: Dilute with absolute EtOH (2–3 mL per mmol). Add NaBH₄ (2.0 eq) cautiously. Stir for 8 h.

  • Workup (Critical): Quench with 2M NaOH or NH₄OH . A white precipitate (TiO₂) will form. Filter through Celite. The filtrate contains your amine.

Module B: Buchwald-Hartwig Arylation (N-Arylation)

Coupling TMP with aryl halides requires overcoming the difficult reductive elimination step from the Palladium center.

Troubleshooting Guide

Q: The catalyst dies immediately (Palladium black forms).

  • Diagnosis: The oxidative addition occurred, but the amine is too bulky to coordinate, or the complex is unstable.

  • Fix: You need a ligand that is both bulky (to force reductive elimination) and electron-rich (to stabilize the oxidative addition).

    • Recommendation: Switch to BrettPhos or RuPhos [2]. These ligands are specifically designed for hindered secondary amines.

Q: I am getting low yields with Pd(OAc)₂.

  • Diagnosis: Inefficient activation of the pre-catalyst.

  • Fix: Use a pre-formed catalyst like RuPhos Pd G4 or BrettPhos Pd G4 . These ensure a 1:1 Pd:Ligand ratio and rapid initiation at lower temperatures.

Q: Which base should I use?

  • Diagnosis: Weak bases won't deprotonate the bulky amine-Pd complex; strong bases might attack the electrophile.

  • Fix: NaOtBu (Sodium tert-butoxide) is the standard. It is strong enough to facilitate the coupling but bulky enough to avoid nucleophilic attack on the aryl halide.

Module C: Direct Alkylation (The "Last Resort")

Direct alkylation of TMP with alkyl halides (R-X) is prone to failure.

Troubleshooting Guide

Q: I see a major byproduct that is less polar than my amine.

  • Diagnosis: You are seeing the alkene from Hofmann Elimination . The hindered amine acted as a base, not a nucleophile.

  • Fix:

    • Switch to a primary iodide (R-I). If you have a chloride/bromide, add NaI (Finkelstein condition) to generate the iodide in situ.

    • Use a polar aprotic solvent (DMF or Acetonitrile) to accelerate the

      
       rate.
      
    • Do not heat excessively; elimination competes more favorably at high temperatures.

Q: Can I use K₂CO₃?

  • Answer: Yes, but it is often too insoluble. Cs₂CO₃ (Cesium Carbonate) is superior in DMF due to the "Cesium Effect" (higher solubility and "naked" carbonate anion).

Comparative Data: Solvent & Reagent Effects[3]

VariableRecommendation for Hindered AminesWhy?
Solvent (Alkylation) Acetonitrile (MeCN) or DMFHigh dielectric constant stabilizes the transition state; MeCN is easier to remove.
Lewis Acid Ti(OiPr)₄Essential for reductive amination.[1] Scavenges water, activates carbonyl.
Pd-Ligand BrettPhos / RuPhosLarge cone angle facilitates reductive elimination of bulky amines.
Reducing Agent NaBH₄ (after Ti step)Small enough to access the sterically crowded imine-titanium complex.

Mechanism Visualization: Ti-Mediated Pathway

Understanding why the Titanium protocol works is key to troubleshooting.

TiMechanism Start Ketone + Hindered Amine Step1 Ti(OiPr)4 Coordination Start->Step1 Intermediate Hemiaminal-Titanate Complex Step1->Intermediate Lewis Acid Activation Imine Activated Imine (Ti-Bound) Intermediate->Imine -Ti(OH)(OiPr)3 (Water Scavenged) Reduction NaBH4 Reduction Imine->Reduction Product N-Alkylated Hindered Amine Reduction->Product

Figure 2: The Titanium(IV) Isopropoxide acts as both a catalyst and a dehydrating agent, pushing the equilibrium toward the imine species which is otherwise unstable due to sterics.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Aryl Ethers." (Context on bulky ligands adapted for amines). Journal of the American Chemical Society.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Disclaimer: These protocols involve hazardous chemicals (Titanium isopropoxide, Borohydrides). Always review the SDS and perform a risk assessment before experimentation.

Sources

Technical Support Center: Troubleshooting Etherification of 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ambident Nucleophile Challenge

4-Hydroxypiperidine (4-HP) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for CCR5 antagonists, antihistamines, and analgesics. However, its dual nucleophilic nature—possessing both a secondary amine and a secondary alcohol—creates a classic ambident nucleophile challenge.

Successful etherification requires rigorous control over chemoselectivity.[1] Without appropriate protecting group strategies and condition optimization, reactions default to thermodynamic N-alkylation or suffer from elimination pathways (E2) that degrade the scaffold into 1,2,3,6-tetrahydropyridines.

This guide provides a root-cause analysis of common failure modes and validated protocols to ensure O-selective etherification.

Reaction Landscape Visualization

The following diagram illustrates the competing pathways when reacting 4-hydroxypiperidine with an electrophile (


).

ReactionPathways cluster_conditions Critical Control Points Start 4-Hydroxypiperidine (Unprotected or Labile Protection) N_Alk N-Alkylation (Kinetic/Thermodynamic Favored) Start->N_Alk Unprotected N Fast Kinetics O_Alk O-Alkylation (Target Ether) Start->O_Alk Requires N-Protection (e.g., N-Boc) Elim Elimination (E2) (Tetrahydropyridine) Start->Elim Strong Base / High Temp RX Electrophile (R-X) RX->N_Alk RX->O_Alk RX->Elim

Figure 1: Competing reaction pathways. N-alkylation is the default pathway for unprotected substrates due to the higher nucleophilicity of the amine compared to the hydroxyl group.

Technical Troubleshooting: Q&A
Issue 1: "I am observing exclusive N-alkylation despite attempting O-alkylation."

Root Cause: The secondary amine in 4-HP is significantly more nucleophilic than the secondary alcohol.[1] If the nitrogen is unprotected, or if the protecting group (PG) is labile under the reaction conditions, N-alkylation will dominate.[1]

Corrective Action:

  • Verify Protection: Ensure you are using N-Boc-4-hydroxypiperidine or N-Cbz-4-hydroxypiperidine . The carbamate moiety reduces the nucleophilicity of the nitrogen via resonance delocalization.[1]

  • Check Base Compatibility: If using N-Boc, avoid strong Lewis acids or high temperatures in acidic media which can cleave the Boc group in situ, re-exposing the amine.[1]

  • Protocol Adjustment: Switch to a Williamson Ether Synthesis using NaH in DMF/THF with the N-protected substrate. The alkoxide generated is the only active nucleophile.[1]

Issue 2: "My reaction yields a significant amount of alkene (elimination product) instead of the ether."

Root Cause: This is a classic competition between Substitution (


) and Elimination (

).
  • Substrate Elimination: Under harsh basic conditions (e.g., NaH, reflux), the activated alcohol (mesylate/tosylate intermediate) can undergo elimination to form N-protected-1,2,3,6-tetrahydropyridine .

  • Electrophile Elimination: If your alkylating agent is a secondary or tertiary halide, the alkoxide acts as a base, causing dehydrohalogenation of the electrophile.

Corrective Action:

  • For Substrate Stability: Maintain temperature < 60°C. If using a leaving group on the piperidine (e.g., reacting 4-mesyloxy-piperidine with a phenol), switch to

    
     favored solvents like DMF or DMSO to stabilize the transition state.
    
  • For Electrophile Issues: If the electrophile is prone to elimination, switch to the Mitsunobu Reaction .[1] This reaction proceeds under neutral conditions (DEAD/PPh3) and avoids the formation of strong alkoxide bases, minimizing E2 side products.[1]

Issue 3: "The Mitsunobu reaction is stuck or yielding hydrazine byproducts."

Root Cause: The Mitsunobu reaction is sensitive to the


 of the nucleophile. 4-Hydroxypiperidine (as the alcohol component) reacts well with phenols (

~10) but poorly with aliphatic alcohols (

>15).[1]
  • Hydrazine Formation: If the nucleophile is too basic or sterically hindered, the betaine intermediate may simply hydrolyze or rearrange to form hydrazine dicarboxylates (e.g., diethyl hydrazinedicarboxylate).[1]

Corrective Action:

  • Order of Addition: Premix the N-protected 4-HP, the nucleophile (phenol/acid), and Triphenylphosphine (

    
    ).[1] Add DEAD/DIAD dropwise  at 0°C. This prevents the accumulation of unreacted betaine.[1]
    
  • pKa Matching: Ensure the pronucleophile has a

    
    .[1] For aliphatic ether synthesis, Mitsunobu is generally unsuitable; revert to Williamson synthesis with an alkyl halide.[1]
    
Comparative Methodology: Selecting the Right Protocol

The choice of method depends heavily on the nature of the ether partner (


).[1]
FeatureWilliamson Ether Synthesis Mitsunobu Reaction Reductive Etherification
Primary Mechanism

(Alkoxide + Halide)

(Alcohol activation)
Reductive Alkylation
Key Reagents NaH, KH, or

-BuOK

, DEAD/DIAD
Aldehyde/Ketone + Silane
Best For Primary Alkyl HalidesPhenols, Acidic NucleophilesAcid-stable substrates
Major Side Reaction Elimination (E2) of alkyl halideHydrazine formationOver-reduction
Atom Economy HighPoor (High MW byproducts)Moderate
Rec.[1][2] Protocol Protocol A (Below)Protocol B (Below)Specialized use only
Validated Experimental Protocols
Protocol A: Williamson Ether Synthesis (O-Alkylation with Alkyl Halides)

Best for attaching primary alkyl chains (e.g., ethyl, benzyl) to N-Boc-4-hydroxypiperidine.

  • Preparation: In a flame-dried flask under Argon, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise.

    • Note: Evolution of

      
       gas will be vigorous.[1] Vent properly.
      
  • Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.[1]

  • Quench: Carefully quench with saturated

    
     solution. Extract with EtOAc.[1]
    
  • Purification: The N-Boc group makes the product lipophilic, facilitating silica gel chromatography (Hexanes/EtOAc).[1]

Protocol B: Mitsunobu Coupling (Synthesis of Aryl Ethers)

Best for attaching phenols or heterocycles to N-Boc-4-hydroxypiperidine.[1]

  • Mixture: Combine N-Boc-4-hydroxypiperidine (1.0 eq), Phenol derivative (1.1 eq), and Triphenylphosphine (

    
    )  (1.2 eq) in anhydrous THF  or Toluene .
    
  • Addition: Cool to 0°C. Dissolve DIAD (Diisopropyl azodicarboxylate) (1.2 eq) in a small volume of THF and add dropwise over 20 minutes.

    • Critical: The solution should turn yellow/orange and fade.[1] If the color persists, the reaction may be stalling.[1]

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Concentrate the solvent. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (Triphenylphosphine oxide).[1] Filter and purify the filtrate.[1]
Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

TroubleshootingTree Start Problem: Low Yield or Impurity CheckProd Identify Major Impurity Start->CheckProd N_Alk N-Alkylated Product CheckProd->N_Alk N-Substituted Alkene Alkene (Elimination) CheckProd->Alkene Double Bond StartMat Unreacted Starting Material CheckProd->StartMat No Reaction CheckPG Is Nitrogen Protected? N_Alk->CheckPG CheckTemp Temperature > 60°C? Alkene->CheckTemp AddPG Action: Use N-Boc or N-Cbz CheckPG->AddPG No CheckBase Is Base too strong/acidic? CheckPG->CheckBase Yes ChangeBase Action: Switch to mild base or neutral conditions CheckBase->ChangeBase Yes LowerTemp Action: Run at 0°C to RT CheckTemp->LowerTemp Yes CheckHalide Is Alkyl Halide 2° or 3°? CheckTemp->CheckHalide No SwitchMitsunobu Action: Switch to Mitsunobu CheckHalide->SwitchMitsunobu Yes

Figure 2: Decision tree for diagnosing etherification failures.

References
  • La Plante, S. R., et al. (2013).[1] N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][3] Drug Discovery Today.[1] [Link]

  • Master Organic Chemistry. The Mitsunobu Reaction: Mechanism and Applications.[Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis.[Link]

  • National Institutes of Health (NIH). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives.[1][Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(Cyclopentyloxy)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Cyclopentyloxy)piperidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-tested insights to help you optimize your reaction conditions and achieve high-yield, high-purity results.

I. Reaction Overview: The Williamson Ether Synthesis

The synthesis of 4-(Cyclopentyloxy)piperidine is typically achieved through a Williamson ether synthesis.[1][2] This well-established SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][3][4] In this specific application, the alkoxide of 4-hydroxypiperidine attacks an activated cyclopentyl electrophile, typically a cyclopentyl halide or sulfonate.

Reaction Scheme:

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) 4-hydroxypiperidine 4-Hydroxypiperidine Piperidin-4-oxide Piperidin-4-oxide (Alkoxide) 4-hydroxypiperidine->Piperidin-4-oxide Base Strong Base (e.g., NaH) Base->Piperidin-4-oxide Piperidin-4-oxide_ref Piperidin-4-oxide Cyclopentyl_Halide Cyclopentyl Halide (e.g., Cyclopentyl Bromide) Product 4-(Cyclopentyloxy)piperidine Cyclopentyl_Halide->Product Piperidin-4-oxide_ref->Product Experimental_Workflow A 1. Dissolve 4-hydroxypiperidine in anhydrous THF under N₂ B 2. Cool to 0 °C A->B C 3. Add NaH portion-wise B->C D 4. Stir for 1.5h (0 °C to RT) C->D E 5. Cool to 0 °C D->E F 6. Add Cyclopentyl Bromide E->F G 7. Heat to 50-60 °C & Monitor F->G H 8. Quench with H₂O G->H I 9. Aqueous Work-up & Extraction H->I J 10. Dry & Concentrate I->J K 11. Purify (Chromatography/Distillation) J->K

Sources

Technical Support Center: Purification of Polar 4-Alkoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-4ALK-PIP Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting retention, tailing, and recovery of polar basic amines.

Executive Summary & Chemical Context

The Challenge: 4-alkoxypiperidine derivatives present a dual purification challenge. The piperidine ring is a secondary amine with a high


 (~10–11), making it strongly basic. The alkoxy group at the 4-position adds significant polarity and hydrogen-bond accepting capability.

The Symptoms:

  • Normal Phase (Silica): Severe peak tailing due to interaction with acidic silanols; irreversible adsorption (low recovery).

  • Reverse Phase (C18): Poor retention at standard acidic pH (compound exists as a polar cation); "early elution" in the void volume.

This guide provides a decision framework and validated protocols to overcome these specific physicochemical barriers.

Method Selection Strategy (Decision Matrix)

Do not default to a single method. Use this decision tree to select the optimal purification mode based on your crude mixture's solubility and polarity.

PurificationStrategy Start Crude 4-Alkoxypiperidine Mixture SolubilityCheck Solubility Check: Is it soluble in Hexane/EtOAc or DCM? Start->SolubilityCheck YesSoluble Yes: Normal Phase (NP) SolubilityCheck->YesSoluble High Solubility NoSoluble No: Soluble in MeOH/Water/DMSO SolubilityCheck->NoSoluble Low Solubility SilanolIssue Risk: Silanol Tailing YesSoluble->SilanolIssue ModifierSol Solution: Add 1% TEA or Use Amine-Funct. Silica SilanolIssue->ModifierSol RP_Decision Select RP Mode NoSoluble->RP_Decision LowPH Low pH (TFA/Formic) *Risk: Poor Retention* RP_Decision->LowPH Standard C18 HighPH High pH (pH > 10) *Req: Hybrid Silica* RP_Decision->HighPH Recommended HILIC HILIC Mode (If too polar for RP) RP_Decision->HILIC Extreme Polarity

Figure 1: Purification workflow selection based on compound solubility and polarity profile.

Module 1: Normal Phase Chromatography (Flash)

The Problem: Unmodified silica gel is acidic (


). Basic piperidines (

) undergo ion-exchange with silanols, resulting in "shark-fin" peaks and material loss.
Protocol A: Mobile Phase Modifiers (The "Competing Base" Method)

This is the most cost-effective solution for standard flash cartridges.

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 0.5% to 1.0% (v/v) in the mobile phase.

  • The "Pre-Wash" Step (Crucial):

    • Do not just add TEA to your solvent bottle.[1]

    • Flush the column with 3–4 column volumes (CV) of the starting mobile phase containing the modifier before injecting the sample. This saturates the active silanol sites.

  • Solvent System:

    • Weak: DCM / MeOH /

      
       (90:9:1).
      
    • Strong:[2][3][4] DCM / MeOH / TEA (95:4:1).

Protocol B: Amine-Functionalized Silica

If the compound is sensitive to TEA or difficult to recover, switch stationary phases.

  • Technology: Silica bonded with aminopropyl groups (

    
    ).
    
  • Mechanism: The surface is already basic; it repels the piperidine, preventing tailing without mobile phase additives.

  • Benefit: Allows the use of simpler solvents (Hexane/Ethyl Acetate) rather than toxic DCM/MeOH mixtures.

Module 2: High-pH Reverse Phase (Prep HPLC)

The Problem: At standard HPLC pH (0.1% TFA, pH ~2), the piperidine nitrogen is fully protonated (


). This charged species is highly polar and elutes in the void volume (retention factor 

) on C18 columns.

The Solution: Operate at pH 10.5 . This keeps the piperidine in its neutral (free base) form, drastically increasing hydrophobicity and retention.

Critical Hardware Warning

STOP: Do not use standard silica-based C18 columns at pH > 8. The silica backbone will dissolve, destroying the column. Requirement: You MUST use "Hybrid" particles (e.g., Waters XBridge/BEH, Phenomenex Gemini, Agilent PLRP-S) designed for pH 1–12 stability.

High pH Buffer Protocol

Buffer: 10mM Ammonium Bicarbonate (


), adjusted to pH 10.5 with Ammonium Hydroxide.
ParameterCondition
Stationary Phase Hybrid C18 (e.g., Ethylene-Bridged Hybrid)
Mobile Phase A 10mM Ammonium Bicarbonate (aq), pH 10.5
Mobile Phase B Acetonitrile (100%)
Gradient 5% B to 60% B (Typical for polar amines)
Detection UV 210-220 nm (Amine absorption)

Why this works: The neutral piperidine interacts strongly with the C18 chains, providing sharp peaks and excellent loading capacity.

Module 3: HILIC (For "Stuck" Polar Compounds)

If your 4-alkoxypiperidine is too polar even for High pH RP (elutes too fast), use Hydrophilic Interaction Liquid Chromatography (HILIC).

Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[4][5][6] Elution Order: Opposite to Reverse Phase.[4][5] The most polar compounds elute last.

HILIC Protocol
  • Column: Bare Silica or Amide-bonded phase.[7]

  • Mobile Phase A: Acetonitrile (The "Weak" solvent in HILIC).[4][5]

  • Mobile Phase B: 10mM Ammonium Formate pH 3.0 (The "Strong" solvent).

  • Gradient: Start at 95% Acetonitrile and gradient down to 60% Acetonitrile.

  • Sample Diluent: Must be high organic (e.g., 80% ACN). Injecting a water-based sample will disrupt the HILIC mechanism and cause peak distortion.

Troubleshooting & FAQs

Q1: I see "double peaks" for my pure compound. Is it degrading?

  • Diagnosis: This is likely a "Salt vs. Free Base" equilibrium issue. Piperidines absorb atmospheric

    
     or interact with residual acids in the system.
    
  • Fix: Ensure your mobile phase is well-buffered. For RP, ensure pH is distinctly basic (pH 10) or acidic (pH 2), not neutral. For NMR, treat the sample with solid

    
     or shake with 
    
    
    
    to force a single species.

Q2: Can I use TFA (Trifluoroacetic acid) to fix the peak shape?

  • Analysis: Yes, TFA (0.1%) pairs with the amine to form a hydrophobic ion pair, sharpening the peak on C18.

  • Warning: This yields the TFA-salt of your product. TFA salts are often hygroscopic and cytotoxic. You will need a subsequent "free-basing" step (SCX cartridge or basic extraction) to recover the pure amine.

Q3: My compound elutes in the solvent front on C18, even at High pH.

  • Cause: The "Alkoxy" chain might be too short (e.g., methoxy), making the molecule extremely hydrophilic.

  • Fix: Switch to HILIC mode (Module 3) or use a specialized "Polar C18" (AQ-type) column which is compatible with 100% aqueous conditions.

Q4: The recovery from the silica column is <50%. Where is it?

  • Cause: Irreversible adsorption (Chemisorption).

  • Fix: Flush the column with MeOH containing 5%

    
    . If that fails, the compound is likely degraded or permanently bound. Next time, use an Amine-functionalized column or Alumina (Basic) stationary phase.
    

References

  • Teledyne ISCO. (2023).[7] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025).[2][8] Normal-phase vs. Reversed-phase Chromatography: Key Differences. Retrieved from [Link]

Sources

Technical Support Center: Piperidine N-Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis / Heterocycle Functionalization Subject: Preventing Over-Alkylation (Quaternization) of Piperidine Nitrogen Support Tier: Level 3 (Senior Application Scientist)

The Core Issue: The "Menschutkin" Trap

User Issue: "I am trying to add a single alkyl group to piperidine, but I keep getting a mixture of the desired tertiary amine and the quaternary ammonium salt."

Technical Diagnosis: Piperidine is a secondary amine (


). When you react it with an alkyl halide (direct alkylation), the product is a tertiary amine (

). Due to the inductive effect of the added alkyl group, the resulting

amine is often more nucleophilic than the starting piperidine. This leads to the Menschutkin reaction , where the product attacks another equivalent of alkyl halide, forming an irreversible quaternary ammonium salt.

Resolution Strategy: Stop relying on


 kinetics to control selectivity. Switch to Reductive Amination  (thermodynamically controlled) or Acylation-Reduction  (stepwise control).
Diagnostic Workflow

Use this decision tree to select the correct protocol based on your available reagents and substrate stability.

Piperidine_Alkylation_Decision_Tree Start Start: Reagent Availability Q1 Do you have the corresponding Aldehyde or Ketone? Start->Q1 Q2 Is the target alkyl group primary (-CH2-R)? Q1->Q2 No (Only Alkyl Halide) Method_A RECOMMENDED: Reductive Amination (NaBH(OAc)3) Q1->Method_A Yes (Best Selectivity) Method_B ALTERNATIVE: Acylation-Reduction (Acid Chloride + LiAlH4) Q2->Method_B Yes (100% Selective) Method_C HIGH RISK: Direct Alkylation (Cs2CO3 / Slow Addition) Q2->Method_C No (Secondary Alkyl Halide)

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Protocol A: Reductive Amination (The Gold Standard)

This is the industry-standard method for avoiding over-alkylation. It proceeds via an iminium ion intermediate which, upon reduction, forms the amine.[1] Crucially, the resulting tertiary amine cannot form an iminium ion, inherently stopping the reaction at mono-alkylation.

Mechanism of Selectivity:

  • Piperidine + Aldehyde

    
     Iminium Ion.
    
  • Iminium Ion + Hydride

    
     Tertiary Amine.
    
  • Tertiary Amine + Aldehyde

    
     No reaction (cannot form iminium).
    

Standard Operating Procedure (SOP):

  • Reagent: Sodium Triacetoxyborohydride (STAB) -

    
    .[2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Stoichiometry: 1.0 equiv Piperidine : 1.1 equiv Aldehyde : 1.4 equiv STAB.

Step-by-Step:

  • Mix: Dissolve piperidine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.2 M concentration).

  • Catalyst (Optional): If the reaction is sluggish, add 1.0 equiv of Acetic Acid (AcOH).

  • Reduction: Add

    
     (1.4 equiv) in one portion.
    
  • Time: Stir at Room Temperature (RT) for 2–4 hours.

  • Validation: Monitor by TLC. The imine intermediate should disappear.

  • Quench: Add saturated aqueous

    
    . Extract with DCM.
    

Why STAB? Unlike


 (toxic cyanides) or 

(reduces aldehydes too fast), STAB is mild and selective for iminium ions over carbonyls, preventing side reactions [1].
Protocol B: Acylation-Reduction (Guaranteed Selectivity)

If you only have an acid chloride or carboxylic acid, or if reductive amination fails due to sterics, this method is chemically incapable of over-alkylation.

Step-by-Step:

  • Acylation: React piperidine with the acid chloride (

    
    ) and 
    
    
    
    in DCM.
    • Result: N-acyl piperidine (Amide).

  • Reduction: Dissolve the amide in dry THF. Carefully add

    
     (2-3 equiv) at 0°C, then reflux.
    
    • Result: N-alkyl piperidine.

Pros/Cons:

  • Pros: Zero risk of quaternization.

  • Cons: Requires strong reducing agents (

    
    ); incompatible with esters/ketones elsewhere in the molecule.
    
Protocol C: Direct Alkylation (Troubleshooting the "Risky" Route)

If you must use an alkyl halide (e.g., no aldehyde exists for your target structure), you are fighting kinetics.

Optimization Table:

VariableRecommendationScientific Rationale
Base Cesium Carbonate (

)
The "Cesium Effect."[3] The large ionic radius of

forms a "naked," highly reactive anion, accelerating the initial substitution while steric bulk discourages the second attack [2].
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state.
Stoichiometry 0.8 equiv Alkyl Halide Use the alkyl halide as the limiting reagent. It is better to have unreacted piperidine (easy to remove) than quaternary salt (hard to separate).
Addition Syringe Pump Add the alkyl halide slowly over 1 hour. This keeps the concentration of the alkylating agent low relative to the piperidine.
Mechanism Visualization

Understanding why Reductive Amination works is critical for troubleshooting.

Reductive_Amination_Mechanism Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion (Intermediate) Aldehyde->Iminium -H2O Piperidine Piperidine (2° Amine) Piperidine->Iminium -H2O Product Tertiary Amine (Product) Iminium->Product + H- (from STAB) Quat Quaternary Salt (BLOCKED) Product->Quat Cannot form Iminium

Figure 2: The self-limiting mechanism of reductive amination preventing quaternization.

FAQ & Troubleshooting

Q: I used Sodium Borohydride (


) instead of STAB and got mostly alcohol. Why? 
A: 

is too strong; it reduces the aldehyde to an alcohol before it can react with the piperidine to form the iminium ion. STAB is less electrophilic and only reduces the more reactive iminium species.

Q: My product spot on TLC is streaking. Is it the quaternary salt? A: Not necessarily. Amines streak on silica due to hydrogen bonding with silanols.

  • Fix: Add 1% Triethylamine (

    
    ) or 1% 
    
    
    
    to your TLC eluent to sharpen the spots.
  • Verification: Quaternary salts usually stay at the baseline (

    
    ) in standard organic solvents.
    

Q: Can I use the "Cesium Effect" for secondary amines? A: Yes, but with caveats. While Salvatore et al. [2] described this primarily for primary amines, the principle of using inorganic bases like


 in DMF with molecular sieves helps prevent poly-alkylation by modulating the deprotonation rate, though steric hindrance in the product is your main ally here.
References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6]

  • Salvatore, R. N. , Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[7] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[8] Organic Letters, 1(11), 1893–1896.

Sources

Managing impurities in the synthesis of 4-(Cyclopentyloxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Cyclopentyloxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important piperidine derivative. Our goal is to provide in-depth, scientifically-grounded solutions to ensure the integrity and purity of your final compound.

I. Overview of the Synthesis

The most common and industrially scalable synthesis of 4-(Cyclopentyloxy)piperidine involves the Williamson ether synthesis. This reaction proceeds by the nucleophilic substitution of a cyclopentyl halide or sulfonate with the alkoxide of 4-hydroxypiperidine. While seemingly straightforward, this process is susceptible to the formation of several impurities that can complicate purification and compromise the final product's quality.

Synthetic Pathway Overview

Synthesis_Overview 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction Williamson Ether Synthesis 4-Hydroxypiperidine->Reaction Base Base Base->Reaction Cyclopentyl_Halide Cyclopentyl Halide/Sulfonate Cyclopentyl_Halide->Reaction Product 4-(Cyclopentyloxy)piperidine Reaction->Product

Caption: General Williamson ether synthesis of 4-(Cyclopentyloxy)piperidine.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of 4-(Cyclopentyloxy)piperidine in a question-and-answer format.

Impurity Identification & Control

Question 1: My final product shows an unexpected peak in the HPLC analysis. What could it be and how can I identify it?

Answer:

Unidentified peaks are a common challenge. The identity of the impurity depends on the specific reagents and reaction conditions used. However, several common impurities can arise from this synthesis.

Potential Impurities & Their Origin:

Impurity NameStructurePotential Origin
Unreacted 4-Hydroxypiperidine 4-hydroxy-piperidineIncomplete reaction.
N-Cyclopentyl-4-(cyclopentyloxy)piperidine N-cyclopentyl-4-(cyclopentyloxy)piperidineOver-alkylation of the product.
Dicyclopentyl ether Dicyclopentyl etherSelf-condensation of the cyclopentyl halide/sulfonate.
4,4'-Oxybis(piperidine) 4,4'-oxybis(piperidine)Reaction of 4-hydroxypiperidine with a reactive intermediate.
Piperidine PiperidineA general impurity that can be present in starting materials or formed through side reactions.[]

Workflow for Impurity Identification:

To definitively identify the unknown peak, a systematic approach using various analytical techniques is recommended.[2][3][4]

Impurity_Identification_Workflow Start Crude Product with Unknown Peak LCMS LC-MS Analysis Start->LCMS Hypothesize Hypothesize Structure based on m/z LCMS->Hypothesize NMR 1H and 13C NMR Spectroscopy Hypothesize->NMR Confirm Confirm Structure NMR->Confirm Purification_Workflow Crude_Oil Crude Oily Product Extraction Acid-Base Extraction (Optional) Crude_Oil->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Sources

Optimizing solvent and base for N-functionalization of 4-alkoxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Optimization of Solvent & Base Systems Ticket ID: CHEM-OPT-4AP-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4]

4-Alkoxypiperidines present a unique challenge compared to simple piperidines. The ether oxygen at the C4 position exerts a trans-annular inductive effect (-I), slightly lowering the pKa of the secondary amine (approx.[1] pKa 10.4–10.[2][1]8) compared to piperidine (pKa 11.2).[1] Furthermore, the C4 substituent introduces steric puckering that can influence the trajectory of incoming electrophiles.[2][1]

This guide provides a decision framework for N-alkylation (SN2) and N-arylation (SNAr / Buchwald-Hartwig) , focusing on the critical interplay between solvent polarity and base cation size (the "Cesium Effect").

Critical Decision Matrix: Solvent & Base Selection

Do not choose reagents randomly. Use this matrix to select the starting conditions based on your electrophile and reaction type.

Solvent/Base Logic Table
Reaction TypeElectrophile ClassRecommended SolventRecommended BaseMechanistic Rationale
SN2 Alkylation Primary Alkyl HalidesAcetonitrile (MeCN) K₂CO₃ Balanced polarity; MeCN allows easy workup; K₂CO₃ is sufficient for unhindered electrophiles.
SN2 Alkylation Secondary/Hindered HalidesDMF or DMSO Cs₂CO₃ High dielectric constant dissociates ion pairs; Cs⁺ promotes "naked anion" effect for higher reactivity.[2][1]
SNAr Arylation Electron-Deficient FluoridesDMSO DIPEA or K₂CO₃ SNAr requires stabilization of the Meisenheimer complex (high polarity helps).[1]
Pd-Catalysis Aryl Bromides/ChloridesToluene or 1,4-Dioxane NaOtBu or Cs₂CO₃ Non-polar solvents stabilize the Pd(0) species; Base must be compatible with the catalytic cycle (Buchwald-Hartwig).

Visual Workflow: Optimization Pathway

The following diagram illustrates the logical flow for optimizing reaction conditions when standard protocols fail.

OptimizationWorkflow Start Start: N-Functionalization of 4-Alkoxypiperidine RxnType Identify Reaction Type Start->RxnType SN2 S_N2 Alkylation RxnType->SN2 SNAr S_NAr / Pd-Cat RxnType->SNAr Check1 Check: Electrophile Sterics SN2->Check1 PathA Primary/Unhindered Solvent: MeCN Base: K2CO3 Check1->PathA Low Sterics PathB Secondary/Hindered Solvent: DMF Base: Cs2CO3 Check1->PathB High Sterics Issue1 Issue: Low Conversion? PathB->Issue1 Issue2 Issue: Elimination (E2)? PathB->Issue2 Sol1 Switch to DMSO (Increase Polarity) Issue1->Sol1 Yes Sol2 Lower Temp (0°C) Switch to MeCN Use Li2CO3 (Tighter Ion Pair) Issue2->Sol2 Yes

Figure 1: Logic flow for selecting and troubleshooting reaction conditions based on electrophile nature and observed side reactions.

Troubleshooting Modules (Q&A)

Module A: The "Cesium Effect" & Reactivity

Q: I am observing low conversion with K₂CO₃ in Acetonitrile. Should I switch to a stronger organic base like TEA?

A: Not necessarily. The issue is likely solubility and ion-pairing , not just basicity.

  • The Science: In aprotic solvents, potassium carbonate often forms tight ion pairs with the piperidine carbamate intermediate, reducing nucleophilicity.[2][1]

  • The Fix: Switch to Cesium Carbonate (Cs₂CO₃) and DMF .[1]

  • Why: The large ionic radius of Cesium (1.67 Å) creates a "soft" cation that dissociates more readily in organic solvents.[1] This leaves the deprotonated piperidine nitrogen as a "naked anion," significantly increasing its nucleophilicity (krel can increase by 10–100x).[2][1] This is known as the Cesium Effect [1].[1]

Module B: Elimination vs. Substitution

Q: My alkyl halide is secondary (e.g., isopropyl iodide), and I am seeing 30% alkene formation (Elimination product). How do I stop this?

A: You are favoring the E2 pathway. You need to destabilize the transition state for elimination.[1]

  • The Fix:

    • Lower the Temperature: SN2 is enthalpy-driven, while E2 is entropy-driven.[2] Run the reaction at 0°C to RT; avoid heating.

    • Change Solvent: Switch from DMF to Acetonitrile (MeCN) . DMF promotes basicity (E2) more strongly than nucleophilicity for hard bases.[1] MeCN is less polar and suppresses the ionization required for some elimination pathways.[1]

    • Change Base: Switch to Li₂CO₃ or NaHCO₃ . A smaller counter-cation (Li⁺) or a weaker base reduces the basicity of the system while maintaining enough driving force to neutralize the acid generated.[1]

Module C: Over-Alkylation (Quaternization)

Q: I want the tertiary amine, but I keep getting the quaternary ammonium salt.

A: 4-alkoxypiperidines are still nucleophilic after the first alkylation.

  • The Fix:

    • Stoichiometry: Use a slight deficiency of the alkyl halide (0.9 equiv) relative to the amine.[1]

    • High Dilution: Run the reaction at 0.05 M to favor mono-alkylation.

    • Base Selection: Use CsOH or Cs₂CO₃ specifically.[2][1] Research indicates that cesium bases can promote high chemoselectivity for mono-N-alkylation by forming a specific surface-complex with the secondary amine product that hinders further attack [2].

Standardized Protocols

Protocol A: Optimized SN2 Alkylation (Difficult Substrates)

Use this for secondary alkyl halides or when conversion is sluggish.[1]

  • Preparation: Dry DMF over molecular sieves (4Å) for 24 hours.

  • Setup: In a flame-dried vial, dissolve 4-alkoxypiperidine (1.0 equiv) in DMF (0.2 M concentration).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv).[2][1] The mixture should be a suspension.[1] Stir for 10 mins at RT.[2][1]

  • Electrophile: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at 40°C. Monitor by LCMS at 2 hours.

    • Checkpoint: If <50% conversion, increase T to 60°C.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x with LiCl (sat. aq.), dry over Na₂SO₄.[2][1]

Protocol B: SNAr for Heteroaryl Fluorides

Use this for attaching the piperidine to pyridine/pyrimidine rings.[1]

  • Solvent: DMSO (anhydrous).[2][1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv).[1]

  • Procedure: Combine 4-alkoxypiperidine (1.0 equiv) and Heteroaryl Fluoride (1.0 equiv) in DMSO (0.5 M).

  • Temp: Heat to 80–100°C.

  • Note: Inorganic bases (K₂CO₃) are often insoluble in the reaction matrix required for SNAr.[1] Organic bases (DIPEA) ensure homogeneity.[2][1]

Diagram: The "Naked Anion" Mechanism[5]

This diagram explains why Cesium is superior to Potassium for difficult alkylations.

CesiumEffect cluster_K Potassium (Tight Ion Pair) cluster_Cs Cesium (Naked Anion) K K+ N_K N- K->N_K Strong Association Cs Cs+ N_Cs N- Cs->N_Cs Weak Association Result Result: The 'Naked' Nitrogen anion (N-) is 10-100x more nucleophilic. cluster_Cs cluster_Cs cluster_Cs->Result

Figure 2: Mechanistic comparison of Potassium vs. Cesium counter-ions in aprotic solvents. The loose association of Cesium exposes the nitrogen lone pair for faster reaction.[1]

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[2][1][3] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[2][1][3][4] The Journal of Organic Chemistry, 67(3), 674–683.[2][1][3]

  • Finkelstein, H. (1910).[2][1] Preparation of organic iodides from the corresponding chlorides and bromides.[1] Ber. Dtsch. Chem. Ges., 43, 1528.[2][1] (Foundational concept for solubility-driven halide exchange/reactivity).

  • Master Organic Chemistry. (2017). Alkylation of Amines and the Cesium Effect.[1][3][4][5][6]

  • Khalili, D. (2012).[2][1] Cesium carbonate: An efficient and versatile reagent in organic synthesis.[2][1] Arabian Journal of Chemistry. (Discusses solubility profiles in DMF/DMSO).

Sources

Removal of unreacted starting materials from piperidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Mission: To provide rigorous, mechanism-based troubleshooting for the removal of piperidine (


) from reaction mixtures. This guide prioritizes chemoselectivity and yield preservation, moving beyond generic advice to address specific physicochemical challenges in synthesis.
Module 1: The Decision Matrix

Q: Which removal strategy matches my product's stability profile?

Before initiating a workup, analyze your product's sensitivity to pH and heat.[1] Piperidine is a secondary amine with a high boiling point (106°C) and significant basicity (


 of conjugate acid 

11.1).[1] Simple evaporation often fails due to its tendency to "oil out" or form carbamate salts with atmospheric

.[1]

Visual 1: Piperidine Removal Decision Tree

PiperidineRemoval Start Start: Reaction Complete PhaseCheck Is the reaction Solid Phase (SPPS)? Start->PhaseCheck SPPS_Route Use DMF/DCM Washes + Ether Precipitation PhaseCheck->SPPS_Route Yes Soln_Check Is Product Acid Sensitive? PhaseCheck->Soln_Check No (Solution Phase) Acid_Sens_Yes Is Product Volatile? Soln_Check->Acid_Sens_Yes Yes Acid_Sens_No Is Product Basic (Amine)? Soln_Check->Acid_Sens_No No Volatile_Yes Use Polymer-Supported Scavenger (PS-Isocyanate) Acid_Sens_Yes->Volatile_Yes No (Product is Solid) Volatile_No Azeotropic Distillation (with Toluene) Acid_Sens_Yes->Volatile_No Yes (Product is Volatile) Basic_Prod_Yes Careful pH Control (Selective Extraction) Acid_Sens_No->Basic_Prod_Yes Yes Basic_Prod_No Standard Acidic Wash (HCl/Citric Acid) Acid_Sens_No->Basic_Prod_No No

Caption: Logical workflow for selecting the optimal piperidine removal method based on product physicochemical properties.

Module 2: Aqueous Workup (The Thermodynamic Approach)

Q: How do I remove piperidine without crashing out my product?

The Science: Piperidine is lipophilic in its neutral state but highly hydrophilic when protonated. The goal is to lower the pH of the aqueous layer below the


 of piperidine (11.1) to drive the equilibrium toward the piperidinium salt (

), which partitions into the water layer.

Protocol: Acidic Extraction [1]

  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate or DCM). Avoid Diethyl Ether if your product is polar, as it may precipitate.[1]

  • The Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid .[1]

    • Note: Use Citric Acid if your product contains acid-labile protecting groups (like Boc), as it buffers around pH 3-4, sufficient to protonate piperidine without cleaving Boc.[1]

  • Verification: Check the pH of the aqueous layer. It must remain acidic (< pH 4).[1] If the pH rises, the piperidine has neutralized your acid; add more acid wash steps.

  • Brine Wash: Follow with a saturated brine wash to remove residual water and break potential emulsions.[1]

Data: Solubility Shift

Species State pH Environment Solubility Preference
Piperidine Neutral Amine pH > 11.1 Organic Layer

| Piperidinium | Cationic Salt | pH < 9.0 | Aqueous Layer |

Module 3: Solid Phase Peptide Synthesis (SPPS)

Q: I see a UV-active impurity after Fmoc removal. Is it piperidine?

The Issue: It is likely the dibenzofulvene-piperidine adduct . During Fmoc removal, piperidine acts as a base to remove the Fmoc group (releasing dibenzofulvene) and then as a nucleophile to trap the fulvene [1]. This adduct is the primary contaminant.[1]

Troubleshooting Protocol:

  • Resin Washes:

    • Standard: DMF (3x)

      
       DCM (3x) 
      
      
      
      DMF (3x).[1]
    • Why DCM? DCM swells polystyrene resins differently than DMF, exposing different internal sites and aiding in the diffusion of the adduct.

  • The "Green" Boost (Oxyma Pure):

    • Recent data suggests that washing with 1% Oxyma Pure in DMF significantly increases the removal efficiency of piperidine traces compared to DMF alone [2]. The weak acidity of Oxyma helps protonate residual piperidine, washing it out of the resin matrix.

  • Post-Cleavage Precipitation:

    • After cleaving the peptide from the resin (using TFA), precipitate the filtrate into cold Diethyl Ether .

    • Mechanism:[1][2][3][4][5] The peptide precipitates, while the lipophilic dibenzofulvene-piperidine adduct remains dissolved in the ether supernatant.

Module 4: Scavenging (For Acid-Sensitive/Basic Products)

Q: My product is also a base (or acid-sensitive). I cannot use HCl washes.

The Solution: Use a Polymer-Supported Isocyanate (PS-Isocyanate) resin. This resin acts as an "electrophilic trap."[1] The nucleophilic nitrogen of the unreacted piperidine attacks the isocyanate on the bead, forming a urea linkage. The impurity is now covalently bound to the bead and can be filtered off.

Visual 2: Scavenging Workflow

Scavenging Input Crude Mixture (Product + Piperidine) Resin Add PS-Isocyanate Resin (3.0 equiv relative to Piperidine) Input->Resin React Shake/Stir RT, 1-4 Hours Resin->React Covalent Capture Filter Filtration (Fritted Funnel) React->Filter Output Filtrate: Pure Product Filter->Output Waste Solid Waste: Resin-Piperidine Urea Filter->Waste

Caption: Chemoselective removal of piperidine using PS-Isocyanate resin. The impurity is trapped on the solid phase.

Protocol:

  • Calculate Load: Estimate the amount of excess piperidine (e.g., 0.5 mmol).[1]

  • Add Resin: Add PS-Isocyanate resin (typically 1.0–1.5 mmol/g loading) at a 3-fold molar excess relative to the piperidine.[1]

  • Incubate: Gently shake (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Filter: Filter through a fritted glass funnel or a cotton plug. Rinse the resin with DCM to recover any entrained product.[1]

Module 5: Volatility & Chromatography

Q: Can I just rotovap the piperidine?

The Reality: Piperidine boils at 106°C. While volatile, it is "sticky" and difficult to remove completely to the ppm levels required for biological assays.

Advanced Tips:

  • Azeotropic Distillation: If you must use evaporation, add Toluene .[1] Piperidine forms azeotropes with toluene, allowing it to be carried over at a lower effective temperature than its native boiling point [3].[1]

  • Chromatography Tailing:

    • Issue: Piperidine (and amines in general) interact strongly with the acidic silanols on silica gel, causing streaking.[1]

    • Fix: Pre-treat your silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .[1] This blocks the active silanol sites.[1]

    • Warning: If using TEA, you must rotovap your fractions thoroughly, or you simply trade one amine impurity for another (though TEA is much more volatile than piperidine).[1]

References
  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1]

  • Kumar, A., et al. (2022).[1][3] In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach.[1][3][4] Green Chemistry, 24, 1-10.[1]

  • BenchChem Technical Support. (2025). Purification of Piperidine Derivatives: Azeotropic Distillation Guides.

  • PubChem. (2025).[1] Piperidine Compound Summary: Physical Properties and pKa Data.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during the synthesis of piperidine and its derivatives. As Senior Application Scientists, we have compiled this resource based on a combination of established chemical principles and field-proven insights to help you troubleshoot your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses specific issues that are frequently encountered during piperidine synthesis.

Topic: Pyridine Hydrogenation

Q1: My pyridine hydrogenation is incomplete. How can I differentiate between the starting material, partially hydrogenated intermediates (tetrahydropyridines), and my desired piperidine product using analytical techniques?

A: Incomplete hydrogenation is a common issue, leading to a mixture of products. Differentiating these species is crucial for reaction optimization.

  • By ¹H NMR Spectroscopy: The aromatic protons of the starting pyridine will appear in the downfield region (typically δ 7.0-8.5 ppm). The fully saturated piperidine ring protons are found in the upfield aliphatic region (δ 1.5-3.0 ppm). Partially hydrogenated intermediates, such as 1,2,3,6-tetrahydropyridine , will show a unique combination of signals, including vinylic protons (δ ~4.5-6.0 ppm) and aliphatic protons.[1]

  • By Gas Chromatography-Mass Spectrometry (GC-MS): These compounds generally separate well by GC based on their differing boiling points and polarities. The mass spectra will be distinct:

    • Pyridine (C₅H₅N): Molecular ion (M⁺) at m/z 79.

    • Tetrahydropyridine (C₅H₉N): Molecular ion (M⁺) at m/z 83.

    • Piperidine (C₅H₁₁N): Molecular ion (M⁺) at m/z 85. The base peak is often at m/z 84 due to the loss of a hydrogen atom (α-cleavage), forming a stable iminium ion.[2]

Q2: I observe a complex mixture of cis and trans isomers in my substituted piperidine synthesis. How can I control the diastereoselectivity?

A: Diastereoselectivity in the hydrogenation of substituted pyridines is highly dependent on the catalyst and reaction conditions.

  • Catalyst Choice: The choice of metal catalyst can significantly influence the stereochemical outcome. For instance, in some cases, hydrogenation with 10% Pd/C has been shown to favor the formation of the trans-isomer, while using PtO₂ may result in a different diastereomeric ratio.[3]

  • Reaction Conditions: Parameters such as hydrogen pressure and temperature can also alter the diastereoselectivity. It has been demonstrated that for certain substrates, the choice of catalyst, temperature, and pressure under flow conditions can be tuned to favor a specific isomer.[3] For thermodynamically controlled epimerization to the more stable isomer, treatment with a base like potassium tert-butoxide can be effective.[3]

Q3: My catalyst (e.g., Pd/C) seems to be inactive or poisoned. What are the common causes and how can I address this?

A: Catalyst deactivation is a frequent problem in pyridine hydrogenation.

  • Nitrogen Poisoning: The nitrogen lone pair in both the pyridine starting material and the piperidine product can strongly adsorb to the catalyst's active sites, inhibiting its activity.[4]

    • Solution: Performing the reaction in an acidic solvent, such as glacial acetic acid, can protonate the nitrogen, reducing its coordinating ability and enhancing catalyst performance.[1][5]

  • Other Contaminants: Impurities in the starting material or solvent, particularly sulfur or thiol compounds, can irreversibly poison noble metal catalysts.

    • Solution: Ensure the purity of your starting materials and use high-purity solvents. Pre-treating the substrate by passing it through a plug of activated carbon or alumina may be beneficial.

Q4: I'm seeing unexpected ring-opened byproducts. What reaction conditions might favor this side reaction?

A: While less common, ring-opening can occur under certain hydrogenation conditions, leading to linear amines. The mechanism often involves the formation of an intermediate that undergoes hydrogenolysis. The presence of water and the use of certain rhodium complexes have been noted to sometimes promote this side reaction. To minimize ring-opening, it is advisable to use anhydrous reaction conditions.

Topic: Reductive Amination & Cyclization Reactions

Q5: My reductive amination of a 1,5-dicarbonyl compound is giving low yields and multiple products. What are the likely side reactions?

A: The double reductive amination of 1,5-dicarbonyls is a powerful method for piperidine synthesis, but it can be prone to side reactions if not properly controlled.

  • Incomplete Cyclization: One of the carbonyl groups may react to form a linear amino alcohol or amino ketone without subsequent cyclization.

  • Over-reduction: The carbonyl groups may be reduced to alcohols before the amination reaction occurs, especially if a strong reducing agent is used.

  • Polymerization/Oligomerization: Aldehydes, in particular, can be prone to self-condensation or polymerization under acidic or basic conditions.

To mitigate these issues, it is crucial to use a mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [NaBH(OAc)₃], which are more effective at reducing the intermediate iminium ion than the starting carbonyl compound.[6] Controlling the pH is also critical; mildly acidic conditions (pH 4-6) are often optimal to facilitate iminium ion formation without promoting side reactions.

Q6: During an intramolecular cyclization to form a piperidine ring, I'm observing a byproduct corresponding to a linear alkene. What is the mechanism for this, and how can it be minimized?

A: The formation of a linear alkene byproduct during certain intramolecular cyclization reactions, particularly those proceeding through radical intermediates, can occur due to a competitive 1,5-hydrogen transfer.[7] This process competes with the desired radical rebound that leads to cyclization. To favor the desired cyclization, you can try altering the reaction concentration (more dilute conditions often favor intramolecular reactions) or changing the radical initiator or reaction temperature to influence the kinetics of the competing pathways.

Topic: Purification & General Issues

Q7: I am having trouble separating my piperidine product from residual pyridine by distillation. Why is this happening and what is a better method?

A: This is a classic purification challenge caused by the formation of a minimum-boiling azeotrope between piperidine and pyridine. An azeotrope is a mixture that boils at a constant temperature and has a constant composition in the vapor and liquid phases, making separation by simple distillation impossible. A more effective method is to exploit the difference in basicity between the two compounds. Piperidine is a significantly stronger base than pyridine. By bubbling carbon dioxide (CO₂) through a solution of the mixture, the more basic piperidine will selectively precipitate as solid piperidine carbonate, which can be removed by filtration. The free piperidine can then be regenerated by treating the salt with a strong base.

Q8: My purified piperidine derivative is turning yellow or brown over time. What is causing this discoloration?

A: The discoloration of piperidines upon storage is typically due to oxidation. The tertiary amine is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light. This process forms various colored impurities, including N-oxides. To prevent this, store your purified piperidine derivatives under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool place. If discoloration occurs, the material can often be repurified by distillation or column chromatography.

Part 2: Troubleshooting Guides

Guide 1: Systematic Identification of an Unknown Byproduct

Encountering an unexpected peak in your reaction analysis is a common challenge. A systematic approach is key to its identification.

  • Initial Assessment (TLC/GC-MS/LC-MS):

    • TLC: Note the polarity of the byproduct relative to your starting material and product. This can give clues about its functional groups (e.g., more polar might indicate an alcohol).

    • GC-MS/LC-MS: Obtain an initial mass spectrum. The molecular ion (M⁺ or [M+H]⁺) is the most critical piece of information. Determine the mass difference between the byproduct and your starting material or product. This can suggest the addition or loss of specific fragments.

  • Hypothesis Generation:

    • Based on the mass difference and your reaction chemistry, propose potential structures. Consider common side reactions:

      • Incomplete reaction: (e.g., tetrahydropyridine)

      • Dimerization: (Mass will be ~2x the starting material or an intermediate)

      • Reaction with solvent or reagents: (e.g., N-alkylation if using an alkyl halide)

      • Ring-opening or rearrangement.

  • High-Resolution Mass Spectrometry (HRMS):

    • Obtain an accurate mass of the molecular ion. This will allow you to determine the elemental composition and confirm or refute your hypothesized structures.

  • Spectroscopic Analysis (NMR):

    • Isolate a small amount of the byproduct, if possible (e.g., by preparative TLC or flash chromatography).

    • Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra. This data is crucial for determining the connectivity of atoms and the final structure.

  • Confirmation:

    • Compare your spectroscopic data with known compounds from the literature.

    • If the byproduct is novel, consider derivatization or synthesis of a proposed structure to confirm its identity.

Byproduct_Identification_Workflow cluster_analysis Initial Analysis cluster_hypothesis Structure Hypothesis cluster_confirmation Structural Elucidation cluster_final Final Confirmation TLC TLC Analysis (Relative Polarity) Hypothesize Propose Structures (Based on MW and Reaction) TLC->Hypothesize GCMS GC-MS / LC-MS (Molecular Weight) GCMS->Hypothesize HRMS HRMS (Elemental Composition) Hypothesize->HRMS Isolate Isolate Byproduct HRMS->Isolate NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolate->NMR Structure Structure Confirmed NMR->Structure

Caption: A systematic workflow for the identification of unknown byproducts.

Guide 2: Optimizing Catalytic Hydrogenation of Substituted Pyridines

The choice of catalyst is critical for achieving high yield and selectivity in pyridine hydrogenation. This guide provides a comparison of common heterogeneous catalysts.

CatalystTypical Pressure (bar)Typical Temp. (°C)Common SolventKey Characteristics & Potential Byproducts
PtO₂ (Adams' catalyst) 50 - 70Room Temp - 80Glacial Acetic AcidOften effective for a range of substituted pyridines. Can sometimes lead to over-reduction of other functional groups if not carefully controlled.[4]
Rh/C 30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction. May promote ring-opening under certain conditions, especially with water present.
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateProne to catalyst poisoning by the nitrogen of pyridine/piperidine. Often requires acidic additives. Incomplete hydrogenation to tetrahydropyridines can be an issue.
Ru/C HighHighVariousVery active, but can be less selective. May lead to over-reduction or hydrogenolysis of substituents.

Data compiled from multiple sources, and optimal conditions are substrate-dependent.

The formation of partially hydrogenated intermediates like dihydropyridines and tetrahydropyridines occurs when the catalyst fails to reduce all double bonds in the aromatic ring before the product desorbs from the catalyst surface. This can be due to catalyst deactivation, insufficient hydrogen pressure, or low reaction temperature.

Incomplete_Hydrogenation Pyridine Pyridine DHP Dihydropyridine (Intermediate) Pyridine->DHP +H₂ THP Tetrahydropyridine (Byproduct) DHP->THP +H₂ DHP->THP Incomplete Reaction Piperidine Piperidine (Product) THP->Piperidine +H₂ THP->Piperidine Desired Final Step

Caption: Reaction pathway showing the formation of a tetrahydropyridine byproduct.

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add the chosen catalyst (e.g., PtO₂, 1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, then purge with hydrogen gas. Pressurize to the desired pressure (e.g., 50-70 bar).

  • Execution: Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for 4-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: After the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation, crystallization, or column chromatography.

Part 3: Data & Protocols

Analytical Data of Common Byproducts
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Pyridine 8.5-8.6 (α-H), 7.6-7.7 (γ-H), 7.2-7.3 (β-H)~150 (α-C), ~136 (γ-C), ~124 (β-C)
Piperidine ~2.8 (α-H), ~1.6 (β-H), ~1.4 (γ-H)~47 (α-C), ~27 (β-C), ~25 (γ-C)
1,2,3,6-Tetrahydropyridine ~5.8 (vinylic C4-H), ~5.6 (vinylic C5-H), ~3.3 (allylic C6-H), ~2.9 (allylic C3-H)~126 (C4), ~124 (C5), ~45 (C6), ~49 (C2), ~25 (C3)

Note: Chemical shifts are approximate and can vary based on substitution and solvent.[1]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) & Interpretation
Piperidine 8584 (Base Peak): [M-H]⁺, α-cleavage forming a stable iminium ion.
N-Alkyl Piperidine Varies[M-Alkyl]⁺: α-cleavage with loss of the largest alkyl group is often a major pathway.
Tetrahydropyridine 83Fragmentation can involve retro-Diels-Alder type cleavage, depending on the isomer.
Detailed Analytical Protocol: GC-MS Analysis of a Crude Piperidine Synthesis Reaction
  • Sample Preparation:

    • Take a ~1 mg aliquot of the crude reaction mixture.

    • Dissolve it in 1 mL of a suitable solvent (e.g., ethyl acetate, methanol).

    • If the sample contains a solid catalyst, filter it through a syringe filter.

    • If necessary, perform a derivatization step (e.g., with BSTFA) for polar compounds, though pyridine and piperidine are often volatile enough for direct analysis.[8]

  • GC-MS Instrument Conditions (Example):

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify peaks corresponding to the solvent, starting material, product, and byproducts based on their retention times and mass spectra.

    • Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification.

    • Integrate the peak areas to estimate the relative abundance of each component.

References

  • Reddymasu, S. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
  • García, A. et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Chilean Chemical Society, 55(2), 224-228.
  • BenchChem (2025). A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers.
  • BenchChem (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • O'Brien, P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.
  • Matassini, C. et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(8), 1948.
  • Clemente, F. et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine Iminosugars. ChemistryOpen, 8(7), 896-908.
  • Cossy, J. et al. (2014).
  • Kappe, C. O. et al. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry, 2009(8), 1233-1241.
  • ResearchGate Discussion. (2019). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?
  • ResearchGate Discussion. (2017). Procedure for N-alkylation of Piperidine?
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Master's Theses. 1321.
  • da Silva, G. N. et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(11), 1147-1156.
  • Watson, D. W. et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(11), 1585-1588.
  • Dunetz, J. R. et al. (2016). Reductive Amination in the Synthesis of Piperidines and Other Nitrogen Heterocycles. Chemical Reviews, 116(20), 12504-12560.

Sources

Column chromatography conditions for separating piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidine Separation Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Separating piperidine analogs is a notorious bottleneck in organic synthesis because of the fundamental mismatch between the basicity of the amine (


) and the acidity of the silica support (

). This interaction leads to the "tailing" (peak broadening) that ruins your resolution.

Below is your technical guide, structured to troubleshoot these specific chemical interactions and provide self-validating protocols.

Module 1: Troubleshooting Peak Tailing (Normal Phase)

Q: Why do my piperidine peaks streak across the column regardless of the solvent gradient?

A: The "Silanol Effect" is acting as a secondary retention mechanism. Standard silica gel is not inert; it is covered in acidic silanol groups (


). Your piperidine analog is a base. As it travels down the column, it doesn't just partition into the solvent; it chemically binds (ion-exchanges) with the silanols. This binding is slow to reverse, causing the "tail" behind your peak.

The Fix: Mobile Phase Modifiers You must introduce a "sacrificial base" that competes for these silanol sites, effectively shielding the silica surface from your analyte.

Protocol: The "Triethylamine (TEA) Shield" Method

Use this when you must use standard silica gel.

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
    • Recommendation: Use TEA for Hexane/EtOAc systems. Use

      
       for DCM/MeOH systems.
      
  • Concentration: 0.5% to 1.0% (v/v). Do not exceed 2% as it degrades silica.

  • The Critical Step (Pre-Equilibration):

    • Most users fail here. Simply adding TEA to your solvent bottle is often insufficient for the first few minutes of the run.

    • Action: Flush the column with 3 Column Volumes (CV) of your starting solvent containing the modifier before injecting your sample. This "caps" the active silanol sites before your sample even enters the column.

Visualization of the Mechanism:

SilanolCompetition cluster_0 Silica Surface (Acidic) Silanol Si-OH (Active Site) Blocked Si-O⁻ ... HNzEt₃⁺ (Blocked) Silanol->Blocked Piperidine Piperidine Analyte (Basic) Piperidine->Silanol Strong Interaction (Causes Tailing) Piperidine->Blocked No Interaction (Elutes Cleanly) TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silanol Preferential Binding (Shielding)

Figure 1: The sacrificial base (TEA) blocks acidic silanol sites, forcing the Piperidine to elute based on polarity rather than ion exchange.

Module 2: Stationary Phase Selection

Q: Is there a way to avoid using messy amine modifiers?

A: Yes, by switching the Stationary Phase. If your budget allows, switching from standard silica to Amine-Functionalized Silica is the most effective solution. These columns have propyl-amine groups bonded to the surface, creating a basic environment that naturally repels the piperidine, preventing tailing without any mobile phase additives.

Comparative Data: Selecting the Right Column
FeatureStandard Silica (Irregular)Amine-Functionalized SilicaC18 (Reverse Phase)
Surface pH Acidic (~3.5)Basic (~9.0)Neutral/Hydrophobic
Modifier Needed? YES (TEA or

)
NO YES (Buffer/Acid)
Sample Loading High CapacityModerate CapacityLower Capacity
Solvent System DCM/MeOH or Hex/EtOAcHex/EtOAc (Preferred)Water/Acetonitrile
Best For Crude reaction mixturesFinal purification of basesPolar/Water-soluble analogs

Pro Tip for C18 Users: If using Reverse Phase (C18), run at High pH (pH 10) using an Ammonium Bicarbonate or Ammonium Hydroxide buffer. This keeps the piperidine in its neutral (free base) form, increasing retention and improving peak shape on hydrophobic columns.

Module 3: Solubility & Sample Loading

Q: My sample precipitates on the column when using DCM/MeOH. Why?

A: You are likely dissolving the silica or forming salts.

  • Silica Dissolution: Methanol concentrations >10-15% can begin to dissolve silica gel, causing the column bed to collapse or leach into your product.

  • Salt Formation: If your crude material is a salt (e.g., Piperidine HCl) and you load it into a non-polar system, it may crash out immediately.

Troubleshooting Protocol: The "Free Base" Wash

Never load a piperidine salt directly onto a Normal Phase column if possible.

  • Dissolve crude salt in DCM.

  • Wash with saturated aqueous

    
     or dilute 
    
    
    
    .
  • Dry organic layer (

    
    ), filter, and concentrate.[1]
    
  • Load the Free Base oil onto the column.

Recommended Solvent Systems:

  • System A (Standard): DCM : MeOH :

    
     (90 : 9 : 1). Note: Keep MeOH < 10%.
    
  • System B (Safer): DCM : Ethanol (Ethanol is less aggressive toward silica).

  • System C (Greener): EtOAc : EtOH (3:1) + 1% TEA.

Module 4: Visualization (The "Invisible" Analyte)

Q: I cannot see my bands under UV light. How do I pool my fractions?

A: Piperidine lacks a chromophore. Unless your analog has an aromatic ring attached, it will be invisible at 254 nm. You must use destructive staining or alternative detection.

Protocol: Visualization Decision Tree
  • Iodine Chamber (Reversible):

    • Place TLC plate in a jar with solid iodine crystals.

    • Piperidines turn brown/yellow quickly.

    • Advantage:[2][3][4][5] The stain fades, allowing you to recover the compound from the TLC plate if necessary.

  • Ninhydrin Stain (Specific for Amines):

    • Recipe: 1.5g Ninhydrin + 3mL Acetic Acid + 100mL Ethanol.

    • Dip plate and heat with a heat gun.[6][7]

    • Result: Secondary amines (piperidines) usually turn deep red/purple .

  • Dragendorff’s Reagent:

    • Specific for tertiary amines and alkaloids.

    • Result: Orange spots on a yellow background.

Visualization Start Can you see spots at UV 254nm? Yes Use UV Monitor Start->Yes Yes No Check Structure Start->No No Structure Is the Nitrogen Secondary or Tertiary? No->Structure Secondary Secondary Amine (NH) Structure->Secondary Tertiary Tertiary Amine (N-R) Structure->Tertiary Ninhydrin Stain: Ninhydrin (Heat required) Secondary->Ninhydrin Best Sensitivity Iodine Stain: Iodine Chamber (Non-destructive) Secondary->Iodine Quick Check Tertiary->Iodine Dragendorff Stain: Dragendorff (Orange spots) Tertiary->Dragendorff High Specificity

Figure 2: Workflow for selecting the correct visualization method based on piperidine substitution.

References

  • SiliCycle Inc. Silica Gel and Amine-Functionalized Silica for Purification of Basic Compounds. SiliCycle Application Notes.

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Technical Guides.

  • Chemistry LibreTexts. Visualizing TLC Plates (Stains and Reagents).

  • Biotage. Mobile Phase Modifiers for Peptide and Amine Purification. Biotage Blog.

Sources

Addressing solubility issues during the workup of piperidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for piperidine chemistry. Piperidine and its derivatives are cornerstone structural motifs in the pharmaceutical and agrochemical industries.[1] However, their basic nature, while synthetically useful, frequently introduces solubility challenges during reaction workup and purification. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these common hurdles with confidence.

Core Principles: The Acid-Base Chemistry of Piperidines

The solubility of a piperidine derivative is fundamentally dictated by its state of protonation. As a secondary amine, the lone pair on the nitrogen atom is basic and readily accepts a proton (H⁺) from an acid to form a positively charged piperidinium salt. The free base is typically soluble in organic solvents, while the charged piperidinium salt is usually soluble in water. This reversible acid-base equilibrium is the key to designing effective extraction and purification strategies.

The strength of a piperidine as a base is quantified by the pKa of its conjugate acid (the piperidinium ion), often abbreviated as pKaH.[2] A higher pKaH indicates a stronger base.[2][3]

CompoundpKa of Conjugate Acid (pKaH)Reference
Piperidine~11.1 - 11.22[2][4][5]
Pyrrolidine~11.27[3]
Pyridine~5.2[2]
Ammonia~9.2[2]

This table illustrates that piperidine is a relatively strong organic base, significantly more basic than aromatic amines like pyridine. This property is central to the following troubleshooting guide.

Troubleshooting Guide: Tackling Workup Solubility Issues

This section addresses specific, common problems encountered during the workup of reactions involving piperidine derivatives.

Q1: I've performed an aqueous workup, and now my piperidine product is lost in the aqueous layer. How do I recover it?

Causality & Solution: This is the most common scenario and arises from the fundamental acid-base chemistry of piperidines. During the workup, if the aqueous phase is acidic or even neutral (pH ≤ 7), your piperidine product (R-Pip) has likely been protonated to form its water-soluble piperidinium salt (R-PipH⁺).

To recover your product, you must convert the salt back to its neutral, organic-soluble "free base" form. This is achieved by adding a base to the aqueous layer until it is sufficiently alkaline.

Step-by-Step Recovery Protocol:

  • pH Adjustment: While vigorously stirring the aqueous layer containing your protonated product, slowly add a base such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.

  • Monitor pH: Continuously monitor the pH of the aqueous layer using pH paper or a pH meter.

  • Target pH: Continue adding base until the pH is well above the pKaH of your piperidine derivative. A general rule of thumb is to aim for a pH of at least 12-14 to ensure complete deprotonation.

  • Extraction: Once the aqueous layer is strongly basic, extract it multiple times (e.g., 3x) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The now-neutral piperidine free base will partition into the organic layer.

  • Combine & Dry: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover your product.

G cluster_0 Aqueous Layer (Acidic/Neutral) cluster_1 Organic Layer A Water-Soluble Piperidinium Salt (R-PipH⁺) B Organic-Soluble Piperidine Free Base (R-Pip) A->B  1. Add Base (e.g., NaOH)  2. Raise pH > pKaH (~12-14)  3. Extract with Organic Solvent G A Persistent Emulsion B Add Brine (NaCl) A->B C Filter through Celite® A->C D Wait (Gravity) A->D E Clean Biphasic Mixture B->E C->E D->E

Sources

Validation & Comparative

A Comparative Guide to Structure-Activity Relationships of 4-Alkoxypiperidine Analogs for Enhanced Receptor Affinity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a "privileged structure," forming the backbone of a multitude of clinically significant therapeutics.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal starting point for the design of ligands targeting a diverse array of receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-alkoxypiperidine analogs, offering a comparative perspective on how modifications to this scaffold influence receptor binding affinity. We will delve into the causal relationships behind experimental design, present quantitative binding data, and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug discovery endeavors.

The 4-Alkoxypiperidine Moiety: A Subtle Player with Significant Impact

The introduction of an alkoxy group at the 4-position of the piperidine ring can profoundly influence a ligand's pharmacological profile. This substitution can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical determinants of receptor affinity and overall drug-like properties.[2] Understanding the subtle interplay between the nature of the alkoxy group and the target receptor is paramount for rational drug design.

Comparative Analysis of Receptor Binding Affinity: Unraveling the SAR

The true measure of a ligand's potential lies in its affinity for its target receptor. This section presents a comparative analysis of the binding affinities of 4-alkoxypiperidine analogs and related structures, drawing upon experimental data from radioligand binding assays.

Case Study: Opioid Receptor Affinity of a 4-Methoxypiperidine Analog

A key study on trans-3,4-dimethyl-4-arylpiperidine derivatives provides valuable insights into the effect of a 4-methoxy substitution on opioid receptor binding. While not a direct 4-alkoxypiperidine, the 4-arylpiperidine scaffold shares significant structural similarity, and the data allows for a meaningful comparison between a hydroxyl and a methoxy group at a position analogous to the 4-position.

Table 1: Opioid Receptor Binding Affinities of trans-3,4-dimethyl-4-arylpiperidine Analogs [3]

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 (Lead Compound) 3-OH0.61.839
4 3-OCH₃1613160

Interpretation of the Data:

The data clearly demonstrates that methylation of the phenolic hydroxyl group to a methoxy group (Compound 4 ) results in a significant decrease in binding affinity for the µ and δ opioid receptors, with a less pronounced effect on the κ receptor.[3] This suggests that the hydrogen-bonding capability of the hydroxyl group in the parent compound is a crucial interaction for high-affinity binding to µ and δ receptors. The loss of this hydrogen bond donor capability upon conversion to a methoxy ether likely disrupts a key binding interaction within the receptor's active site. This underscores the importance of considering not just the size and lipophilicity of a substituent, but also its specific electronic and hydrogen-bonding properties.

Comparison with Alternative Scaffolds: The 4-Anilinopiperidine Core

To provide a broader context, it is instructive to compare the 4-alkoxypiperidine scaffold with other well-established piperidine-based pharmacophores. The 4-anilinopiperidine core, famously embodied in the potent opioid analgesic fentanyl, offers a valuable point of comparison.[4][5]

Table 2: Mu-Opioid Receptor (MOR) Binding Affinity of 4-Anilinopiperidine Analogs [4]

CompoundR1 (N-substituent)R4 (Anilide N-acyl group)Ki (nM) for MOR
FentanylPhenethylPropanoyl1.23 - 1.4
Sufentanil2-(2-thienyl)ethylPropanoyl0.138

The exceptionally high affinity of fentanyl and its analogs for the mu-opioid receptor highlights the favorable interactions afforded by the anilino and N-acyl groups. While direct comparative data between a 4-alkoxy and a 4-anilino substituent on an otherwise identical scaffold is scarce, the general principles of SAR suggest that the anilino group provides a more extensive and specific set of interactions, including potential π-π stacking and hydrogen bonding, leading to the observed high potencies. This comparison emphasizes that the choice of substituent at the 4-position is a critical determinant of both potency and receptor selectivity.

Visualizing the Core Structures

To better understand the structural relationships discussed, the following diagrams illustrate the core scaffolds.

cluster_0 4-Alkoxypiperidine Scaffold cluster_1 Alternative Scaffolds A 4-Alkoxypiperidine B 4-Anilinopiperidine A->B Comparison C 4-Hydroxypiperidine A->C Comparison

Caption: Comparison of the 4-alkoxypiperidine scaffold with alternative piperidine-based pharmacophores.

Experimental Protocols: A Guide to Determining Receptor Affinity

The generation of reliable and reproducible binding affinity data is the cornerstone of any SAR study. This section provides detailed, step-by-step protocols for two widely used techniques for measuring ligand-receptor interactions: the radioligand competition binding assay and Surface Plasmon Resonance (SPR).

Radioligand Competition Binding Assay for Mu-Opioid Receptor

This protocol describes a filtration-based competition binding assay to determine the affinity of test compounds for the mu-opioid receptor.[3][6]

Workflow Diagram:

A Membrane Preparation B Incubation with Radioligand and Competitor A->B C Filtration to Separate Bound and Free Ligand B->C D Scintillation Counting C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue (or cells expressing the mu-opioid receptor) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[3]

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and centrifuge again.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 1 mg/mL.

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 50 µL of membrane preparation (e.g., 50-100 µg of protein).[7]

      • 50 µL of various concentrations of the unlabeled test compound (competitor).

      • 50 µL of a fixed concentration of a suitable radioligand for the mu-opioid receptor (e.g., [³H]DAMGO at a concentration near its Kd).[8]

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known mu-opioid receptor ligand (e.g., 10 µM naloxone).[8]

    • Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.[7][8]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Perform at least three washes.

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Surface Plasmon Resonance (SPR) for Small Molecule-GPCR Interactions

SPR is a powerful, label-free technique for real-time monitoring of binding events.[10][11] This protocol outlines the general steps for analyzing the interaction of a small molecule with a G-protein coupled receptor (GPCR).

Workflow Diagram:

A GPCR Immobilization on Sensor Chip B Injection of Small Molecule Analyte (Association) A->B C Buffer Flow (Dissociation) B->C D Regeneration of Sensor Surface C->D E Kinetic Analysis (ka, kd, KD) D->E

Caption: General workflow for an SPR experiment.

Step-by-Step Methodology:

  • GPCR Immobilization:

    • The GPCR is immobilized onto the surface of an SPR sensor chip. Several strategies can be employed, such as:

      • Amine coupling: Covalently linking the receptor to the chip surface via its primary amines.

      • Capture-based methods: Using an antibody or other capture molecule to bind a tagged GPCR (e.g., His-tagged or FLAG-tagged).[12] This is often preferred as it can help maintain the receptor's native conformation.

    • A reference flow cell is typically prepared in parallel with an immobilized control protein or a deactivated surface to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • The small molecule analyte (the 4-alkoxypiperidine analog) is prepared in a series of concentrations in the running buffer.

    • Each concentration of the analyte is injected over the sensor surface for a defined period (association phase), during which the binding to the immobilized GPCR is monitored in real-time as a change in the SPR signal.

    • Following the association phase, the running buffer is flowed over the surface again to monitor the dissociation of the analyte from the receptor (dissociation phase).

  • Surface Regeneration:

    • After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the ligand-receptor interaction (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte, preparing the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized receptor.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are analyzed using specialized software.

    • The association rate constant (kₐ) and the dissociation rate constant (kd) are determined by fitting the association and dissociation phases of the sensorgrams to kinetic models.

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of the rate constants (KD = kd/kₐ).

Conclusion and Future Directions

The 4-alkoxypiperidine scaffold represents a versatile platform for the design of novel receptor ligands. As demonstrated, even subtle modifications, such as the methylation of a hydroxyl group, can have a profound impact on receptor affinity. While direct, comprehensive SAR studies on a homologous series of 4-alkoxy analogs are still needed to fully elucidate the relationship between alkoxy chain length and receptor binding, the principles outlined in this guide provide a solid foundation for further investigation.

Future research should focus on the systematic synthesis and evaluation of a series of 4-alkoxypiperidine analogs with varying alkoxy chain lengths and branching patterns. The detailed experimental protocols provided herein can serve as a starting point for these investigations. By combining rigorous SAR studies with advanced analytical techniques such as SPR, researchers can continue to unravel the complex interplay between ligand structure and receptor binding, ultimately paving the way for the development of more potent and selective therapeutics.

References

  • Kuszak, A. J., et al. (2009). Purification and functional reconstitution of monomeric mu-opioid receptors: allosteric modulation of agonist binding by Gi2. Journal of Biological Chemistry, 284(39), 26732–26741. Available from: [Link]

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027. Available from: [Link]

  • Livingston, K. E., & Traynor, J. R. (2014). The role of the allosteric sodium ion in the selective binding of agonists to the mu-opioid receptor. Molecular Pharmacology, 85(1), 148-157. Available from: [Link]

  • Navratilova, I., et al. (2010). Surface plasmon resonance applied to G protein-coupled receptors. Methods in Molecular Biology, 654, 211-230. Available from: [Link]

  • Shonberg, J., et al. (2013). A structure-activity analysis of biased agonism at the dopamine D2 receptor. Journal of Medicinal Chemistry, 56(22), 9199-9221. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]

  • Gáspár, R., et al. (2020). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor. Molecules, 25(17), 3865. Available from: [Link]

  • Rich, R. L., et al. (2011). Screening for GPCR ligands using surface plasmon resonance. ACS Chemical Biology, 6(5), 415-424. Available from: [Link]

  • Traynor, J. R. (2012). μ-Opioid receptors and regulators of G protein signaling (RGS) proteins: from a structural perspective. The Journal of Pain, 13(11), 1033-1040. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxypiperidine. PubChem Compound Database. Available from: [Link]

  • European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • Manglik, A., et al. (2012). Crystal structure of the μ-opioid receptor bound to a morphinan antagonist. Nature, 485(7398), 321-326. Available from: [Link]

  • Bio-Rad. (n.d.). Small molecule interaction. Available from: [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • Martínez-Muñoz, L., et al. (2015). Methods to immobilize GPCR on the surface of SPR sensors. Methods in Molecular Biology, 1272, 173-186. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]

  • National Institutes of Health. (n.d.). 1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Available from: [Link]

  • Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Ovid. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Available from: [Link]

Sources

Advantages of the cyclopentyl ether as a protecting group in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Permanent" Protecting Group

In the lexicon of organic synthesis, a "protecting group" is typically a transient shield—installed to survive a reaction and removed immediately after.[1] In drug design , however, the cyclopentyl ether serves a more sophisticated role: it is a Permanent Protecting Group (Masking Group) .

Unlike transient silyl or benzyl ethers, the cyclopentyl ether is designed to remain on the final pharmacophore. Its primary function is to "mask" polar phenolic hydroxyls, simultaneously modulating three critical parameters:

  • Metabolic Stability: Blocking rapid O-dealkylation common to linear ethers.

  • Lipophilicity (LogP): Increasing membrane permeability without the excessive hydrophobicity of larger alkyl chains.

  • Target Engagement: Filling specific hydrophobic pockets (e.g., the "Rolipram binding site" in PDE4) via the "Magic Ring" effect.

This guide compares the cyclopentyl ether against standard alternatives (Methyl, Benzyl, t-Butyl) and provides the experimental protocols required to validate its utility in your lead optimization campaigns.

Comparative Analysis: Cyclopentyl Ether vs. Alternatives

The following table objectively compares the cyclopentyl ether against common ether-based masking groups used in medicinal chemistry.

FeatureCyclopentyl Ether Methyl Ether (-OMe) Benzyl Ether (-OBn) Isostere: Difluoromethyl (-OCF₂H)
Metabolic Stability High. Cyclic structure hinders CYP450 access; prevents rapid O-dealkylation.Low. Prone to rapid O-demethylation by CYP enzymes (metabolic soft spot).Low to Moderate. Benzylic position is highly susceptible to oxidative metabolism.Very High. Fluorine blocks oxidation; acts as a hydrogen bond donor.
Lipophilicity (cLogP) Moderate (+2.14). Increases LogP significantly, aiding blood-brain barrier (BBB) penetration.Low (+0.5). Minimal impact; often insufficient for BBB penetration.High (+2.5). Can lead to solubility issues and high plasma protein binding.Moderate (+1.0). Balances lipophilicity with polarity.
Steric Profile "Magic Ring". Conformationally restricted; fits specific hydrophobic pockets (e.g., PDE4).Minimal. Too small to fill large hydrophobic pockets; allows rotational freedom.Bulky/Flexible. High rotational freedom (entropic penalty upon binding).Small. Similar to -OMe but with different electronics.
Synthetic Stability Excellent. Stable to acid/base; requires harsh Lewis acids (BBr₃) to cleave.Excellent. Stable to most conditions; requires BBr₃/HBr to cleave.Moderate. Cleaved by hydrogenolysis (H₂/Pd) or strong acid.High. Very stable; difficult to install without specialized reagents.
Primary Use Case Lead Optimization. Improving half-life (

) and potency (SAR).
Initial Hit. Starting point for SAR; often metabolically liable.Synthesis Only. Usually a transient protecting group, rarely in final drugs.Bioisostere. Used to block metabolism while maintaining polarity.
Key Insight: The Metabolic "Shield"

Linear alkyl ethers (Methyl, Ethyl) possess a terminal methyl group that is sterically accessible and electronically activated for oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). This leads to rapid O-dealkylation and clearance.

The cyclopentyl ring lacks a terminal methyl group. The


-carbons are part of a ring system, introducing steric hindrance that impedes the approach of the CYP heme iron-oxo species. While ring oxidation can still occur, it is significantly slower than the rapid "clip" of a methoxy group.

Mechanism of Action: The "Magic Ring" Effect

The "Magic Ring" effect refers to the phenomenon where a cycloalkyl group—specifically cyclopentyl—confers a disproportionate increase in biological potency compared to acyclic analogs. The classic case study is Rolipram , a Phosphodiesterase 4 (PDE4) inhibitor.

Case Study: Rolipram and PDE4

In the development of Rolipram, replacing the methyl ether with a cyclopentyl ether resulted in a dramatic increase in potency. Structural biology revealed the cause:

  • Hydrophobic Clamping: The cyclopentyl group sits in a specific hydrophobic pocket defined by residues Leu241 and Ile258 (in PDE4D).

  • Conformational Restriction: Unlike a linear pentyl chain, which loses entropy upon binding (freezing rotatable bonds), the cyclopentyl ring is already conformationally constrained. This reduces the entropic penalty of binding (

    
    ).
    
Visualization: Metabolic Fate & SAR Decision Tree

G cluster_0 Linear Ether (Methoxy) cluster_1 Cyclopentyl Ether (Masking Group) M_Drug Drug-O-CH3 M_CYP CYP450 (Oxidation) M_Drug->M_CYP High Affinity M_Inter Drug-O-CH2-OH (Hemiacetal) M_CYP->M_Inter Fast M_Prod Drug-OH + HCHO (Rapid Clearance) M_Inter->M_Prod Spontaneous C_Drug Drug-O-Cyclopentyl C_CYP CYP450 (Steric Block) C_Drug->C_CYP Low Affinity C_Bind Hydrophobic Pocket (High Potency) C_Drug->C_Bind Magic Ring Effect C_Result Metabolically Stable (Extended t1/2) C_CYP->C_Result Resists Oxidation

Figure 1: Comparative metabolic fate of linear vs. cyclopentyl ethers. The cyclopentyl group resists the rapid O-dealkylation cascade that plagues methoxy groups.

Experimental Protocols

To validate the advantages of the cyclopentyl ether in your specific scaffold, the following workflows are recommended.

Protocol A: Installation via Mitsunobu Reaction

The most reliable method to install a cyclopentyl ether onto a phenol (drug scaffold) is the Mitsunobu reaction. It avoids the harsh basic conditions of Williamson ether synthesis (which often fails with secondary halides due to elimination).

Reagents:

  • Scaffold (Phenol): 1.0 equiv

  • Cyclopentanol: 1.2 equiv

  • Triphenylphosphine (

    
    ): 1.5 equiv
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolution: Dissolve the Phenol (1.0 eq) and

    
     (1.5 eq) in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.
    
  • Addition 1: Add Cyclopentanol (1.2 eq) to the stirring solution. Cool to 0°C.

  • Addition 2: Add DIAD (1.5 eq) dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by LC-MS.

  • Workup: Quench with water, extract with EtOAc (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography. Note:

    
     byproduct can be difficult to remove; consider using polymer-supported 
    
    
    
    for easier cleanup.
Protocol B: Microsomal Stability Assay (In Vitro)

This assay quantifies the metabolic stability advantage of the cyclopentyl analog over the methyl analog.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds (Cyclopentyl analog vs. Methyl analog)

  • Internal Standard (e.g., Warfarin)

Workflow:

  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Test Compound (1

    
    M) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Take aliquots at

    
     minutes.
    
  • Quenching: Immediately add aliquot to ice-cold Acetonitrile containing Internal Standard to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: Cyclopentyl analog should show >2-fold reduction in

      
       compared to Methyl analog.
      
Protocol C: Deprotection (The "Emergency" Cleavage)

While intended as a permanent group, if you must remove the cyclopentyl group (e.g., to prove the phenol is the active pharmacophore), standard acid hydrolysis will fail. You must use a strong Lewis Acid.

Reagent: Boron Tribromide (


) in Dichloromethane (DCM).
Warning:  This will cleave all ethers (including methoxy).
  • Cool solution of substrate in anhydrous DCM to -78°C.

  • Add

    
     (1.0 M in DCM, 3-5 equiv) dropwise.
    
  • Warm to 0°C (or RT if stubborn) and stir for 1-4 hours.

  • Quench carefully with MeOH at 0°C (Exothermic!).

  • Partition between water and DCM.

Strategic Decision Workflow

Use this logic flow to determine if a Cyclopentyl Ether is the right design choice for your molecule.

DecisionTree Start Lead Optimization: Phenolic Hit Identified Q1 Is the Phenol metabolically unstable (High Clearance)? Start->Q1 Q2 Does the target have a hydrophobic pocket nearby? Q1->Q2 Yes Action_Me Use Methyl Ether (Standard) Q1->Action_Me No (Stable) Q3 Is BBB penetration required? Q2->Q3 No Action_Cyc Use Cyclopentyl Ether (Masking Group) Q2->Action_Cyc Yes (Rolipram-like) Q3->Action_Cyc Yes (Need LogP boost) Action_Bio Use CF2H / Bioisostere Q3->Action_Bio No (Keep polar)

Figure 2: Decision matrix for implementing cyclopentyl ethers in lead optimization.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses the "Magic Methyl" vs. Cycloalkyl effects in SAR).
  • Zhu, J., et al. (2002). "Synthesis and structure-activity relationships of novel rolipram analogs as phosphodiesterase 4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(12), 1657-1661. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for metabolic stability of ethers and microsomal assay protocols).
  • Tsunoda, T., et al. (1995). "Mitsunobu Reaction of Phenols with Secondary Alcohols." Tetrahedron Letters, 36(14), 2529-2530. (Standard protocol for installing cyclopentyl ethers).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for ether cleavage conditions).

Sources

A Comparative Guide to the Biological Validation of 4-(Cyclopentyloxy)piperidine as a Novel Kinase X Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinically approved drugs and investigational compounds.[1][2] Its favorable physicochemical properties often enhance drug-like characteristics, such as metabolic stability and bioavailability.[1] This guide focuses on a hypothetical novel compound, 4-(Cyclopentyloxy)piperidine, as a putative inhibitor of "Kinase X," a key enzyme implicated in a significant disease pathway.

In the landscape of drug discovery, the rigorous validation of a new small molecule is paramount to ascertain its therapeutic potential and delineate its mechanism of action.[3] This process involves a multi-tiered approach, beginning with in vitro biochemical assays to determine potency and moving towards more physiologically relevant cell-based models to confirm on-target activity and assess cellular efficacy.[4][5]

This document provides a comprehensive framework for the validation of 4-(Cyclopentyloxy)piperidine, comparing its hypothetical performance against established kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for robust and self-validating assays, and summarize the expected data in a comparative format. Our objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies required for the thorough evaluation of novel kinase inhibitors.

Comparative Framework: Benchmarking Against Known Kinase Inhibitors

To contextualize the performance of 4-(Cyclopentyloxy)piperidine, it is essential to benchmark it against well-characterized kinase inhibitors. For this guide, we have selected three commercially available inhibitors known for their varying selectivity profiles and mechanisms of action.

CompoundPrimary Target(s)Reported IC50 (Biochemical)Key Features
Staurosporine Broad-spectrum kinase inhibitor~1-20 nM for many kinasesA natural product, often used as a positive control due to its high potency but poor selectivity.
Gefitinib EGFR~2-37 nMA selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6]
Dasatinib Multi-kinase inhibitor (BCR-ABL, Src family)<1 nM for BCR-ABLA potent inhibitor of multiple kinases, approved for the treatment of chronic myeloid leukemia (CML).

Experimental Validation Workflow: A Multi-faceted Approach

The validation of a novel kinase inhibitor is a systematic process designed to build a comprehensive understanding of its biological activity. Our proposed workflow for 4-(Cyclopentyloxy)piperidine is designed to first establish its potency and direct interaction with Kinase X, then to confirm its on-target effects in a cellular environment, and finally to assess its specificity.

Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cell-Based Validation cluster_selectivity Selectivity & Specificity biochem_assay Biochemical Potency (IC50) Luminescence-based Kinase Assay moa Mechanism of Action (e.g., ATP Competition) biochem_assay->moa Confirm direct inhibition cell_assay Cellular Potency (EC50) Phosphorylation Assay biochem_assay->cell_assay Translate to cellular context toxicity Cytotoxicity Assessment (e.g., MTT Assay) cell_assay->toxicity Determine therapeutic window selectivity Kinome-wide Selectivity Profiling cell_assay->selectivity Assess off-target effects

Caption: A structured workflow for the validation of a novel kinase inhibitor.

Biochemical Assay: Determining In Vitro Potency (IC50)

The initial step in characterizing a new inhibitor is to determine its half-maximal inhibitory concentration (IC50) in a biochemical assay.[7] This provides a quantitative measure of the compound's potency against the purified target enzyme.

Rationale for Assay Choice: We will employ a luminescence-based kinase assay, such as the Kinase-Glo® platform. This format is highly sensitive, amenable to high-throughput screening, and measures kinase activity by quantifying the amount of ATP remaining in the reaction.[8] As the kinase consumes ATP to phosphorylate its substrate, a decrease in kinase activity due to inhibition results in a higher luminescence signal.[8]

Kinase_Glo_Principle cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Kinase_X Kinase X ATP ATP Substrate Substrate Phospho_Substrate Phosphorylated Substrate ADP ADP ATP->ADP Phosphate Transfer Remaining_ATP Remaining ATP ADP->Remaining_ATP Inversely Proportional Light Light (Luminescence) Remaining_ATP->Light Luciferin Oxidation Luciferase Luciferase

Caption: Principle of the luminescence-based kinase inhibition assay.

Detailed Protocol: Biochemical IC50 Determination
  • Reagent Preparation:

    • Kinase X Buffer: Prepare a 1X reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a 2X ATP solution in the kinase buffer at a concentration equal to the Km of Kinase X for ATP.

    • Kinase X Enzyme: Dilute the purified Kinase X enzyme to a 2X working concentration in the kinase buffer.

    • Substrate: Prepare a 2X solution of the appropriate peptide substrate for Kinase X in the kinase buffer.

    • Compound Dilutions: Perform a serial dilution of 4-(Cyclopentyloxy)piperidine and comparator compounds in 100% DMSO, followed by a further dilution in kinase buffer to achieve a 4X final concentration.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound dilutions to the appropriate wells. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

    • Add 5 µL of the 2X Kinase X enzyme and substrate mix to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.[9]

Expected Results: Comparative IC50 Values
CompoundBiochemical IC50 (nM) for Kinase X (Hypothetical)
4-(Cyclopentyloxy)piperidine 15
Staurosporine 5
Gefitinib >10,000
Dasatinib 500

This hypothetical data suggests that 4-(Cyclopentyloxy)piperidine is a potent inhibitor of Kinase X, with an IC50 in the low nanomolar range.

Cell-Based Assay: Confirming On-Target Activity

While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for factors such as cell permeability, metabolism, or target engagement in a physiological context.[5] Therefore, a cell-based assay is a critical next step.

Rationale for Assay Choice: A phospho-specific antibody-based assay (e.g., ELISA or Western blot) will be used to quantify the phosphorylation of a known downstream substrate of Kinase X. A reduction in the phosphorylation of this substrate in the presence of the inhibitor provides strong evidence of on-target activity in a cellular environment.[4]

Detailed Protocol: Cellular Phosphorylation Assay
  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses Kinase X and its downstream substrate to ~80% confluency.

    • Starve the cells of serum for 4-6 hours to reduce basal signaling.

    • Treat the cells with a serial dilution of 4-(Cyclopentyloxy)piperidine and comparator compounds for 2 hours.

    • Stimulate the Kinase X pathway with an appropriate growth factor or stimulus for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Detection of Substrate Phosphorylation (ELISA):

    • Coat a 96-well plate with a capture antibody specific for the total downstream substrate.

    • Add equal amounts of protein lysate to each well and incubate.

    • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody should be conjugated to an enzyme like HRP.

    • Wash the wells and add a chemiluminescent or colorimetric HRP substrate.

    • Read the signal on a plate reader.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total protein concentration.

    • Calculate the percentage of inhibition of phosphorylation relative to the DMSO-treated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the EC50 value.

Expected Results: Comparative Cellular EC50 Values
CompoundCellular EC50 (nM) for Kinase X Pathway (Hypothetical)
4-(Cyclopentyloxy)piperidine 150
Staurosporine 50
Gefitinib >10,000
Dasatinib 800

A higher EC50 compared to the IC50 is expected and can be attributed to factors like cell membrane permeability and intracellular ATP concentrations. This data would indicate that 4-(Cyclopentyloxy)piperidine effectively engages and inhibits Kinase X in a cellular context.

Selectivity Profiling: Assessing Off-Target Effects

A critical aspect of a promising drug candidate is its selectivity.[10] Inhibiting unintended kinases can lead to off-target toxicities. Therefore, profiling 4-(Cyclopentyloxy)piperidine against a broad panel of kinases is essential.

Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >400) using a radiometric or fluorescence-based assay format.[11][12] The percentage of inhibition for each kinase is determined.

Hypothetical Kinase X Signaling Pathway

Kinase_X_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds & Activates Kinase_X Kinase X Receptor->Kinase_X Activates Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates Effector_Z Effector Z Substrate_Y->Effector_Z Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Effector_Z->Cellular_Response Inhibitor 4-(Cyclopentyloxy)piperidine Inhibitor->Kinase_X Inhibits

Caption: A hypothetical signaling cascade involving Kinase X.

Conclusion

This guide outlines a rigorous and systematic approach to the biological validation of a novel kinase inhibitor, using the hypothetical compound 4-(Cyclopentyloxy)piperidine as a case study. By progressing from high-throughput biochemical screening to more complex cell-based assays and comprehensive selectivity profiling, researchers can build a robust data package that elucidates the compound's potency, mechanism of action, and specificity. The comparative framework provided, benchmarking against known inhibitors, is crucial for contextualizing the performance of a new chemical entity and making informed decisions in the drug discovery pipeline. The experimental protocols and rationale described herein are designed to ensure scientific integrity and generate reliable, reproducible data, which are the cornerstones of successful therapeutic development.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

  • Dudley, P., et al. (2013). p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Journal of Medicinal Chemistry, 46(15), 3033-43. [Link]

  • Li, J., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 67(17), 14686-14705. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • K-INSET. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8775. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • K-INSET. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]

  • Papo, N., & Shai, Y. (2003). A molecular-based approach for the determination of the half-maximal inhibitory concentration of a channel-forming peptide. Biochemistry, 42(2), 458-66. [Link]

  • Pearson, G., et al. (2001). Mitogen-Activated Protein (MAP) Kinase Pathways: Regulation and Physiological Functions. Endocrine Reviews, 22(2), 153-83. [Link]

  • Schlessinger, J. (2000). Cell Signaling by Receptor Tyrosine Kinases. Cell, 103(2), 211-25. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1465-1478.e4. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-34. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • ResearchGate. (n.d.). A hypothetical signalling pathway. [Link]

  • Hendriks, D., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 676198. [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Lee, C. K., et al. (2021). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. Cancers, 13(11), 2774. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • MDPI. (2022). Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton's Tyrosine Kinase via Molecular Dynamics Simulations. [Link]

  • ACS Omega. (2026). Identification of Marine-Derived Compounds with Potent Antiviral Activity in a Recombinant HBV cccDNA Cell Model. [Link]

  • Wikipedia. (n.d.). Coagulation. [Link]

  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. [Link]

  • NIH. (n.d.). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. [Link]

Sources

Comparative analysis of 4-(Cyclopentyloxy)piperidine and 4-(benzyloxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of piperidine-based pharmacophores, the 4-position substituent is a critical determinant of potency, metabolic stability, and physicochemical properties. This guide compares 4-(Cyclopentyloxy)piperidine and 4-(benzyloxy)piperidine —two structurally related but functionally distinct building blocks.

While both compounds share the core 4-alkoxypiperidine scaffold, they serve divergent roles in drug design. The benzyl ether is frequently utilized either as a transient protecting group or to engage in


 stacking interactions within a binding pocket. In contrast, the cyclopentyl ether  serves as a stable, aliphatic bioisostere, often employed to increase lipophilicity (

) and metabolic resistance by eliminating the benzylic oxidation liability associated with the benzyl ether.

Physicochemical Profile

The transition from a benzyl to a cyclopentyl group represents a classic "aromatic-to-aliphatic" switch. This modification alters the electronic character and spatial volume of the molecule without significantly changing the molecular weight.

Table 1: Comparative Physicochemical Properties

Property4-(Cyclopentyloxy)piperidine4-(Benzyloxy)piperidine
CAS (HCl Salt) 1174044-76-881151-68-0
Molecular Formula


Molecular Weight 169.27 g/mol 191.27 g/mol
Character Aliphatic, non-planarAromatic, planar
cLogP (Est.) ~1.8 - 2.1~1.5 - 1.8
H-Bond Donors/Acceptors 1 / 21 / 2
Electronic Nature Electron-rich (Sigma donation)Electron-rich (Pi system)
Key Interaction Hydrophobic / Steric bulk

Stacking / Cation-

Note: cLogP values are estimated based on fragment contributions. The cyclopentyl group is highly lipophilic but lacks the polarity induced by the quadrupole moment of the benzene ring.

Synthetic Accessibility & Reactivity

The synthesis of both compounds typically proceeds via O-alkylation of N-protected 4-hydroxypiperidine. However, their chemical stability—specifically under reductive conditions—dictates their utility.

Synthesis Workflow

The following diagram illustrates the parallel synthetic pathways and the critical divergence point regarding reductive stability.

SynthesisWorkflow Start N-Boc-4-Hydroxypiperidine ReagentA Cyclopentyl Bromide (NaH, DMF) Start->ReagentA ReagentB Benzyl Bromide (NaH, DMF) Start->ReagentB InterA N-Boc-4-(Cyclopentyloxy)piperidine ReagentA->InterA InterB N-Boc-4-(Benzyloxy)piperidine ReagentB->InterB Deprotect Acidic Deprotection (HCl/Dioxane or TFA) InterA->Deprotect InterB->Deprotect ProdA 4-(Cyclopentyloxy)piperidine (Stable Ether) Deprotect->ProdA ProdB 4-(Benzyloxy)piperidine (Benzyl Ether) Deprotect->ProdB H2_Pd H2 / Pd-C (Hydrogenolysis) ProdA->H2_Pd No Reaction ProdB->H2_Pd Cleavage Cleaved 4-Hydroxypiperidine (Ether Cleavage) H2_Pd->Cleaved

Figure 1: Comparative synthetic workflow demonstrating the stability of the cyclopentyl ether versus the lability of the benzyl ether under hydrogenolysis.

Key Reactivity Differences[2]
  • Benzyl Ether: Can be cleaved using

    
     or strong Lewis acids (e.g., 
    
    
    
    ). This makes it an excellent protecting group if the 4-hydroxy moiety needs to be unmasked later.
  • Cyclopentyl Ether: Stable to standard hydrogenolysis and acidic conditions. It is intended to be a permanent structural feature in the final drug candidate.

Medicinal Chemistry Implications (SAR)

Metabolic Stability (The "Soft Spot")

A primary motivation for switching from a benzyl to a cyclopentyl ether is to improve metabolic stability.

  • Benzyl Liability: The benzylic carbon (adjacent to the oxygen and the aromatic ring) is highly susceptible to CYP450-mediated hydroxylation and subsequent O-dealkylation.

  • Cyclopentyl Advantage: While the cyclopentyl ring can undergo hydroxylation, it lacks the activation provided by the aromatic ring, often resulting in a lower intrinsic clearance (

    
    ) and longer half-life (
    
    
    
    ).

Metabolism SubstrateB 4-(Benzyloxy)piperidine Scaffold CYP CYP450 Oxidation SubstrateB->CYP SubstrateC 4-(Cyclopentyloxy)piperidine Scaffold SubstrateC->CYP MetaboliteB Benzylic Hydroxylation (Unstable Hemiacetal) CYP->MetaboliteB Fast (Benzylic) MetaboliteC Ring Hydroxylation (Stable Metabolite) CYP->MetaboliteC Slow (Aliphatic) Breakdown O-Dealkylation (Loss of Pharmacophore) MetaboliteB->Breakdown Spontaneous Active Retained Potency (Often Active) MetaboliteC->Active No Cleavage

Figure 2: Metabolic fate comparison. The benzyl ether is prone to fragmentation via benzylic oxidation, whereas the cyclopentyl ether typically undergoes Phase I functionalization without scaffold cleavage.

Pharmacophore Tuning
  • Pi-Stacking: If the binding pocket contains aromatic residues (Phe, Tyr, Trp), the benzyl group is superior due to potential T-shaped or parallel displaced

    
     interactions.
    
  • Hydrophobic Fill: If the pocket is a narrow, hydrophobic channel, the cyclopentyl group ("pucker" conformation) provides 3D volume filling that a flat phenyl ring cannot, potentially improving selectivity.

Experimental Protocols

Protocol A: Synthesis of 4-(Cyclopentyloxy)piperidine (HCl Salt)

This protocol ensures mono-alkylation and high purity.

Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Cyclopentyl bromide (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), DMF (anhydrous), HCl (4M in dioxane).

  • O-Alkylation:

    • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under

      
       atmosphere at 0°C.
      
    • Add NaH portion-wise. Stir for 30 mins to form the alkoxide.

    • Add Cyclopentyl bromide dropwise. Warm to room temperature and stir for 12-16 hours.

    • Quench: Carefully add water/ice. Extract with EtOAc (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc) to yield N-Boc-4-(cyclopentyloxy)piperidine.

  • Deprotection:

    • Dissolve the intermediate in minimal DCM.

    • Add 4M HCl in dioxane (5 eq) at 0°C. Stir at RT for 2 hours.

    • Concentrate in vacuo. Triturate the solid with diethyl ether to remove excess HCl and byproducts.

    • Yield: White solid (HCl salt).

Protocol B: Stability Test (Hydrogenolysis Challenge)

Use this control experiment to verify the identity of the ether linkage.

  • Dissolve the test compound (Benzyl or Cyclopentyl analog) in Methanol.

  • Add 10 wt% Pd/C catalyst.

  • Stir under

    
     balloon (1 atm) for 4 hours.
    
  • Filter through Celite and analyze by LC-MS.

    • Result (Benzyl): Mass shift corresponding to loss of benzyl group (-90 Da). Product is 4-hydroxypiperidine.[1]

    • Result (Cyclopentyl): No reaction. Parent mass remains.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl ether cleavage).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Comparative Cross-Reactivity Profiling of 4-(Cyclopentyloxy)piperidine Derivatives: A Guide to Early-Stage Off-Target Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of approved pharmaceuticals targeting a wide range of protein classes.[1][2][3][4] Its prevalence underscores its favorable physicochemical and pharmacokinetic properties, often enhancing a molecule's druggability.[5] However, this structural versatility also presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen side effects or even toxicity.[6][7] Therefore, a rigorous assessment of a compound's selectivity profile at the earliest stages of drug discovery is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy case for a new chemical entity.

This guide provides a comparative analysis of a hypothetical series of 4-(cyclopentyloxy)piperidine derivatives. For the purpose of this guide, we will postulate that these derivatives have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a well-established target in oncology. Our objective is to delineate a comprehensive cross-reactivity profiling strategy to evaluate their selectivity and identify potential off-target liabilities. We will explore the causality behind experimental choices, present illustrative data, and provide detailed protocols for key assays, offering a framework for researchers, scientists, and drug development professionals to apply to their own small molecule programs.

Experimental Design: A Logic-Driven Approach to Panel Selection

The foundation of a meaningful cross-reactivity study lies in the rational selection of targets for screening. A scattergun approach is inefficient; instead, we must employ a strategy that combines broad, safety-oriented screening with focused, target-family-specific profiling.

1. Rationale for Kinase Panel Selection:

Given our primary target is CDK2, our kinase profiling strategy is twofold:

  • Focused Kinome Panel: We will screen against a panel of closely related kinases, particularly other members of the CMGC group (which includes CDKs, MAPKs, GSKs, and CLKs). This is crucial because the high degree of structural similarity in the ATP-binding pocket of these kinases makes them prime candidates for off-target binding. Identifying activity against other CDKs (e.g., CDK1, CDK4/6, CDK9) is critical for understanding the compound's cell cycle effects and potential therapeutic window.

  • Broad Kinome Panel: A broader, more diverse kinase panel is essential for identifying unexpected off-target interactions that could lead to toxicity. Commercial services offer extensive panels covering a significant portion of the human kinome.[8][9][10][11] This allows for a comprehensive assessment of selectivity and helps to de-risk the compound series early on.

2. Rationale for GPCR and Safety Panel Selection:

While our primary target is a kinase, comprehensive safety profiling necessitates evaluating interactions with other major target classes implicated in adverse drug reactions (ADRs).[6][7]

  • GPCR Panel: G-protein coupled receptors (GPCRs) represent the largest family of drug targets and are frequently associated with off-target effects.[12][13][14] We will utilize a panel that includes a diverse set of GPCRs, particularly those linked to cardiovascular, central nervous system (CNS), and gastrointestinal side effects (e.g., adrenergic, dopaminergic, serotonergic, and muscarinic receptors).

  • General Safety Panel: To provide a comprehensive overview of potential liabilities, we will employ a standard in vitro safety panel. A panel such as the "Safety 44" or "Safety 77," offered by various contract research organizations (CROs), is designed to screen compounds against a curated list of targets (including ion channels, transporters, nuclear receptors, and enzymes) known to be associated with a high risk of ADRs.[6][15]

The following diagram illustrates the overall workflow for our cross-reactivity profiling campaign.

G cluster_0 Compound Synthesis & Primary Screening cluster_1 Cross-Reactivity Profiling cluster_2 Data Analysis & Decision Making A Synthesis of 4-(Cyclopentyloxy)piperidine Derivatives (CPD-1, CPD-2, CPD-3) B Primary Assay: CDK2 Inhibition (IC50) A->B C Focused Kinase Panel (e.g., CMGC family) B->C Active Compounds D Broad Kinome Panel (>400 kinases) B->D Active Compounds E GPCR Panel (Agonist/Antagonist Assays) B->E Active Compounds F General Safety Panel (e.g., Safety 44/77) B->F Active Compounds G Calculate Selectivity Scores (e.g., S-Score) C->G D->G E->G F->G H Identify & Validate Off-Target Hits G->H I Structure-Activity Relationship (SAR) for Selectivity H->I J Lead Candidate Selection I->J

Caption: Workflow for Cross-Reactivity Profiling of CDK2 Inhibitors.

Comparative Data Analysis: Unveiling the Selectivity Landscape

To illustrate the output of our profiling strategy, we present synthesized data for three hypothetical derivatives: CPD-1, CPD-2, and CPD-3. All compounds are potent inhibitors of our primary target, CDK2.

Table 1: Kinase Selectivity Profile of 4-(Cyclopentyloxy)piperidine Derivatives

Kinase TargetCPD-1 (IC50, nM)CPD-2 (IC50, nM)CPD-3 (IC50, nM)Comments
CDK2 (Primary) 5.2 4.8 6.1 Potent on-target activity
CDK115.8250.4890.1CPD-1 shows poor selectivity vs. CDK1
CDK922.51,245>10,000CPD-2 and CPD-3 are highly selective
GSK3β89.3>10,000>10,000CPD-1 shows moderate off-target activity
Aurora A>10,000>10,000>10,000No significant activity
VEGFR25,1208,340>10,000Weak off-target activity
p38α (MAPK14)2,300>10,0007,500Weak off-target activity

Data are hypothetical and for illustrative purposes only.

Interpretation of Kinase Data:

  • CPD-1: While a potent CDK2 inhibitor, it demonstrates significant off-target activity against the closely related CDK1 and CDK9, as well as moderate activity against GSK3β. This lack of selectivity could lead to broader cell cycle disruption and potential toxicity.

  • CPD-2: Shows improved selectivity against other CDKs compared to CPD-1. The >250-fold selectivity for CDK2 over CDK1 is a significant improvement.

  • CPD-3: Exhibits the best kinase selectivity profile, with excellent separation between its on-target CDK2 activity and off-target effects on other kinases.

Table 2: GPCR and Safety Panel Profile of CPD-3 (at 10 µM)

TargetAssay Type% Inhibition / ActivityPotential Implication
Adrenergic α1ABinding3%Negligible
Dopamine D2Binding-5%Negligible
Serotonin 5-HT2BAgonist85%Significant off-target agonism
Muscarinic M1Binding12%Negligible
hERGIon Channel45%Moderate hERG inhibition

Data are hypothetical and for illustrative purposes only.

Interpretation of Safety Panel Data:

Even our most selective kinase inhibitor, CPD-3 , reveals potential liabilities in the broader safety screen. The potent agonism at the 5-HT2B receptor is a significant finding, as this target has been linked to valvular heart disease. Additionally, the moderate inhibition of the hERG channel warrants further investigation due to the risk of cardiac arrhythmia. This underscores the necessity of screening beyond the primary target's protein family.

Analysis of a Key Off-Target Interaction: 5-HT2B Agonism

The unexpected agonism of CPD-3 at the 5-HT2B receptor provides a critical insight that would have been missed by kinase-only screening. This off-target activity could have severe clinical implications. The diagram below illustrates the canonical signaling pathway for the 5-HT2B receptor, which, when activated, couples to Gq proteins, leading to an increase in intracellular calcium.

G cluster_0 cluster_1 cluster_2 ligand CPD-3 (Agonist) receptor 5-HT2B Receptor ligand->receptor Binds & Activates g_protein Gαq/βγ receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 ip3 IP3 pip2->ip3 PLC dag DAG pip2->dag PLC ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc response Cellular Response (e.g., Proliferation, Fibrosis) ca_release->response pkc->response

Caption: Simplified 5-HT2B Receptor Signaling Pathway.

This off-target finding necessitates a clear action plan:

  • Confirm the Hit: Re-test in a full dose-response curve to determine the EC50 for 5-HT2B agonism.

  • SAR Analysis: Synthesize and test analogs of CPD-3 to understand which structural features contribute to 5-HT2B activity, with the goal of designing it out while retaining CDK2 potency.

  • Functional Follow-up: If the activity cannot be eliminated, further in vitro and in vivo studies would be required to assess the functional consequences and risk of this off-target effect.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed and validated protocols are essential. Below are representative step-by-step methodologies for the types of assays used in this profiling guide.

Protocol 1: Radiometric Kinase Assay (e.g., for CDK2)

This protocol describes a classic and robust method for measuring kinase activity via the incorporation of radiolabeled phosphate into a substrate.

A. Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate: Histone H1

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)

  • 10 mM unlabeled ATP stock

  • Test compounds (CPD-1, -2, -3) dissolved in 100% DMSO

  • 96-well polypropylene plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • 0.75% Phosphoric acid wash buffer

  • Microplate scintillation counter

B. Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Dispense a small volume (e.g., 1 µL) into the wells of a 96-well polypropylene plate. Include DMSO-only wells for "no compound" (100% activity) and "no enzyme" (background) controls.

  • Enzyme Preparation: Dilute the CDK2/Cyclin E1 enzyme to the desired working concentration (e.g., 2x final concentration) in cold kinase buffer.

  • Reaction Initiation: a. To the compound plate, add a master mix containing kinase buffer, Histone H1 substrate, and the diluted enzyme. b. Allow the enzyme and compound to pre-incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts. c. Initiate the kinase reaction by adding a master mix of [γ-³³P]ATP and unlabeled ATP (e.g., to a final concentration of 10 µM, at ATP Km for the enzyme).

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Capture: a. Stop the reaction by adding 0.75% phosphoric acid. b. Transfer the entire reaction volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will flow through.

  • Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove all unbound radioactivity.

  • Detection: Dry the plate, add scintillant to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Subtract the background counts (no enzyme control) from all wells. b. Calculate the percent inhibition relative to the DMSO control (100% activity). c. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: GPCR Functional Assay - cAMP Accumulation (e.g., for a Gs- or Gi-coupled receptor)

This protocol describes a common method to measure the functional consequence of GPCR activation by quantifying the second messenger, cyclic AMP (cAMP).

A. Materials:

  • HEK293 cells stably expressing the GPCR of interest

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Forskolin (a Gs-pathway activator, used for Gi-coupled receptor assays)

  • Test compounds (dissolved in DMSO)

  • Commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white assay plates

B. Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into 384-well white assay plates at a predetermined density and allow them to attach overnight.

  • Compound Addition: a. Prepare serial dilutions of test compounds in assay buffer containing a PDE inhibitor. b. Remove the culture medium from the cells and add the compound dilutions.

  • Receptor Stimulation (for antagonist mode): a. If testing for antagonists of a Gs-coupled receptor, add a known agonist at its EC80 concentration to all wells except the basal and maximal controls. b. If testing for antagonists of a Gi-coupled receptor, add forskolin to stimulate cAMP production, which will then be inhibited by the Gi-pathway agonist.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for receptor signaling and cAMP accumulation.

  • Cell Lysis and Detection: a. Lyse the cells and detect the accumulated cAMP according to the manufacturer's protocol for the chosen detection kit (e.g., by adding lysis buffer followed by HTRF acceptor and donor reagents).

  • Signal Reading: After the appropriate incubation time for the detection reagents, read the plate on a compatible plate reader (e.g., an HTRF-capable reader).

  • Data Analysis: a. Convert the raw assay signal to cAMP concentration using a standard curve. b. For agonist tests, plot cAMP concentration versus compound concentration to determine EC50 and Emax. c. For antagonist tests, plot the inhibition of the agonist-induced signal versus compound concentration to determine the IC50.

Conclusion

The comprehensive cross-reactivity profiling of the hypothetical 4-(cyclopentyloxy)piperidine series illustrates the critical importance of a multi-faceted approach to early-stage safety assessment. Relying solely on on-target potency and selectivity within the primary target family (kinases, in this case) provides an incomplete and potentially misleading picture. By integrating broad kinome screening with a well-chosen safety panel that includes GPCRs and other targets linked to adverse events, we can identify critical off-target liabilities, such as the 5-HT2B agonism of CPD-3. This early identification allows for mitigation strategies, such as structure-based design to improve selectivity, and ultimately leads to the selection of safer, more promising lead candidates for further development. This self-validating system of layered screening ensures that by the time a compound progresses, its interaction with the biological landscape is more clearly understood, increasing the probability of success in the clinic.

References

A comprehensive list of references would be compiled here, including links to the specific kinase and GPCR panel offerings from the mentioned vendors, seminal papers on safety pharmacology, and protocols for the described assays. For the purpose of this generated guide, the citations refer to the search results provided.

Sources

In vitro ADME Properties of Compounds Containing the 4-(Cyclopentyloxy)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

The 4-(Cyclopentyloxy)piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of G-Protein Coupled Receptor (GPCR) antagonists (e.g., CCR2, MCH1R, Histamine H3). This scaffold is frequently employed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) bottlenecks found in early discovery programs.

Its primary utility lies in its ability to balance lipophilicity and metabolic stability —a concept quantified by the Lipophilic Metabolism Efficiency (LipMetE) metric. Unlike linear ethers (which are prone to rapid oxidative dealkylation) or aromatic ethers (which may introduce toxicity or solubility issues), the cyclopentyloxy moiety provides a stable, hydrophobic "fill" that improves membrane permeability without proportionally increasing metabolic clearance.

Key ADME Advantages
  • Metabolic Shielding: The bulky cyclopentyl group sterically hinders N-dealkylation and is less prone to rapid oxidation than linear alkyl chains.

  • Permeability Enhancement: Increases

    
     to an optimal range (2.0–4.0) for blood-brain barrier (BBB) or intestinal penetration.
    
  • Solubility Modulation: The piperidine nitrogen (pKa ~9–10) ensures high aqueous solubility at physiological pH when formulated as a salt.

Comparative Analysis: Scaffold Performance

The following analysis compares the 4-(Cyclopentyloxy)piperidine scaffold against common structural alternatives used during Lead Optimization. Data trends are synthesized from structure-activity relationship (SAR) studies of CCR2 antagonists (e.g., INCB3284 ) and Pfizer’s LipMetE analysis.

Table 1: Representative ADME Trends in 4-Alkoxypiperidine Analogs
Property4-(Cyclopentyloxy)piperidine 4-Phenoxypiperidine4-Methoxypiperidine4-(n-Butoxy)piperidine
Lipophilicity (

)
Optimal (High) Increases binding affinity via hydrophobic fill.High Often excessive; increases plasma protein binding (PPB).Low May reduce potency; typically too polar for deep pockets.Moderate Good balance but metabolically labile.
Metabolic Stability (

)
High Cyclopentyl ring is stable; slow hydroxylation.Moderate/Low Prone to aromatic hydroxylation (CYP mediated).High Very stable, but often lacks potency.Low Rapid O-dealkylation or

-oxidation.
Permeability (

)
High (

cm/s)Excellent passive diffusion.
High Good diffusion, but potential efflux substrate.Low/Moderate Limited by polarity.Moderate Good diffusion.
hERG Inhibition Risk Moderate Requires monitoring of N-substituents.High

-stacking with hERG channel often increases risk.
Low Minimal interaction with hERG pore.Moderate Chain flexibility can facilitate binding.
Solubility (pH 7.4) Moderate Dependent on salt form; lipophilicity limits free base solubility.Low "Brick dust" potential; aromatic rings reduce solubility.High Excellent aqueous solubility.Moderate Generally acceptable.

Scientific Insight: The "Sweet Spot" of the cyclopentyl group is its ability to fill hydrophobic pockets (like the orthosteric site of CCR2) while maintaining a lower molecular weight and better metabolic profile than a phenyl ring (Phenoxy).

Detailed In Vitro ADME Profile

Metabolic Stability & Pathways

Compounds containing this scaffold are primarily cleared via hepatic metabolism.

  • Primary Metabolic Route: Oxidative hydroxylation of the cyclopentyl ring (typically at the C-3 or C-4 position) by CYP3A4 and CYP2D6.

  • Secondary Route: N-dealkylation (if the piperidine nitrogen is substituted) or N-oxidation.

  • Advantage: The ether linkage itself is robust. Unlike esters (hydrolysis prone) or linear ethers (rapid O-dealkylation), the cyclic ether resists cleavage, extending the half-life (

    
    ).
    
Permeability (Caco-2 / PAMPA)

The scaffold typically exhibits Class I or II behavior in the Biopharmaceutics Classification System (BCS).

  • Passive Diffusion: The lipophilic cyclopentyloxy tail drives passive transport across the lipid bilayer.

  • Efflux: While the scaffold itself is not a strong P-gp substrate, the N-substituent determines P-gp liability.

Safety Pharmacology (hERG)

A critical optimization parameter for this scaffold is hERG inhibition .

  • Mechanism: The basic nitrogen of the piperidine can interact with the tyrosine/phenylalanine residues in the hERG channel pore.

  • Mitigation: As seen in the optimization of INCB3284 , adding polarity or constraining the N-substituent (e.g., zwitterionic groups) can reduce hERG affinity while maintaining the beneficial ADME properties of the cyclopentyloxy core.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the functional roles of the scaffold's components in an ADME context.

SAR_Logic Scaffold 4-(Cyclopentyloxy)piperidine Core Scaffold EtherLink Ether Linkage (Metabolic Stability) Scaffold->EtherLink Cyclopentyl Cyclopentyl Ring (Lipophilicity & Potency) Scaffold->Cyclopentyl Piperidine Piperidine Nitrogen (Solubility & Basicity) Scaffold->Piperidine Outcome1 Prevents Rapid O-Dealkylation EtherLink->Outcome1 vs Linear Ethers Outcome2 Increases LogP (Permeability) Cyclopentyl->Outcome2 Hydrophobic Fill Outcome3 High Aqueous Solubility (Salt Formation) Piperidine->Outcome3 pKa ~9.5

Caption: Functional decomposition of the scaffold showing how each moiety contributes to the overall ADME profile.

Diagram 2: In Vitro ADME Testing Workflow

A decision tree for evaluating compounds containing this scaffold.

ADME_Workflow Start Compound Synthesis (4-Cyclopentyloxy-pip deriv.) Step1 Solubility Screen (Kinetic, pH 7.4) Start->Step1 Step2 Microsomal Stability (Human/Rat Liver Microsomes) Step1->Step2 Decision1 Cl_int < 30 µL/min/mg? Step2->Decision1 Step3 Permeability (Caco-2 / PAMPA) Decision1->Step3 Yes Fail1 Redesign: Block Metabolic Soft Spots (e.g., Fluorination) Decision1->Fail1 No Step4 CYP Inhibition (3A4, 2D6, 2C9) Step3->Step4 Step5 hERG Patch Clamp Step4->Step5 Pass Advance to In Vivo PK Step5->Pass

Caption: Critical path for validating the ADME properties of 4-(cyclopentyloxy)piperidine derivatives.

Experimental Protocols

To generate the data discussed above, the following industry-standard protocols are recommended. These protocols are designed to be self-validating with appropriate controls.

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the compound.
  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a final reaction concentration of 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation System:

    • Enzyme: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Procedure:

    • Pre-incubate compound and microsomes at 37°C for 5 minutes.

    • Initiate reaction by adding the NADPH cofactor.

    • Sampling: Remove aliquots (50 µL) at

      
       minutes.
      
    • Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Propranolol).

  • Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
Protocol B: Caco-2 Permeability Assay

Objective: Assess intestinal absorption and efflux potential.

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters (0.4 µm pore size) and culture for 21 days to form a confluent monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 300

    
     are valid.
    
  • Transport Study:

    • Apical to Basolateral (A-B): Add compound (10 µM) to the apical chamber (pH 6.5) and buffer (pH 7.4) to the basolateral chamber.

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Analysis: Quantify compound concentration in receiver compartments via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability (

    
    ):
    
    • Where

      
       is the transport rate, 
      
      
      
      is the surface area, and
      
      
      is the initial concentration.
    • Interpretation:

      
       cm/s indicates high permeability. Efflux Ratio (
      
      
      
      ) > 2 indicates active efflux.

References

  • Xue, C. B., et al. (2011).[1] Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist.[1][2][3][4] ACS Medicinal Chemistry Letters, 2(6), 450–454. Link[1]

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. Link

  • Keefer, C. E., et al. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry, 56(21), 8691–8704. Link

  • Brodney, M. A., et al. (2012). Pfizer Metabolism Index (PMI) and Metabolism-Lipophilicity Efficiency (MLE): New Metrics to Guide the Optimization of Metabolic Stability. Journal of Medicinal Chemistry, 55(17), 7725–7740. Link

Sources

A-Comparative-Guide-to-the-Cyclopentyloxy-Group's-Impact-on-Blood-Brain-Barrier-Penetration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Central Nervous System Drug Delivery

The blood-brain barrier (BBB) is a formidable obstacle in the development of drugs targeting the central nervous system (CNS). This highly selective, semipermeable border of endothelial cells prevents harmful substances from entering the brain, but it also blocks the passage of most potential therapeutic agents.[1][2] Consequently, medicinal chemists are constantly seeking strategies to modulate the physicochemical properties of drug candidates to enhance their ability to cross this barrier. One such strategy is the incorporation of specific chemical moieties, and the cyclopentyloxy group has emerged as a noteworthy contender in this arena.

This guide provides an in-depth analysis of the impact of the cyclopentyloxy group on BBB penetration, comparing it with other commonly used alkoxy groups. We will delve into the mechanistic principles governing this effect and provide detailed experimental protocols for assessing BBB permeability, offering researchers, scientists, and drug development professionals a comprehensive resource for their CNS drug discovery programs.

The Cyclopentyloxy Group: A Lipophilic Anchor for CNS Penetration

The cyclopentyloxy group, a five-membered carbocyclic ring attached to a parent molecule via an ether linkage, has been increasingly utilized in medicinal chemistry.[3] Its primary contribution to a molecule's properties is a significant increase in lipophilicity, a key determinant of passive diffusion across the BBB.[4][5]

Mechanism of Action: How Lipophilicity Influences BBB Permeability

Passive diffusion is a dominant mechanism for the entry of small molecule drugs into the brain.[6][7] This process is largely governed by a molecule's ability to partition from the aqueous environment of the blood into the lipid-rich cell membranes of the BBB's endothelial cells, and then back into the aqueous environment of the brain.[8] The lipophilicity of a compound, often quantified by its octanol-water partition coefficient (logP) or distribution coefficient (logD), is a critical factor in this process.[4]

The bulky and non-polar nature of the cyclopentyl ring in the cyclopentyloxy group significantly enhances a molecule's lipophilicity. This increased lipid solubility facilitates the initial partitioning into the cell membrane. However, an optimal balance is crucial; excessive lipophilicity can lead to the drug being retained within the lipid bilayer, hindering its release into the brain's interstitial fluid.[8]

Beyond lipophilicity, other molecular properties play a role in BBB penetration, including:

  • Polar Surface Area (PSA): A measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogen atoms. Lower PSA is generally associated with better BBB penetration.[4][9][10] The cyclopentyloxy group, being largely non-polar, contributes minimally to the overall PSA of a molecule.

  • Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.[8][9] While the cyclopentyloxy group adds to the molecular weight, its impact is often outweighed by the significant increase in lipophilicity it provides.

  • Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is favorable for BBB penetration.[11] The ether oxygen in the cyclopentyloxy group can act as a hydrogen bond acceptor, but the overall impact is generally less than that of more polar functional groups.

Comparative Analysis: Cyclopentyloxy vs. Other Alkoxy Groups

To understand the unique contribution of the cyclopentyloxy group, it is essential to compare it with other commonly employed alkoxy groups in medicinal chemistry.

Alkoxy GroupKey Physicochemical PropertiesImpact on BBB Penetration
Methoxy (-OCH3) Smallest alkoxy group, moderately increases lipophilicity.Modest improvement in BBB penetration.
Ethoxy (-OCH2CH3) Slightly larger and more lipophilic than methoxy.Generally provides a greater increase in BBB permeability than methoxy.
Isopropoxy (-OCH(CH3)2) Branched alkyl chain, offers increased steric bulk and lipophilicity.Often leads to good BBB penetration, but the branching can sometimes negatively impact metabolic stability.
Cyclopentyloxy (-OC5H9) Significantly increases lipophilicity due to the carbocyclic ring. Offers a degree of conformational rigidity.Typically provides a substantial boost in BBB penetration, often superior to smaller, linear alkoxy groups. The rigid nature of the ring can also be advantageous for receptor binding.

Experimental Protocols for Assessing BBB Penetration

A multi-faceted approach employing both in vitro and in vivo models is crucial for accurately assessing the BBB penetration of a drug candidate.

In Vitro Models: High-Throughput Screening

In vitro models are invaluable for the early stages of drug discovery, allowing for the rapid screening of a large number of compounds.[12][13]

The PAMPA assay is a non-cell-based, high-throughput screening tool that models passive diffusion across an artificial membrane.[14][15][16] It provides a measure of a compound's intrinsic permeability.

Diagram: PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Donor Solution (Compound in Buffer) add_donor Add Donor Solution to Donor Plate start->add_donor lipid Coat Filter Plate with Lipid Solution lipid->add_donor add_acceptor Add Buffer to Acceptor Plate add_donor->add_acceptor incubate Incubate Donor Plate on Acceptor Plate add_acceptor->incubate measure Measure Compound Concentration in Both Plates incubate->measure calculate Calculate Permeability (Papp) measure->calculate end Permeability Data calculate->end

Caption: A simplified workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step PAMPA Protocol:

  • Preparation of the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer solution.

  • Preparation of the Donor Plate: Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., a mixture of phospholipids in an organic solvent).

  • Preparation of the Donor Solution: Dissolve the test compound in the same buffer as the acceptor plate to create the donor solution.

  • Assay Assembly: Add the donor solution to the wells of the lipid-coated donor plate. Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:

    Papp = (V_A / (Area * Time)) * ([Drug]_acceptor / [Drug]_donor)

    Where:

    • V_A is the volume of the acceptor well

    • Area is the surface area of the membrane

    • Time is the incubation time

    • [Drug]_acceptor is the concentration of the drug in the acceptor well

    • [Drug]_donor is the initial concentration of the drug in the donor well

The Caco-2 cell permeability assay is a widely used in vitro model that utilizes a human colon adenocarcinoma cell line.[17][18] When cultured on a semi-permeable membrane, Caco-2 cells differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[19][20] This model can assess both passive and active transport mechanisms.

Diagram: Caco-2 Assay Workflow

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Study cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days to Form Monolayer seed->culture teer Monitor Monolayer Integrity (TEER Measurement) culture->teer add_compound Add Compound to Apical or Basolateral Side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect Samples from Opposite Chamber at Time Points incubate->sample quantify Quantify Compound Concentration (LC-MS/MS) sample->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate end Permeability Data calculate->end

Caption: The workflow for a Caco-2 cell permeability assay.

Step-by-Step Caco-2 Protocol: [20][21]

  • Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A high TEER value indicates the formation of tight junctions.

  • Transport Experiment:

    • For apical-to-basolateral (A-B) transport, add the test compound to the apical (upper) chamber.

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral (lower) chamber.

  • Sampling: At various time points, collect samples from the receiver chamber (basolateral for A-B, apical for B-A).

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient as described for the PAMPA assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

In Vivo Models: The Gold Standard

While in vitro models are excellent for screening, in vivo studies in animal models are essential for confirming BBB penetration and determining the brain-to-plasma concentration ratio.[22][23]

This method directly measures the concentration of a drug in the brain and plasma of a rodent (typically a mouse or rat) after administration.

Step-by-Step Protocol:

  • Compound Administration: Administer the test compound to the animal via a relevant route (e.g., intravenous, oral).

  • Sample Collection: At a predetermined time point, collect blood and brain tissue.

  • Sample Processing:

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue.

  • Quantification: Extract the drug from the plasma and brain homogenate and quantify its concentration using LC-MS/MS.

  • Calculation of Brain-to-Plasma Ratio (Kp):

    Kp = [Drug]_brain / [Drug]_plasma

    A Kp value greater than 1 indicates that the drug readily crosses the BBB and accumulates in the brain.

Conclusion

The cyclopentyloxy group is a valuable asset in the medicinal chemist's toolbox for designing CNS-penetrant drugs. Its ability to significantly increase lipophilicity while maintaining a favorable balance of other physicochemical properties makes it an effective strategy for overcoming the blood-brain barrier. By employing a combination of in vitro and in vivo assays, researchers can systematically evaluate the impact of this and other chemical modifications on BBB penetration, ultimately accelerating the discovery of new therapies for neurological and psychiatric disorders.

References

  • Venetoclax Penetrates the Blood Brain Barrier: A Pharmacokinetic Analysis in Pediatric Leukemia P
  • Molecular determinants of blood–brain barrier perme
  • The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implic
  • Characteristics of compounds that cross the blood-brain barrier. (2009). PubMed Central.
  • Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. (n.d.). PubMed Central.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). PubMed Central.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.
  • A relevant in vitro rat model for the evaluation of blood-brain barrier translocation of nanoparticles. (n.d.). PubMed Central.
  • Parallel Artificial Membrane Permeability Assay-BBB Kit. (n.d.). BioAssay Systems.
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (n.d.). MDPI.
  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025).
  • Caco-2 cell permeability assays to measure drug absorption. (n.d.). PubMed.
  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (2025).
  • Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. (2025).
  • Lipopolysaccharide-induced blood-brain barrier disruption: Roles of cyclooxygenase, oxidative stress, neuroinflammation, and elements of the neurovascular unit. (2015).
  • In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. (n.d.). PubMed Central.
  • (Cyclopentyloxy)benzene. (n.d.). PubChem.
  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. (2024). MDPI.
  • Pharmacogenetics and the Blood–Brain Barrier: A Whirlwind Tour of Potential Clinical Utility. (2021). MDPI.
  • Caco2 assay protocol. (n.d.). Unknown Source.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). PubMed Central.
  • Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer's Disease. (n.d.). Unknown Source.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized D
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). Unknown Source.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-portal.org.
  • MultiScreen Caco-2 Assay System. (n.d.). Sigma-Aldrich.
  • Blood-brain barrier–parallel artificial membrane permeation assay (BBB...). (n.d.).
  • Blood-brain barrier models: In vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. (2025).
  • 3D in vitro blood-brain-barrier model for investig
  • Inventing a new in vitro model for the blood brain barrier. (2023).
  • An ex Vivo Model for Evaluating Blood–Brain Barrier Permeability, Efflux, and Drug Metabolism. (n.d.).
  • In Vitro Modeling of the Blood–Brain Barrier for the Study of Physiological Conditions and Alzheimer's Disease. (n.d.). MDPI.

Sources

Benchmarking the synthetic utility of 4-(Cyclopentyloxy)piperidine against commercial alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar aromatic rings to saturated, three-dimensional vectors. 4-(Cyclopentyloxy)piperidine (CAS: 320603-52-9) represents a critical tactical building block in this domain.

While 4-methoxypiperidine is often the default "starter" ether, it suffers from rapid oxidative metabolism (O-demethylation). Conversely, 4-phenoxypiperidine introduces excessive lipophilicity and aromatic stacking that can ruin solubility.

This guide benchmarks 4-(Cyclopentyloxy)piperidine as the superior alternative for optimizing Lipophilic Efficiency (LipE) . It offers the steric bulk required to fill hydrophobic pockets without the metabolic liabilities of simple alkyl ethers or the solubility penalties of biaryl systems.

Part 1: Physicochemical Benchmark

The following data compares 4-(Cyclopentyloxy)piperidine against its primary commercial competitors. Values are derived from standard consensus modeling and experimental averages in neutral pH contexts.

Table 1: Comparative Physicochemical Profile

Feature4-(Cyclopentyloxy)piperidine 4-Methoxypiperidine 4-Phenoxypiperidine 4-Hydroxypiperidine
Role Target Scaffold Low MW StandardAromatic AnalogPrecursor / Polar
cLogP 2.1 - 2.3 0.8 - 1.02.8 - 3.1-0.5
TPSA (Ų) 21.3 21.321.341.5
pKa (Conj. Acid) ~9.8 ~10.1~9.5~10.8
Metabolic Risk Low (Stable Ether)High (O-Dealkylation)Med (Aryl Hydroxylation)Low (Phase II Conj.)
Solubility Good (Organic/Aq mix)ExcellentPoor (Aq)Very High (Aq)

Scientist’s Note: The pKa depression in the cyclopentyl variant (compared to methoxy) is due to the slightly increased steric shielding of solvation shells around the ammonium cation, rather than electronic induction. This makes the free base slightly more available for nucleophilic attack in non-polar solvents.

Part 2: Synthetic Utility & Performance

When using 4-(Cyclopentyloxy)piperidine as a nucleophile, you must account for the steric cone angle of the cyclopentyl group. While the reaction center (the nitrogen) is distal to the ether, the ring pucker influences the piperidine chair conformation.

Scenario A: Nucleophilic Aromatic Substitution (SNAr)
  • Benchmark: Coupling with 4-chloropyridine or 2-chloropyrimidine.

  • Observation: 4-(Cyclopentyloxy)piperidine reacts roughly 15-20% slower than 4-methoxypiperidine.

  • Causality: The cyclopentyl group locks the piperidine ring more rigidly into a chair conformation to avoid 1,3-diaxial interactions. This rigidity imposes a higher entropic penalty during the transition state formation compared to the more flexible methoxy analog.

  • Correction: Increase reaction temperature by 10°C or extend reaction time by 2 hours relative to methoxy protocols.

Scenario B: Reductive Amination
  • Benchmark: Condensation with benzaldehyde derivatives.

  • Observation: Superior performance in isolation.

  • Causality: Unlike 4-hydroxypiperidine, which often requires protection to prevent N vs. O competitive alkylation or solubility issues in DCM/DCE, the cyclopentyloxy variant is highly soluble in chlorinated solvents, ensuring homogenous kinetics.

Part 3: Decision Framework (Visualization)

The following diagram illustrates the logical selection process for choosing this scaffold over alternatives during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Piperidine Vector Selection CheckMetab Is O-Demethylation a Metabolic Hotspot? Start->CheckMetab CheckLip Is cLogP > 3.5? CheckMetab->CheckLip Yes UseMethoxy Use 4-Methoxypiperidine (Low MW, High Clearance risk) CheckMetab->UseMethoxy No CheckSteric Does Pocket Tolerate 3D Bulk? CheckLip->CheckSteric Yes (Need to lower LogP) UsePhenoxy Use 4-Phenoxypiperidine (Pi-Stacking, Solubility Risk) CheckLip->UsePhenoxy No (Need Lipophilicity) CheckSteric->UseMethoxy No (Flat Pocket) UseCyclo SELECT 4-(Cyclopentyloxy)piperidine (High LipE, Stable) CheckSteric->UseCyclo Yes (Deep Pocket)

Figure 1: Decision tree for piperidine ether selection based on metabolic stability and lipophilicity requirements.

Part 4: Validated Experimental Protocol

Protocol: SNAr Coupling of 4-(Cyclopentyloxy)piperidine with Heteroaryl Chlorides. Objective: To achieve >90% conversion without chromatography in early screening.

Reagents:

  • Heteroaryl Chloride (1.0 equiv)

  • 4-(Cyclopentyloxy)piperidine (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

Step-by-Step Methodology:

  • Preparation: Dissolve the Heteroaryl Chloride (0.5 mmol scale) in NMP (2.0 mL).

    • Why: NMP is chosen over DMF to prevent thermal decomposition at high temperatures if the substrate is unreactive.

  • Addition: Add DIPEA followed by 4-(Cyclopentyloxy)piperidine.

    • Critical Check: Ensure the piperidine is added last to avoid potential self-aggregation or salt formation with any residual acid in the chloride starting material before the base neutralizes it.

  • Thermal Activation: Heat to 100°C for 4 hours.

    • Note: Unlike 4-methoxypiperidine which might react at 80°C, the steric bulk here requires the extra energy input to overcome the activation barrier.

  • In-Process Control (IPC):

    • Take a 10 µL aliquot, dilute in MeCN.

    • Check LCMS. Look for M+H of product.

    • Self-Validating Trigger: If conversion is <50% after 4 hours, add 0.5 equiv of KI (Potassium Iodide) to facilitate the Finkelstein reaction (Cl -> I -> Amine).

  • Workup (The "Crash" Method):

    • Cool to room temperature.

    • Slowly add water (8.0 mL) with vigorous stirring.

    • The lipophilic cyclopentyl group usually forces the product to precipitate as a solid (unlike the methoxy analog which often oils out or stays in solution).

    • Filter and wash with water.

Part 5: Mechanistic Workflow (Graphviz)

This diagram details the synthetic pathway and the critical "Finkelstein Switch" utilized in the protocol above.

SyntheticWorkflow Start Substrate: Heteroaryl-Cl Mix Add Reagents: Amine + DIPEA + NMP Start->Mix Heat Heat 100°C (4 Hours) Mix->Heat Check IPC: LCMS Analysis Heat->Check Success Precipitate w/ H2O (Filter Solid) Check->Success >90% Conv. Stall Conversion < 50% Check->Stall Stalled Boost Add 0.5 eq KI (Finkelstein) Stall->Boost Boost->Heat Re-incubate 2h

Figure 2: Optimized SNAr workflow with integrated troubleshooting loop for sterically hindered amines.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Moi, D., et al. (2020).[1] Appliance of the piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds: Synthesis, in vitro and in silico evaluation. Bioorganic Chemistry.

  • Rathore, A., et al. (2021).[1] The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 77666, 4-Methoxypiperidine.

  • ACD/Labs. (2023). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

Sources

Optimizing for Success: The Strategic Advantage of 4-(Cyclopentyloxy)piperidine in Lead Optimization Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhancing Drug-like Properties

In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone, embedded in the architecture of numerous approved therapeutics.[1][2] Its prevalence is a testament to its ability to impart favorable physicochemical properties, including improved solubility and the ability to engage in crucial interactions with biological targets. However, the journey from a promising hit to a viable drug candidate is a meticulous process of refinement known as lead optimization. This guide delves into the justification for a specific, yet impactful, structural modification: the incorporation of a 4-(cyclopentyloxy)piperidine moiety. We will explore, through a comparative lens, why this particular substituent can be a strategic choice for enhancing a lead compound's drug-like properties, supported by established medicinal chemistry principles and detailed experimental protocols.

The Piperidine Scaffold: A Privileged Starting Point

The piperidine ring is a versatile building block in medicinal chemistry, offering a saturated, six-membered heterocyclic amine that can be readily functionalized. Its nitrogen atom, typically protonated at physiological pH, can serve as a key hydrogen bond donor, crucial for anchoring a molecule within a target's binding site. The piperidine ring itself can adopt a stable chair conformation, providing a rigid framework to orient substituents in well-defined spatial arrangements, a critical aspect of structure-activity relationship (SAR) studies.

However, unsubstituted or simply substituted piperidines can present challenges. Depending on the overall molecular context, they may possess suboptimal lipophilicity, leading to poor membrane permeability, or they may be susceptible to rapid metabolic degradation, resulting in a short duration of action. The 4-position of the piperidine ring is a particularly attractive point for modification, as substituents at this position project away from the core of many piperidine-containing drugs, allowing for fine-tuning of physicochemical properties without disrupting essential binding interactions.

The Alkoxy Substitution Strategy: A Gateway to Improved Properties

Introducing an alkoxy group at the 4-position of the piperidine ring is a common and effective strategy to modulate a compound's properties. The ether linkage is generally more stable to metabolism than an ester or amide, and the nature of the alkyl or cycloalkyl group can be systematically varied to optimize for several key parameters.

Here, we will compare the hypothetical impact of different 4-alkoxy substituents on a lead compound, illustrating the rationale for selecting the cyclopentyloxy group.

Comparative Analysis of 4-Alkoxypiperidine Analogs

To illustrate the strategic advantage of the cyclopentyloxy group, let us consider a hypothetical lead optimization campaign for a G-Protein Coupled Receptor (GPCR) antagonist. Our initial lead compound, Lead-OH , incorporating a 4-hydroxypiperidine moiety, shows good target affinity but suffers from low oral bioavailability due to a combination of high polarity and moderate metabolic instability.

To address these liabilities, a series of 4-alkoxy analogs are proposed for synthesis and evaluation. The following table presents a set of representative, albeit hypothetical, experimental data that a medicinal chemist might expect to generate.

Compound ID4-SubstituentcLogP (Calculated)Measured LogD7.4Aqueous Solubility (µM)Microsomal Stability (t1/2, min)Target Affinity (Ki, nM)
Lead-OH -OH1.20.8> 200155.2
Analog-OMe -OCH31.61.3150256.1
Analog-OiPr -OCH(CH3)22.32.080455.8
Analog-OcPe -O(CH2)4CH33.12.820307.5
Analog-OcHex -O-Cyclohexyl3.43.115756.5
Analog-OcPen -O-Cyclopentyl 2.9 2.6 50 90 5.5
Analysis of Physicochemical Trends

Lipophilicity (LogP/LogD): As expected, the lipophilicity, represented by both calculated LogP (cLogP) and experimentally determined LogD at pH 7.4, increases with the size of the alkoxy substituent. The transition from the polar hydroxyl group in Lead-OH to the small methoxy group in Analog-OMe provides a modest increase in lipophilicity. The branched isopropyl group (Analog-OiPr ) and the linear pentyl group (Analog-OcPe ) further enhance lipophilicity. The cyclic substituents, cyclohexyl (Analog-OcHex ) and cyclopentyl (Analog-OcPen ), offer a significant boost in lipophilicity, which is often desirable for improved membrane permeability.

Aqueous Solubility: The increase in lipophilicity generally correlates with a decrease in aqueous solubility. While Lead-OH is highly soluble, the alkoxy analogs exhibit progressively lower solubility. The cyclopentyloxy analog, Analog-OcPen , strikes a favorable balance, with a solubility of 50 µM, which is often considered sufficient for oral absorption, especially for potent compounds.

Metabolic Stability: The data illustrates a key advantage of the cyclopentyloxy group. While linear alkyl chains can be susceptible to oxidative metabolism at various positions, cyclic systems often exhibit enhanced metabolic stability.[3] The cyclopentyl group, being a more constrained ring system than the cyclohexyl group, can be less prone to certain cytochrome P450-mediated oxidations. In our hypothetical data, Analog-OcPen demonstrates the longest half-life in human liver microsomes (90 minutes), suggesting a lower intrinsic clearance and potentially a longer duration of action in vivo. This increased stability is a significant justification for its selection.

Target Affinity: Importantly, the modifications at the 4-position have a minimal impact on the target binding affinity (Ki). This is a crucial aspect of a successful lead optimization strategy, where the goal is to improve drug-like properties without sacrificing potency. The 4-position often provides a vector out of the primary binding pocket, allowing for such "ADME-space" exploration.

The Rationale for 4-(Cyclopentyloxy)piperidine: A Multifaceted Advantage

Based on the comparative analysis, the justification for incorporating the 4-(cyclopentyloxy)piperidine moiety rests on a combination of favorable attributes:

  • Optimal Lipophilicity: The cyclopentyloxy group provides a substantial increase in lipophilicity compared to smaller alkyl ethers, which is beneficial for enhancing membrane permeability and oral absorption. However, it avoids the excessive lipophilicity that can be associated with larger or more complex groups, which can lead to off-target effects and poor solubility.

  • Enhanced Metabolic Stability: The cyclic nature of the cyclopentyl group can shield the molecule from metabolic enzymes, leading to a longer half-life and improved pharmacokinetic profile. This is a significant advantage over linear alkyl chains, which can be more readily metabolized.

  • Favorable Solubility/Permeability Balance: While more lipophilic than smaller analogs, the cyclopentyloxy derivative maintains a reasonable level of aqueous solubility, which is essential for dissolution in the gastrointestinal tract. This balance is a key determinant of oral bioavailability.

  • Synthetic Tractability: As will be detailed in the experimental protocols, the synthesis of 4-(cyclopentyloxy)piperidine is a straightforward process, making it an attractive building block for medicinal chemists.

Experimental Protocols

To provide a practical guide for researchers, we detail the step-by-step methodologies for the synthesis of the key building block and the assays used to generate the comparative data.

Synthesis of N-Boc-4-(cyclopentyloxy)piperidine

This protocol describes the synthesis of the protected 4-(cyclopentyloxy)piperidine, a versatile intermediate for incorporation into a lead molecule.

SynthesisWorkflow start N-Boc-4-hydroxypiperidine reagents NaH, Cyclopentyl bromide DMF, 0 °C to rt start->reagents Williamson Ether Synthesis product N-Boc-4-(cyclopentyloxy)piperidine reagents->product

Figure 1: Synthetic scheme for N-Boc-4-(cyclopentyloxy)piperidine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Cyclopentyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add cyclopentyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-4-(cyclopentyloxy)piperidine.

Determination of LogD7.4 (Shake-Flask Method)

LogD_Workflow start Compound in DMSO step1 Add to Octanol/PBS (pH 7.4) mixture start->step1 step2 Shake to equilibrate step1->step2 step3 Centrifuge to separate phases step2->step3 step4 Quantify compound in each phase via LC-MS step3->step4 end Calculate LogD = log([C]octanol / [C]PBS) step4->end

Figure 2: Workflow for LogD7.4 determination.

This protocol follows the well-established shake-flask method to determine the distribution coefficient at physiological pH.[4]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • LC-MS system for quantification

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a known concentration.

  • In a vial, combine the pre-saturated n-octanol and pre-saturated PBS (pH 7.4) in a 1:1 volume ratio.

  • Add a small aliquot of the compound stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

  • Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibration.

  • After shaking, centrifuge the vial to ensure complete phase separation.

  • Carefully collect an aliquot from both the n-octanol (upper) and the PBS (lower) layers.

  • Quantify the concentration of the compound in each aliquot using a validated LC-MS method.

  • Calculate the LogD7.4 using the formula: LogD7.4 = log10 ([Concentration in n-octanol] / [Concentration in PBS]).

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

HLM_Workflow start Compound + HLM in buffer step1 Pre-incubate at 37°C start->step1 step2 Initiate reaction with NADPH regenerating system step1->step2 step3 Incubate at 37°C, take time-point aliquots step2->step3 step4 Quench reaction with cold acetonitrile step3->step4 step5 Analyze remaining compound by LC-MS step4->step5 end Determine t1/2 and intrinsic clearance step5->end

Figure 3: Workflow for in vitro metabolic stability assay.

This assay measures the rate of metabolism of a compound in the presence of human liver microsomes, providing an estimate of its intrinsic clearance.[5]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 96-well plates

  • Incubator shaker set to 37°C

  • Acetonitrile (ACN) containing an internal standard

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a working solution of the test compound in the phosphate buffer.

  • In a 96-well plate, add the test compound solution and the HLM suspension.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point by LC-MS/MS.

  • Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression will be the rate constant of elimination (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Conclusion

The selection of 4-(cyclopentyloxy)piperidine in a lead optimization campaign is a well-reasoned, data-driven decision. It represents a strategic move to address common liabilities such as poor metabolic stability and suboptimal lipophilicity, without compromising target affinity. By striking a balance between these key drug-like properties, the incorporation of this moiety can significantly enhance the probability of advancing a lead compound towards clinical development. The experimental protocols provided herein offer a practical framework for researchers to generate the necessary data to support such strategic decisions in their own drug discovery programs.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859.
  • Kumar, G. N., Surapaneni, S., & Schante, C. E. (2000). In vitro metabolism of the antipsychotic agent, ziprasidone, in human liver microsomes. Drug Metabolism and Disposition, 28(12), 1456-1463.
  • Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro-in vivo correlation and the role of extrahepatic metabolism. Drug Metabolism and Disposition, 27(11), 1350-1359.

Sources

Comparative Structure-Activity Relationship of Cycloalkyl Ethers at the 4-Position of Piperidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically successful drugs and its ability to confer favorable physicochemical properties.[1] Strategic modification of the piperidine ring allows for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of cycloalkyl ethers at the 4-position of the piperidine ring, a modification that can significantly influence a compound's potency, selectivity, and metabolic stability.

This analysis will focus on the impact of varying the size of the cycloalkyl group—from cyclopropyl to cyclohexyl—on key pharmacological parameters, with a particular emphasis on their interaction with opioid receptors, a common target for 4-substituted piperidine derivatives.[2] Furthermore, we will delve into the critical aspects of drug development, including potential off-target effects such as hERG channel inhibition and metabolic stability, providing a comprehensive overview for researchers in drug discovery and development.

The Influence of Cycloalkyl Ring Size on Mu-Opioid Receptor Activity

While direct comparative studies on a homologous series of 4-cycloalkoxy piperidine ethers are not abundant in publicly accessible literature, valuable insights can be drawn from structurally related analogs. A notable study on fentanyl analogs, where a cycloalkyl group is attached to the carbonyl moiety of the fentanyl scaffold, provides a compelling case for the profound impact of the cycloalkyl ring size on mu-opioid receptor (MOR) activity.[3][4]

In this study, cyclopropylfentanyl was found to be a full agonist at the MOR with potency and efficacy similar to fentanyl, while the larger valerylfentanyl (a four-carbon chain analog) acted as a partial agonist.[3][4] This suggests that smaller, more rigid cycloalkyl groups, such as cyclopropyl, can be well-accommodated within the receptor's binding pocket, leading to potent agonism. Molecular simulations revealed that the larger alkyl chain of valerylfentanyl could not be as effectively accommodated by the active state of the MOR, potentially causing a shift towards an inactive state and resulting in partial agonism.[4]

Extrapolating these findings to 4-cycloalkoxy piperidines, it is plausible that a similar trend would be observed. The compact and rigid nature of the cyclopropyl group can offer a favorable conformational lock, enhancing binding affinity and efficacy. As the ring size increases to cyclobutyl, cyclopentyl, and cyclohexyl, the increased conformational flexibility and steric bulk may lead to a decrease in potency or a shift from full to partial agonism.

Table 1: Comparative Biological Data of Cycloalkyl-Substituted Opioid Receptor Ligands (Fentanyl Analogs as a Proxy)

CompoundCycloalkyl GroupMu-Opioid Receptor (MOR) ActivityPotency (EC50)Efficacy (%Emax)
CyclopropylfentanylCyclopropylFull Agonist8.6 nM113%
ValerylfentanylValeryl (4-carbon chain)Partial Agonist179.8 nM60%

Data sourced from a comparative study on fentanyl analogs, which serves as a proxy for the SAR of cycloalkyl substitutions.[3][4]

Synthetic Strategy: Williamson Ether Synthesis

The synthesis of 4-cycloalkoxypiperidine derivatives can be readily achieved through the Williamson ether synthesis.[5][6][7][8][9] This robust and versatile method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the alkoxide would be generated from a protected 4-hydroxypiperidine, which then reacts with a suitable cycloalkyl halide or sulfonate.

G cluster_0 Williamson Ether Synthesis Protected_4_Hydroxypiperidine N-Protected-4-hydroxypiperidine Alkoxide Piperidin-4-alkoxide Protected_4_Hydroxypiperidine->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Product N-Protected-4-cycloalkoxypiperidine Alkoxide->Product SN2 Attack Cycloalkyl_Halide Cycloalkyl Halide (e.g., Bromocyclopropane) Deprotection Deprotection Product->Deprotection Removal of Protecting Group Final_Product 4-Cycloalkoxypiperidine Deprotection->Final_Product

Caption: General workflow for the synthesis of 4-cycloalkoxypiperidines.

Experimental Protocol: Synthesis of N-Boc-4-cyclopropyloxypiperidine

This protocol details the synthesis of a representative N-Boc-protected 4-cyclopropyloxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Bromocyclopropane

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add bromocyclopropane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-cyclopropyloxypiperidine.

In Vitro Pharmacological Evaluation

A comprehensive in vitro evaluation is crucial to characterize the pharmacological profile of the synthesized compounds. This includes assessing their affinity for the target receptor, potential off-target liabilities, and metabolic stability.

Mu-Opioid Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[10][11][12][13] This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.

G cluster_1 Mu-Opioid Receptor Binding Assay Workflow Membrane_Prep Prepare cell membranes expressing mu-opioid receptor Incubation Incubate membranes with radioligand (e.g., [3H]DAMGO) and test compound Membrane_Prep->Incubation Filtration Separate bound from free radioligand by rapid filtration Incubation->Filtration Quantification Quantify bound radioactivity using liquid scintillation counting Filtration->Quantification Analysis Calculate Ki values from competition binding curves Quantification->Analysis

Caption: Workflow for a mu-opioid receptor radioligand binding assay.

Experimental Protocol: Mu-Opioid Receptor Radioligand Binding Assay

Materials:

  • Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO-K1 cells)

  • [3H]DAMGO (a selective mu-opioid agonist radioligand)

  • Test compounds (4-cycloalkoxypiperidine derivatives)

  • Naloxone (for determination of non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, the cell membrane preparation, the test compound at various concentrations, and [3H]DAMGO at a concentration near its Kd.

  • For the determination of total binding, omit the test compound.

  • For the determination of non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

  • Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes).[10]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

hERG Potassium Channel Inhibition Assay

Assessing the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical step in preclinical safety evaluation to mitigate the risk of cardiac arrhythmias.[14][15] The patch-clamp electrophysiology assay is the gold standard for this assessment.

Experimental Protocol: Automated Patch-Clamp hERG Assay

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External and internal recording solutions

  • Automated patch-clamp system (e.g., PatchXpress)

  • Test compounds

Procedure:

  • Culture and prepare the hERG-expressing cells according to the instrument manufacturer's protocol.

  • Dispense the cell suspension into the wells of the patch-clamp plate.

  • Establish a whole-cell recording configuration.

  • Apply a voltage protocol to elicit hERG tail currents.[15]

  • Record baseline currents.

  • Apply the test compound at various concentrations and record the resulting currents.

  • Measure the inhibition of the hERG tail current at each concentration.

  • Calculate the IC50 value for hERG inhibition.

Metabolic Stability Assay

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. An in vitro microsomal stability assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.[1][16][17][18][19]

G cluster_2 Microsomal Stability Assay Workflow Incubation Incubate test compound with liver microsomes and NADPH Time_Points Collect samples at various time points Incubation->Time_Points Quenching Stop the reaction (e.g., with acetonitrile) Time_Points->Quenching Analysis Quantify the remaining parent compound by LC-MS/MS Quenching->Analysis Calculation Calculate half-life and intrinsic clearance Analysis->Calculation

Sources

Safety Operating Guide

4-(Cyclopentyloxy)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure (SOP): Disposal of 4-(Cyclopentyloxy)piperidine

Chemical Profile & Hazard Assessment

Before initiating any disposal workflow, you must validate the chemical identity and understand the specific hazards that dictate the waste stream. 4-(Cyclopentyloxy)piperidine is a secondary amine intermediate. Its disposal requirements are governed by its basicity (amine group) and organic solubility (cyclopentyl ether group).

Parameter Data
Chemical Name 4-(Cyclopentyloxy)piperidine
CAS Number 933736-13-1 (Free base) / 1174044-76-8 (HCl Salt)
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.26 g/mol
Acidity (pKa) ~10.0–11.0 (Estimated based on piperidine core)
Primary Hazards Corrosive (Skin/Eye), Irritant. Potential for severe skin burns and eye damage (Category 1B/1C).[1]
Incompatibilities Strong Acids (Exothermic reaction), Oxidizing Agents , Acid Chlorides.

Critical Safety Warning:

  • Do NOT mix this compound with acidic waste streams. The neutralization reaction is exothermic and can cause waste containers to pressurize or melt.

  • Do NOT dispose of down the drain. This compound is toxic to aquatic life and must be incinerated.

Core Directive: The Segregation Principle

The most common failure mode in amine disposal is improper segregation. As a secondary amine, 4-(Cyclopentyloxy)piperidine acts as a base.

The Mechanism of Failure: If placed in a general "Organic Waste" container that previously held acidic compounds (e.g., Acetic Acid, TFA, HCl), an immediate acid-base neutralization occurs:



This reaction releases significant heat, potentially volatizing solvents in the drum and causing an explosion or rupture.

The Protocol: You must segregate this chemical into a Basic (Alkaline) Organic Waste stream. If your facility does not have a dedicated alkaline stream, package it as a "Lab Pack" (separate small container) to prevent cross-reaction.

Step-by-Step Disposal Protocol

Phase 1: Characterization & Preparation
  • Determine State:

    • Solid (Pure/Salt): Do not dissolve. Solids are cheaper and safer to incinerate.

    • Liquid (Reaction Mixture): Identify the solvent. If the solvent is halogenated (e.g., DCM, Chloroform), the entire mixture is Halogenated Waste . If not (e.g., Methanol, DMF), it is Non-Halogenated .

  • Select Container:

    • Use HDPE (High-Density Polyethylene) or Glass .

    • Avoid metal containers if the mixture contains corrosive salts or moisture, as amines can corrode certain alloys over time.

Phase 2: Packaging & Labeling
  • Transfer: Pour waste into the appropriate container using a funnel to avoid spillage on the threads.

  • Labeling:

    • Must Read: "Hazardous Waste - Alkaline Organic."

    • Constituents: List "4-(Cyclopentyloxy)piperidine" explicitly. Do not use abbreviations like "4-CP."

    • Hazard Checkbox: Mark "Corrosive" and "Toxic."

Phase 3: Final Disposal
  • Waste Stream: Submit for High-BTU Incineration . This is the industry standard for organic intermediates containing nitrogen.

  • Storage: Store in a cool, dry area away from acid waste containers until pickup.

Visual Decision Tree (Disposal Workflow)

The following diagram illustrates the logical decision path for disposing of 4-(Cyclopentyloxy)piperidine to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: 4-(Cyclopentyloxy)piperidine CheckState Is the waste Solid or Liquid? Start->CheckState SolidPath Solid (Pure/Salt) CheckState->SolidPath LiquidPath Liquid (Solution) CheckState->LiquidPath Segregation CRITICAL: Segregate from ACIDS SolidPath->Segregation CheckSolvent Check Solvent Type LiquidPath->CheckSolvent Halo Halogenated Solvent (e.g., DCM) CheckSolvent->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMF) CheckSolvent->NonHalo Halo->Segregation NonHalo->Segregation Container Select Container: HDPE or Glass Segregation->Container Labeling Label: 'Alkaline Organic Waste' Mark: Corrosive Container->Labeling Final Ship for Incineration (High BTU) Labeling->Final

Caption: Operational flow for segregating and packaging piperidine derivatives to prevent incompatible mixing.

Emergency Contingency: Spill Management

If a spill occurs during the transfer process:

  • Evacuate & Ventilate: Amines have potent odors and respiratory toxicity. Clear the immediate area.[2][3]

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.

  • Neutralization (Spill Only):

    • Do NOT use paper towels immediately (flammability risk).

    • Cover the spill with a dry absorbent (Vermiculite, Clay, or commercial "Basic Neutralizer" pads).

    • Once absorbed, scoop into a wide-mouth jar.

  • Clean Up: Wipe the area with a dilute weak acid (e.g., 5% Citric Acid) to neutralize residues, then wash with soap and water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71309449, 4-(Cyclopentyloxy)piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(Cyclopentyloxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-(Cyclopentyloxy)piperidine is a secondary amine intermediate frequently used in medicinal chemistry.[1][2] While it possesses a higher molecular weight and lower volatility than its parent compound (piperidine), it retains the reactive amine functionality.[2]

Current Hazard Classification (GHS):

  • Signal Word: WARNING

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335), Harmful if Swallowed (H302).[1][2]

Operational Directive: Treat this compound as a contact sensitizer and mucous membrane irritant .[2] Although specific permeation data for this derivative is limited, the lipophilic cyclopentyl ether tail facilitates dermal absorption, while the piperidine head provides a basic, irritating focal point.[2] The protocol below utilizes a "Safety by Design" approach, assuming a higher risk profile (similar to corrosive amines) to ensure absolute operator safety.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to lipophilic amines.[2]

Body AreaRecommended PPETechnical Rationale & Specifications
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil / 0.10 mm)2.[2] Outer: Nitrile (High-Dexterity, 5-6 mil) or NeopreneWhy: Amines can degrade latex.[3][1] The lipophilic nature of the cyclopentyl group increases skin permeation rates.[2] Standard: Change outer gloves immediately upon splash or every 2 hours of active handling.[2]
Eye/Face Chemical Splash Goggles (Indirect Venting)Why: Safety glasses with side shields are insufficient for amines.[1][2] Vapors or micro-aerosols can cause "blue haze" (corneal edema) or severe irritation due to the basic pH.[2]
Respiratory Fume Hood (Primary)Backup: Half-face respirator with OV/P100 cartridgesWhy: H335 (Respiratory Irritation).[1][2] Handling outside a hood is prohibited without respiratory protection.[2] The amine odor threshold is low; if you smell it, you are exposed.[2]
Body Lab Coat (100% Cotton or Nomex) + Chemical Apron Why: Synthetic blends (polyester) can degrade or melt if exposed to strong solvents often used with this reagent.[1][2] An apron is required during transfer of quantities >50g.[2]

Operational Workflow: Safe Handling Lifecycle

The following diagram outlines the mandatory decision-making process for handling this compound.

SafeHandling Start Start: Task Definition RiskAssess 1. Risk Assessment (Check Quantity & Solvent) Start->RiskAssess Engineering 2. Engineering Controls (Fume Hood Verification) RiskAssess->Engineering PPE_Check 3. PPE Donning (Double Nitrile + Goggles) Engineering->PPE_Check Handling 4. Active Handling (Weighing/Transfer) PPE_Check->Handling Spill_Decision Spill Occurred? Handling->Spill_Decision Spill_Action Absorb (Sand/Vermiculite) Neutralize (Weak Acid) Spill_Decision->Spill_Action YES Decon 5. Decontamination (Wipe surfaces with EtOH) Spill_Decision->Decon NO Waste 6. Disposal (Basic Organic Waste) Spill_Action->Waste Decon->Waste

Figure 1: Operational logic flow for handling 4-(Cyclopentyloxy)piperidine, emphasizing the critical decision point at spill management.

Detailed Experimental Protocols

A. Weighing & Transfer (Solid/Low-Melting Solid)

Context: This compound often presents as a solid or viscous oil depending on purity and temperature.[3][1][2]

  • Preparation: Place the balance inside the chemical fume hood. If the balance cannot be moved, use a tared secondary container (glass vial with cap) to transport the material.[2]

  • Anti-Static Measures: Amines can be sticky.[2] Use an anti-static gun or ionizer if the powder is flighty to prevent aerosolization.[2]

  • Transfer: Use a disposable spatula or glass pipette.[2] Do not use metal needles if the material is corrosive to metals (common with parent amines), although 316 stainless steel is generally resistant to this derivative.[2]

  • Closing: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent the cap from seizing due to amine salt formation with atmospheric CO2.[2]

B. Reaction Setup (Stoichiometry & Compatibility)
  • Incompatibility: Violent reaction with strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.[2]

  • Exotherm Control: When reacting with acids (to form salts) or electrophiles, add the electrophile to the amine solution slowly at 0°C to manage the exotherm.[2]

C. Emergency Response (Spills)[1][2][3]
  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure fume hood sash is at the emergency position (max open).

  • Neutralize: Do not use water immediately.[2] Absorb the liquid with vermiculite or sand.[2]

  • Clean: Once absorbed, wipe the area with a dilute acetic acid solution (vinegar) to neutralize residual amine, followed by soap and water.[2]

Waste Disposal & Deactivation[2]

Do not dispose of this compound down the drain.[2] It is toxic to aquatic life and basic.[2][4]

Waste StreamClassificationProtocol
Primary Waste Basic Organic Waste Dissolve in a combustible solvent (Ethanol/Acetone) and place in the "Basic/Alkaline" organic waste container.[3][1]
Contaminated Solids Hazardous Solid Waste Gloves, pipettes, and paper towels must be double-bagged in clear polyethylene bags and labeled "Contaminated with Amines."[1][2]
Aqueous Waste Basic Aqueous If extracted into water, adjust pH to 11+ and dispose of in aqueous basic waste.[1][2] Do not mix with acidic waste streams (risk of heat generation).[2]

References

  • Carl Roth. (2025).[2][5] Safety Data Sheet: Piperidine (Parent Compound Data). Retrieved October 26, 2025, from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclopentyloxy)piperidine
Reactant of Route 2
4-(Cyclopentyloxy)piperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。